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  • Product: 3-ethylfuran-2-carboxylic Acid
  • CAS: 704913-85-9

Core Science & Biosynthesis

Foundational

3-Ethylfuran-2-Carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, heterocyclic building blocks form the foundational architecture of countless active pharmaceutical ingredients (APIs). 3-Ethylfuran-2-carboxylic acid (CAS: 704913-85-9)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heterocyclic building blocks form the foundational architecture of countless active pharmaceutical ingredients (APIs). 3-Ethylfuran-2-carboxylic acid (CAS: 704913-85-9)[1] is a highly versatile, functionalized furan derivative that serves as a critical intermediate in target-directed synthesis. As a Senior Application Scientist, I frequently leverage this compound when designing libraries of kinase inhibitors and antifungal agents[2]. The 3-ethyl substitution provides a specific steric bulk and localized lipophilicity that optimally occupies hydrophobic pockets in target proteins, outperforming unsubstituted analogs in structure-activity relationship (SAR) campaigns.

This whitepaper provides an in-depth, field-proven guide to the physicochemical properties, validated synthetic workflows, and downstream applications of 3-ethylfuran-2-carboxylic acid.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The predicted XlogP of ~1.6[3] indicates a favorable lipophilic profile for passive membrane permeability when incorporated into larger drug scaffolds.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-Ethylfuran-2-carboxylic acid
CAS Registry Number 704913-85-9
Molecular Formula C7H8O3
Monoisotopic Mass 140.04735 Da
Melting Point 106–107 °C
Predicted XlogP ~1.6
SMILES CCC1=C(OC=C1)C(=O)O
InChIKey QFTPOFZMJXKRRR-UHFFFAOYSA-N

(Data aggregated from PubChemLite and standardized chemical registries[3],[1])

Synthesis Workflows & Mechanistic Insights

The most reliable and scalable method for synthesizing 3-ethylfuran-2-carboxylic acid is based on a modification of the Burness procedure, involving a Darzens-type condensation followed by saponification[4].

Step 1: Darzens-Type Condensation to Ester Intermediate
  • Protocol: To a mixture containing 1,1-dimethoxy-3-pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL of dry diethyl ether (Et₂O) at −10 °C, add 13.5 g (250 mmol) of freshly prepared powdered sodium methoxide (NaOMe) in small portions over 30 minutes. Maintain the internal temperature below −5 °C. Stir the reaction mixture for an additional 2 hours at −10 °C, then allow it to warm to room temperature overnight[4]. Distill under reduced pressure to afford methyl 3-ethylfuran-2-carboxylate.

  • Causality & Mechanism: The strict temperature control (−10 °C to −5 °C) during the addition of NaOMe is non-negotiable. It prevents the uncontrolled, highly exothermic self-condensation of methyl chloroacetate. NaOMe acts as a strong base to generate the enolate, driving the initial condensation with the ketone, which subsequently undergoes cyclization and aromatization to form the stable furan ring system.

  • Self-Validation: The intermediate ester can be validated via crude ¹H-NMR, specifically looking for the disappearance of aliphatic ketone signals and the emergence of characteristic furan ring protons (d, J=1.6 Hz) at δ 6.40 and 7.43 ppm[4].

Step 2: Saponification to Free Acid
  • Protocol: Suspend the intermediate methyl 3-ethylfuran-2-carboxylate (26 mmol) in 30 mL of a 10% aqueous NaOH solution. Heat the mixture at reflux for 2 hours. Cool the homogeneous reaction mixture to 0 °C and slowly acidify with concentrated HCl. Collect the resultant white precipitate by filtration, wash with several portions of cold H₂O, and dry under high-vacuum to afford the final product (Yield: ~94%)[4].

  • Causality & Mechanism: Aqueous NaOH under reflux conditions provides the thermodynamic energy required to completely cleave the sterically hindered ester. Cooling the reaction mixture to 0 °C prior to acidification is a critical physical chemistry choice: the resulting carboxylic acid has marginal solubility in cold water, thereby maximizing the precipitation yield and purity.

  • Self-Validation: The success of this step is visually confirmed by the transition from a homogeneous basic solution to a dense white precipitate upon acidification.

SynthesisWorkflow Start 1,1-dimethoxy-3-pentanone + Methyl chloroacetate Base NaOMe / Et2O (-10 °C to RT) Start->Base Ester Methyl 3-ethylfuran-2-carboxylate (Intermediate) Base->Ester Cyclization Sapon 10% aq. NaOH (Reflux, 2h) Ester->Sapon Acidify Conc. HCl (0 °C) Sapon->Acidify Hydrolysis Product 3-Ethylfuran-2-carboxylic acid (Yield: 94%) Acidify->Product Precipitation

Figure 1: Step-by-step synthetic workflow for 3-ethylfuran-2-carboxylic acid.

Spectroscopic Characterization (Self-Validating Systems)

To ensure trustworthiness in downstream applications, the synthesized batch must be rigorously characterized. The following spectroscopic benchmarks serve as a self-validating system for structural integrity[4].

Table 2: Spectroscopic Validation Data

MethodKey Signals / FrequenciesStructural Assignment & Causality
¹H-NMR (CDCl₃) δ 1.22 (t, 3H), 2.85 (q, 2H)Confirms the intact 3-ethyl aliphatic side chain.
δ 6.46 (d, 1H, J=1.6 Hz)Furan C4-H. The 1.6 Hz coupling is highly characteristic of 2,3-disubstituted furans.
δ 7.52 (d, 1H, J=1.6 Hz)Furan C5-H.
δ 12.31 (brs, 1H)Critical: Broad singlet confirms successful ester deprotection to the free carboxylic acid.
¹³C-NMR (CDCl₃) δ 165.0Carbonyl carbon (C=O) of the acid.
δ 113.9, 138.9, 140.3, 146.5Validates the four distinct carbons of the furan heteroaromatic ring.
IR (neat) 1675 cm⁻¹Strong C=O stretching frequency typical of conjugated carboxylic acids.
3139 cm⁻¹Broad O-H stretching confirming the acidic proton.

Applications in Target-Directed Drug Discovery

In drug development, the furan-2-carboxylic acid motif is a privileged scaffold. When derivatized, it acts as a highly effective hydrogen-bond acceptor and hydrophobic anchor.

  • Amide Coupling for Kinase Inhibitors: The carboxylic acid is readily activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to form stable amides with primary or secondary amines. The 3-ethyl group forces the resulting amide bond into a specific conformational geometry, which is often exploited to enhance binding affinity in the ATP-binding pockets of kinases.

  • Antifungal Agents: Patent literature highlights the use of 3-ethylfuran-2-carboxylic acid derivatives in compositions for treating fungal infections[2], where the lipophilic furan core penetrates complex fungal cell walls.

  • C5-Functionalization: The C5 position of the furan ring remains open for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), allowing for the rapid generation of extended heteroaryl libraries.

DrugDesign Core 3-Ethylfuran-2-carboxylic acid (Pharmacophore Core) Amidation Amide Coupling (EDC/HOBt or HATU) Core->Amidation Esterification Esterification (Alcohols/Acid) Core->Esterification Metalation C5-Metalation (Pd-Catalyzed) Core->Metalation Target1 Kinase Inhibitors & Antifungal Agents Amidation->Target1 Target2 Lipophilic Prodrugs Esterification->Target2 Target3 Extended Heteroaryl Scaffolds Metalation->Target3

Figure 2: Logical derivatization pathways of the pharmacophore in drug design.

Handling, Stability, and Storage Protocols

As a solid organic acid, 3-ethylfuran-2-carboxylic acid is generally stable under standard laboratory conditions.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly sealed to prevent moisture ingress, which could complicate anhydrous coupling reactions.

  • Handling: Utilize standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. While not highly volatile, handling should be performed inside a fume hood to prevent inhalation of fine particulates.

References

  • PubChemLite - 3-ethylfuran-2-carboxylic acid (C7H8O3). Université du Luxembourg / PubChem.
  • 4282-24-0 | Furan-2,3-dicarboxylic acid | BLD Pharm (CAS Reference). BLD Pharm.
  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. National Institutes of Health (PMC).
  • KR102406424B1 - Compositions and Methods for the Treatment of Fungal Infections. Google Patents.

Sources

Exploratory

Introduction: The Furan-2-Carboxylic Acid Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-ethylfuran-2-carboxylic acid This guide provides a comprehensive technical overview of 3-ethylfuran-2-carboxylic acid, a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-ethylfuran-2-carboxylic acid

This guide provides a comprehensive technical overview of 3-ethylfuran-2-carboxylic acid, a molecule of interest within the broader class of furan-based heterocycles. Recognizing the significant therapeutic potential of the furan scaffold in medicinal chemistry, this document is designed for researchers, scientists, and drug development professionals. We will delve into the predicted molecular and physicochemical properties of this specific compound, propose a robust synthetic pathway based on established chemical principles, and outline a detailed workflow for its characterization. The methodologies presented are grounded in authoritative literature on related furan derivatives, offering a predictive yet scientifically rigorous framework for investigation.

The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its unique steric and electronic properties, often acting as a bioisostere for phenyl rings, can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-diabetic properties.[1][2][3][4]

The furan-2-carboxylic acid moiety, in particular, is a critical precursor and structural motif in many pharmaceuticals.[5] For example, it is a key building block in the synthesis of nitrofuran antibiotics like nitrofurantoin and antiparasitic agents such as diloxanide furoate.[5] The strategic substitution on the furan ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of an ethyl group at the C3 position, as in 3-ethylfuran-2-carboxylic acid, is anticipated to modulate lipophilicity and steric interactions with biological targets, making it a compound of significant interest for novel drug design and discovery programs.[6]

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical and Structural Identifiers for 3-ethylfuran-2-carboxylic acid

PropertyValueSource
Molecular Formula C₇H₈O₃PubChem[7]
Molecular Weight 140.14 g/mol PubChem[7]
IUPAC Name 3-ethylfuran-2-carboxylic acidPubChem[7]
SMILES CCC1=C(OC=C1)C(=O)OPubChem[7]
InChI Key QFTPOFZMJXKRRR-UHFFFAOYSA-NPubChem[7]
Predicted XlogP 1.6PubChem[7]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; // Carboxyl Carbon O7 [label="O", pos="2.3,1.5!"]; // Carbonyl Oxygen O8 [label="O", pos="2.0,-0.25!"]; // Hydroxyl Oxygen H9 [label="H", pos="2.8,-0.25!"]; // Hydroxyl Hydrogen C10 [label="C", pos="-2.6,1.5!"]; // Ethyl CH2 C11 [label="C", pos="-3.9,0.75!"]; // Ethyl CH3

// Dummy nodes for double bonds d1 [pos="-0.65,1.125!", shape=point, width=0]; d2 [pos="-0.65,-1.125!", shape=point, width=0];

// Bonds C1 -- d1 [dir=none, penwidth=1]; d1 -- C2 [dir=none, penwidth=1]; C2 -- C3 [dir=none, penwidth=1.5]; C3 -- d2 [dir=none, penwidth=1]; d2 -- O4 [dir=none, penwidth=1]; O4 -- C5 [dir=none, penwidth=1.5]; C5 -- C6 [dir=none, penwidth=1]; C1 -- C6 [dir=none, penwidth=1.5]; C1 -- d1 [dir=none, penwidth=1.5]; d1 -- C2 [dir=none, penwidth=1.5]; C3 -- d2 [dir=none, penwidth=1.5]; d2 -- O4 [dir=none, penwidth=1.5];

// Carboxyl group C6 -- O7 [dir=none, penwidth=1.5]; C6 -- O8 [dir=none, penwidth=1]; O8 -- H9 [dir=none, penwidth=1];

// Ethyl group C2 -- C10 [dir=none, penwidth=1]; C10 -- C11 [dir=none, penwidth=1];

// Labels for clarity node [shape=none, fontcolor="#202124"]; L1 [label="O", pos="0,-1.5!"]; L2 [label="COOH", pos="1.8,0.75!"]; L3 [label="CH2CH3", pos="-3.25,1.125!"]; }

Caption: 2D Molecular Structure of 3-ethylfuran-2-carboxylic acid.

Predicted Spectroscopic Profile

Structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on the known principles of spectroscopy and data from analogous structures, we can predict the key features.[8]

Table 2: Predicted Spectroscopic Data for 3-ethylfuran-2-carboxylic acid
TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Comparative Notes
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8]
Furan Ring H-5δ 7.6-7.8 ppm (doublet)The proton at C5 is adjacent to the ring oxygen and is expected to be the most downfield of the ring protons. Analogous to 3-methylfuran-2-carboxylic acid.[9]
Furan Ring H-4δ 6.5-6.7 ppm (doublet)The proton at C4 is coupled to the H-5 proton.
Ethyl Group (-CH₂CH₃)δ 2.7-2.9 ppm (quartet)The methylene protons are adjacent to the electron-rich furan ring, causing a downfield shift. They will be split into a quartet by the neighboring methyl group.
Ethyl Group (-CH₂CH₃)δ 1.2-1.4 ppm (triplet)The terminal methyl protons will appear as a triplet due to coupling with the methylene protons.
¹³C NMR Carboxylic Acid (-C=O)δ 165-175 ppmThe carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[8]
Furan Ring C2δ 145-150 ppmThe carbon atom bearing the carboxylic acid group.
Furan Ring C5δ 142-146 ppmThe unsubstituted carbon adjacent to the oxygen atom.
Furan Ring C3δ 125-130 ppmThe carbon atom bearing the ethyl group.
Furan Ring C4δ 110-115 ppmThe second unsubstituted carbon of the furan ring.
Ethyl Group (-CH₂)δ 20-25 ppm
Ethyl Group (-CH₃)δ 12-16 ppm
FT-IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)This characteristic broad absorption is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[8]
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong, sharp)The carbonyl stretch for a hydrogen-bonded carboxylic acid is very intense.[8]
C-O Stretch1210-1320 cm⁻¹ (strong)Associated with the C-O bond of the carboxylic acid.
C=C Stretch (Furan Ring)~1500-1600 cm⁻¹Aromatic ring stretching vibrations.

Proposed Synthesis and Characterization Workflow

There is no established, optimized synthesis for 3-ethylfuran-2-carboxylic acid in the literature. Therefore, a robust synthetic route is proposed based on the well-documented chemistry of furan-2-carboxylic acid (2-furoic acid). The strategy hinges on a directed ortho-metalation, a powerful technique for regioselective functionalization of aromatic rings.

Retrosynthesis target 3-ethylfuran-2-carboxylic acid logic1 Saponification (Deprotection) target->logic1 intermediate1 Protected 3-ethylfuran-2-carboxylate logic2 Electrophilic Quench intermediate1->logic2 intermediate2 3-lithiated furan-2-carboxylate (Protected) reagent1 Ethyl Iodide (EtI) intermediate2->reagent1 logic3 Directed ortho-Metalation intermediate2->logic3 precursor1 Protected furan-2-carboxylate reagent2 Strong Base (e.g., LDA) precursor1->reagent2 logic4 Protection precursor1->logic4 precursor2 Furan-2-carboxylic acid reagent3 Protecting Group (e.g., Esterification) precursor2->reagent3 logic1->intermediate1 logic2->intermediate2 logic3->precursor1 logic4->precursor2

Caption: Retrosynthetic analysis for 3-ethylfuran-2-carboxylic acid.

Detailed Experimental Protocol

This protocol describes a proposed multi-step synthesis starting from commercially available furan-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Protection: The acidic proton of the carboxylic acid is incompatible with the strongly basic organolithium reagents required for metalation. Therefore, it is first converted to an ester (e.g., ethyl ester) to act as a protecting group. This prevents quenching of the base and directs the lithiation.[10]

  • Directed Metalation: The ester group at the C2 position directs lithiation to the adjacent C3 position. Lithium diisopropylamide (LDA) is chosen as the base because it is strong enough to deprotonate the furan ring but is sterically hindered, which minimizes nucleophilic attack at the ester carbonyl.[9]

  • Electrophilic Quench: Ethyl iodide is a suitable electrophile to introduce the ethyl group onto the newly formed C-Li bond.

  • Deprotection: The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to regenerate the carboxylic acid, followed by an acidic workup to protonate the carboxylate salt.[10]

Protocol 1: Synthesis of 3-ethylfuran-2-carboxylic acid

Step 1: Protection (Esterification) of Furan-2-carboxylic acid

  • To a solution of furan-2-carboxylic acid (1.0 eq) in ethanol (EtOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl furan-2-carboxylate.[11]

Step 2: Directed Lithiation and Ethylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of ethyl furan-2-carboxylate (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour. This step generates the lithiated intermediate.[9]

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection (Saponification) and Purification

  • Dissolve the crude ethyl 3-ethylfuran-2-carboxylate from Step 2 in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1 M hydrochloric acid (HCl). A precipitate should form.

  • Extract the acidic aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-ethylfuran-2-carboxylic acid.

  • Further purify the product by recrystallization or column chromatography on silica gel.

Step 4: Structural Characterization

  • Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra of the purified product.

  • Compare the obtained spectra with the predicted data in Table 2 to confirm the structure.

  • Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₇H₈O₃).

Synthesis_Workflow start Furan-2-carboxylic acid step1 Step 1: Esterification (H+, EtOH, Reflux) start->step1 intermediate1 Ethyl furan-2-carboxylate step1->intermediate1 step2 Step 2: Lithiation & Ethylation (1. LDA, THF, -78°C) (2. Ethyl Iodide) intermediate1->step2 intermediate2 Crude Ethyl 3-ethylfuran-2-carboxylate step2->intermediate2 step3 Step 3: Saponification (1. NaOH, H₂O/THF) (2. HCl workup) intermediate2->step3 intermediate3 Crude 3-ethylfuran-2-carboxylic acid step3->intermediate3 step4 Purification (Recrystallization or Chromatography) intermediate3->step4 final_product Pure 3-ethylfuran-2-carboxylic acid step4->final_product analysis Structural Characterization (NMR, IR, HRMS) final_product->analysis

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Discovery

The structural motif of 3-ethylfuran-2-carboxylic acid is a promising starting point for drug discovery campaigns. The furan core is a known pharmacophore in compounds targeting a range of diseases. For instance, derivatives of furan-2-carboxylic acid have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), which are cytokines involved in cancer and inflammation.[6] Other studies have demonstrated the efficacy of 3-substituted furan derivatives as potent antibacterial agents.[2][12] Furthermore, furan-2-carboxylic acid derivatives have shown potential in treating type 2 diabetes by inhibiting gluconeogenesis.[4]

The introduction of the C3-ethyl group could enhance potency or selectivity for specific biological targets by probing hydrophobic pockets in enzyme active sites or receptors. Researchers can use this molecule as a scaffold, further functionalizing the carboxylic acid group to create amides or esters, or performing additional substitutions on the furan ring to build a library of compounds for screening and structure-activity relationship (SAR) studies.

Conclusion

This guide has provided a detailed theoretical and practical framework for approaching the study of 3-ethylfuran-2-carboxylic acid. By leveraging data from analogous compounds and established reaction mechanisms, we have outlined its predicted physicochemical properties, a robust multi-step synthesis, and a clear characterization workflow. This molecule represents a valuable, unexplored building block in medicinal chemistry. The protocols and insights provided herein are intended to empower researchers and drug development professionals to synthesize, characterize, and ultimately explore the therapeutic potential of this and other novel furan derivatives.

References

  • PubChem. (n.d.). 3-ethylfuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Inam, M., et al. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Preprints.org. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 2-Furoic acid. Retrieved from [Link]

  • Lee, J. Y., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Retrieved from [Link]

  • Zhang, Z., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(5), e202200039. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. Retrieved from [Link]

  • Google Patents. (2016). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • American Chemical Society. (2023). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4614. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Semantic Scholar. (2020). Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum. Retrieved from [Link]

  • BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Furancarboxylic acid, 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester. Retrieved from [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Kysilka, O., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

Foundational

De Novo Synthesis of 3-Ethylfuran-2-Carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Rationale 3-Ethylfuran-2-carboxylic acid (PubChem CID: 11194378)[1] is a highly valuable heterocyclic building block utilized in the synthesis of complex oxabicyclic systems, pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Ethylfuran-2-carboxylic acid (PubChem CID: 11194378)[1] is a highly valuable heterocyclic building block utilized in the synthesis of complex oxabicyclic systems, pharmaceuticals, and advanced functional materials[2]. The installation of an ethyl group at the C3 position introduces specific steric and electronic parameters that are critical for downstream stereoselective functionalization, such as Rhodium(I)-catalyzed nucleophilic ring-opening reactions[2].

The most robust and scalable pathway to synthesize this compound relies on a two-step sequence[3]:

  • Furan Ring Construction (Modified Burness Protocol): A convergent Darzens-type condensation between 1,1-dimethoxy-3-pentanone and methyl chloroacetate[3][4]. The acetal acts as a masked aldehyde. Deprotonation of the chloroacetate by sodium methoxide generates a reactive enolate that attacks the ketone. Subsequent intramolecular cyclization onto the acetal carbon, followed by the elimination of methanol and chloride, drives the aromatization of the furan ring to yield methyl 3-ethylfuran-2-carboxylate[3].

  • Saponification: A classic base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid[3].

Experimental Workflow & Quantitative Data

Pathway SM1 1,1-dimethoxy-3-pentanone (156 mmol) Condensation Darzens-type Condensation NaOMe, Et2O -10 °C to RT SM1->Condensation SM2 Methyl chloroacetate (250 mmol) SM2->Condensation Intermediate Methyl 3-ethylfuran-2-carboxylate Yield: 49% Condensation->Intermediate Cyclization & Aromatization Saponification Base-Catalyzed Hydrolysis 10% aq. NaOH Reflux, 2h Intermediate->Saponification Acidification Acidification conc. HCl 0 °C Saponification->Acidification Sodium carboxylate intermediate Product 3-ethylfuran-2-carboxylic acid Yield: 94% Acidification->Product Precipitation

Figure 1: Two-step synthetic workflow for 3-ethylfuran-2-carboxylic acid.

Table 1: Quantitative Reaction Parameters and Yields
Reaction StepReagent / SubstrateEquivalentsAmountConditionsYieldProduct State
1. Furan Ring Formation 1,1-dimethoxy-3-pentanone1.0 eq23.0 g (156 mmol)Et₂O, -10 °C to RT (14 h)49% Colorless oil
Methyl chloroacetate1.6 eq22.0 mL (250 mmol)
Sodium methoxide (NaOMe)1.6 eq13.5 g (250 mmol)
2. Saponification Methyl 3-ethylfuran-2-carboxylate1.0 eq4.0 g (26 mmol)10% aq. NaOH, Reflux (2 h)94% White solid
Concentrated HClExcessto pH 1-20 °C

Data summarized from the validated protocols of Padwa et al.[2][3].

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 3-ethylfuran-2-carboxylate

This step utilizes a modification of the Burness procedure to construct the functionalized furan core[4][5].

Protocol:

  • Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel. Purge the system with inert gas (argon or nitrogen).

  • Charge the flask with 23.0 g (156 mmol) of 1,1-dimethoxy-3-pentanone, 22.0 mL (250 mmol) of methyl chloroacetate, and 125 mL of anhydrous diethyl ether (Et₂O)[3].

  • Cool the reaction mixture to -10 °C using an ice-salt or dry ice-acetone bath[3].

  • Critical Causality Step: Slowly add 13.5 g (250 mmol) of freshly prepared, powdered sodium methoxide (NaOMe) in small portions over a 30-minute period[3]. Expert Insight: The internal temperature must be strictly maintained below -5 °C during this addition[3]. This thermal control prevents runaway exothermic degradation and suppresses the self-condensation of the ester, ensuring high regioselectivity for the Darzens attack on the ketone.

  • Stir the reaction mixture for an additional 2 hours at -10 °C[3].

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring overnight to ensure complete cyclization and aromatization[3].

  • Cool the mixture (if ambient temperatures fluctuated) and distill the crude product directly under reduced pressure[3].

  • Collect the fraction boiling at 80–95 °C (15 mm Hg) to afford 11.7 g (49% yield) of methyl 3-ethylfuran-2-carboxylate as a colorless oil[3].

Step 2: Saponification to 3-Ethylfuran-2-carboxylic Acid

The second stage isolates the free acid via a self-validating base-catalyzed hydrolysis[3].

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4.0 g (26 mmol) of the methyl 3-ethylfuran-2-carboxylate synthesized in Step 1 in 30 mL of a 10% (w/v) aqueous NaOH solution[3].

  • Heat the suspension to reflux and maintain for 2 hours[3]. Expert Insight: This reaction acts as a self-validating visual system. The initial mixture is heterogeneous due to the ester's insolubility in water. As the ester hydrolyzes to form the highly soluble sodium carboxylate salt, the mixture becomes completely homogeneous, visually confirming the completion of the reaction[3].

  • Cool the homogeneous reaction mixture to 0 °C using an ice-water bath[3].

  • Slowly acidify the mixture by the dropwise addition of concentrated hydrochloric acid (HCl)[3]. Expert Insight: Protonation of the carboxylate drastically reduces its aqueous solubility, forcing the precipitation of the free acid.

  • Collect the resultant white precipitate via vacuum filtration[3].

  • Wash the filter cake thoroughly with several portions of ice-cold distilled water to remove residual sodium chloride and excess acid[3].

  • Dry the product under high vacuum to afford 3.4 g (94% yield) of 3-ethylfuran-2-carboxylic acid as a highly pure white solid (Melting Point: 106–107 °C)[3].

References

  • Padwa, A., & Wang, Q. (2006). Rhodium(I)-Catalyzed Nucleophilic Ring-Opening Reactions of Oxabicyclo Adducts Derived from the [4 + 2]-Cycloaddition of 2-Imido-Substituted Furans. The Journal of Organic Chemistry, 71(8), 3210–3220.[2][3] URL: [Link]

  • Burness, D. M. (1963). Ethyl 3-Methyl-2-Furoate. Organic Syntheses, Coll. Vol. 4, 649.[4][6] URL: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11194378, 3-Ethylfuran-2-carboxylic acid.[1] URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Synthesis Workflow of 3-Ethylfuran-2-Carboxylic Acid

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, substituted furans serve as critical pharmacophores and versatile building blocks. 3-Ethylfuran-2-carboxylic acid (CAS: 4913-85-9)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, substituted furans serve as critical pharmacophores and versatile building blocks. 3-Ethylfuran-2-carboxylic acid (CAS: 4913-85-9)[1] is a highly functionalized heteroaromatic compound whose precise structural verification is paramount for downstream drug development[2]. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, sample preparation, and rigorous spectroscopic characterization (NMR, FT-IR, and MS) of 3-ethylfuran-2-carboxylic acid, grounded in established empirical data[3].

Synthetic Methodology & Sample Preparation

To acquire high-fidelity spectroscopic data, the analyte must be synthesized and purified to near-absolute homogeneity. The optimal route involves a Darzens-type condensation followed by a regiospecific saponification[3].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system : physical checkpoints (e.g., phase changes, melting points) act as quality control gates before proceeding to instrumental analysis.

Phase 1: Formation of Methyl 3-ethylfuran-2-carboxylate

  • Reagent Assembly: In a flame-dried flask under inert atmosphere, combine 1,1-dimethoxy-3-pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL of anhydrous diethyl ether (Et₂O)[3].

  • Temperature-Controlled Condensation: Cool the mixture to -10 °C. Causality: Strict thermal control prevents runaway exothermic side reactions and minimizes the formation of unwanted polymeric byproducts.

  • Base Addition: Slowly add freshly prepared powdered sodium methoxide (NaOMe, 250 mmol) in small portions over 30 minutes, ensuring the internal temperature never exceeds -5 °C[3].

  • Aromatization: Stir for 2 hours at -10 °C, then allow the system to warm to room temperature overnight to drive the cyclization and aromatization of the furan ring[3].

  • Purification: Distill the crude mixture under reduced pressure. The intermediate ester elutes as a colorless oil at 80–95 °C (15 mm Hg)[3].

Phase 2: Saponification to 3-Ethylfuran-2-carboxylic Acid

  • Hydrolysis: Suspend 4.0 g (26 mmol) of the intermediate ester in 30 mL of 10% aqueous NaOH. Heat at reflux for 2 hours until the mixture becomes completely homogeneous[3]. Validation Checkpoint: Homogeneity indicates the complete conversion of the hydrophobic ester into the water-soluble sodium carboxylate salt.

  • Precipitation: Cool the reaction to 0 °C and slowly acidify with concentrated HCl[3]. The target acid will crash out as a white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash with copious amounts of cold H₂O. Causality: Cold water effectively removes residual inorganic salts (NaCl) without solubilizing the target organic acid.

  • Drying: Dry under high-vacuum to afford the pure product (Yield: ~94%). Validation Checkpoint: The final white solid must exhibit a sharp melting point of 106–107 °C[3].

Workflow Visualization

SynthesisWorkflow A 1,1-Dimethoxy-3-pentanone + Methyl chloroacetate B NaOMe / Et2O (-10 °C to RT) A->B Darzens-type condensation C Methyl 3-ethylfuran-2-carboxylate (Intermediate) B->C Cyclization & Aromatization D 10% NaOH (aq) Reflux 2h C->D Saponification E Acidification (conc. HCl) 0 °C D->E Protonation F 3-Ethylfuran-2-carboxylic acid (Pure Solid) E->F Precipitation & Filtration

Caption: Synthetic workflow for 3-ethylfuran-2-carboxylic acid via ester intermediate.

Spectroscopic Data Analysis & Causality

The following data represents the definitive spectroscopic signature of 3-ethylfuran-2-carboxylic acid (C₇H₈O₃)[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acquisition Protocol: Samples should be dissolved in CDCl₃ containing 0.03% v/v TMS as an internal standard. For ¹H-NMR, use a 400 MHz spectrometer; for ¹³C-NMR, use 100 MHz[3]. Self-Validation: The total absence of a singlet at ~3.87 ppm (the methyl ester protons) in the ¹H spectrum confirms 100% conversion during saponification[3].

Table 1: ¹H-NMR Data (400 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.22Triplet (t)3H7.6Ethyl -CH₃
2.85Quartet (q)2H7.6Ethyl -CH₂-
6.46Doublet (d)1H1.6Furan H-4
7.52Doublet (d)1H1.6Furan H-5
12.31Broad Singlet (brs)1H--COOH

Mechanistic Insight: The highly deshielded broad singlet at 12.31 ppm is characteristic of a carboxylic acid proton participating in strong intermolecular hydrogen bonding. The furan ring protons exhibit a classic ³J (or ⁴J depending on resonance contributors) coupling of 1.6 Hz, dictated by the rigid, planar geometry of the heteroaromatic ring[3]. H-5 (7.52 ppm) is significantly more deshielded than H-4 (6.46 ppm) due to its direct adjacency to the electronegative furan oxygen.

Table 2: ¹³C-NMR Data (100 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)AssignmentCausality / Rationale
14.2Ethyl -CH₃Standard aliphatic methyl carbon.
19.4Ethyl -CH₂-Aliphatic methylene, slightly deshielded by the furan ring.
113.9Furan C-4Aromatic carbon, relatively shielded compared to heteroatom-adjacent carbons.
138.9Furan C-3Substituted aromatic carbon (attached to the electron-donating ethyl group).
140.3Furan C-2Substituted aromatic carbon (attached to the electron-withdrawing COOH).
146.5Furan C-5Highly deshielded aromatic carbon adjacent to the furan oxygen.
165.0-COOHCarbonyl carbon of the carboxylic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Acquisition Protocol: Data acquired neat (e.g., via Attenuated Total Reflectance, ATR) to capture the true solid-state hydrogen-bonding network[3].

Table 3: FT-IR Data (Neat) [3]

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3139O-H & C-H stretchBroadness indicates intermolecular H-bonding; sharp underlying peaks are furan C-H stretches.
1675C=O stretchLowered frequency due to extensive conjugation with the furan π-system.
1593, 1490C=C stretchConfirms the presence of the heteroaromatic furan framework.
1285C-O stretchCharacteristic of the carboxylic acid C-O single bond.

Mechanistic Insight: An isolated aliphatic carboxylic acid typically exhibits a C=O stretch around 1710–1720 cm⁻¹. Here, the stretch is observed at a remarkably low 1675 cm⁻¹[3]. This causality stems from resonance delocalization: the π-electrons from the furan ring delocalize into the carbonyl group, imparting single-bond character to the C=O bond, thereby lowering its force constant and resulting vibrational frequency.

Mass Spectrometry (MS)

The compound possesses a monoisotopic mass of 140.04735 Da[2]. Under standard Electron Ionization (EI-MS) conditions, the molecule undergoes predictable, diagnostically useful fragmentation pathways.

Mechanistic Insight: The molecular ion [M]⁺ at m/z 140 typically undergoes an initial α-cleavage to expel a hydroxyl radical (•OH), yielding a highly stable, resonance-stabilized acylium ion at m/z 123. Subsequent loss of carbon monoxide (CO) generates a furanium ion at m/z 95. A secondary, less dominant pathway involves the cleavage of the ethyl group's terminal methyl radical (•CH₃) via allylic/benzylic-type stabilization, yielding an ion at m/z 125.

MSFragmentation M Molecular Ion [M]+ m/z 140 F1 Loss of •OH (-17 Da) M->F1 F3 Loss of •CH3 (-15 Da) M->F3 I1 Acylium Ion m/z 123 F1->I1 F2 Loss of CO (-28 Da) I1->F2 I2 Furanium Ion m/z 95 F2->I2 I3 m/z 125 F3->I3

Caption: Primary EI-MS fragmentation pathways for 3-ethylfuran-2-carboxylic acid.

Conclusion

The rigorous characterization of 3-ethylfuran-2-carboxylic acid relies on the convergence of multiple spectroscopic techniques. The downfield ¹H-NMR shift of the acid proton (12.31 ppm)[3], the conjugated C=O stretch in FT-IR (1675 cm⁻¹)[3], and the specific fragmentation patterns in MS collectively create an unmistakable fingerprint. By adhering to the self-validating synthetic and analytical protocols outlined above, researchers can ensure absolute structural integrity for downstream pharmaceutical applications.

References

  • PubChemLite: 3-ethylfuran-2-carboxylic acid (C7H8O3). uni.lu.
  • 944467-87-2 | 3-(Aminomethyl)furan-2-carboxylic acid hydrochloride (CAS 4913-85-9 Reference). BLD Pharm.
  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. PMC / nih.gov.

Sources

Foundational

Solubility of 3-ethylfuran-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-ethylfuran-2-carboxylic Acid in Organic Solvents Introduction 3-Ethylfuran-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-ethylfuran-2-carboxylic Acid in Organic Solvents

Introduction

3-Ethylfuran-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any compound destined for these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 3-ethylfuran-2-carboxylic acid in organic solvents. While specific quantitative data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to predict and determine its solubility for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of understanding solubility behavior.[1] 3-Ethylfuran-2-carboxylic acid possesses distinct structural features that influence its polarity and, consequently, its solubility profile.

  • The Carboxyl Group (-COOH): This is the most polar part of the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[2][3] This characteristic strongly favors solubility in polar, protic solvents like alcohols. The acidic nature of this group also means that it can be deprotonated in the presence of a base to form a highly polar carboxylate anion, a principle that is key to its solubility in alkaline aqueous solutions.[4]

  • The Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom. This makes the ring more polar than a benzene ring, and the oxygen atom can act as a hydrogen bond acceptor.

  • The Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the hydrophobic character of the molecule. A larger nonpolar portion of a molecule tends to decrease its solubility in polar solvents and increase it in nonpolar solvents.[2][5]

The overall solubility of 3-ethylfuran-2-carboxylic acid in a given organic solvent will be a balance between the polar, hydrogen-bonding contributions of the carboxyl and furan moieties and the nonpolar nature of the ethyl group.

cluster_molecule 3-ethylfuran-2-carboxylic acid cluster_interactions Intermolecular Forces Governing Solubility cluster_solvents Solvent Types mol H_Bond Hydrogen Bonding mol->H_Bond -COOH group Furan Oxygen Dipole Dipole-Dipole mol->Dipole C=O, C-O bonds VDW Van der Waals mol->VDW Ethyl group Furan ring Polar_Protic Polar Protic (e.g., Methanol) H_Bond->Polar_Protic Strong Interaction Polar_Aprotic Polar Aprotic (e.g., Acetone) Dipole->Polar_Aprotic Moderate Interaction Nonpolar Nonpolar (e.g., Toluene) VDW->Nonpolar Primary Interaction

Caption: Intermolecular forces of 3-ethylfuran-2-carboxylic acid and their interactions with different solvent types.

Predicted Solubility Profile

Based on the structural analysis and established principles of solubility for carboxylic acids, we can predict the qualitative solubility of 3-ethylfuran-2-carboxylic acid in a range of common organic solvents.[2][5][6]

Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticHighStrong hydrogen bonding with the carboxyl group.
EthanolPolar ProticHighSimilar to methanol, strong hydrogen bonding capabilities.
AcetonePolar AproticModerateGood dipole-dipole interactions with the carboxyl group.
Ethyl AcetateModerately PolarModerateActs as a hydrogen bond acceptor; balances polar and nonpolar characteristics.
DichloromethaneWeakly PolarLow to ModeratePrimarily dipole-dipole interactions; less effective at solvating the carboxyl group.
TolueneNonpolarLowVan der Waals forces with the ethyl group and furan ring may allow for some solubility.
HexaneNonpolarVery LowMismatch in polarity; weak intermolecular forces with the polar functional groups.
Water (neutral)Polar ProticLowThe nonpolar ethyl group and furan ring limit solubility despite the polar carboxyl group. For many carboxylic acids, solubility in water decreases significantly as the carbon chain length increases.[2][5]
5% aq. NaOHAqueous BaseHighForms the highly polar sodium 3-ethylfuran-2-carboxylate salt, which is readily soluble in water.[4]
5% aq. NaHCO₃Aqueous BaseHighAs a carboxylic acid, it is generally acidic enough to react with sodium bicarbonate to form a soluble salt.[4]

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for both qualitative and quantitative assessment of solubility.

Part A: Qualitative Solubility Determination

This rapid method is useful for initial solvent screening and for classifying the compound based on its solubility characteristics.[4][7]

Materials:

  • 3-ethylfuran-2-carboxylic acid

  • Small test tubes (13x100 mm)

  • Graduated pipettes or cylinders (1 mL)

  • Spatula

  • Vortex mixer

  • A range of test solvents (e.g., water, methanol, toluene, 5% NaOH)

Procedure:

  • Sample Preparation: Add approximately 25 mg of 3-ethylfuran-2-carboxylic acid to a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL.

  • Mixing: After each addition, cap the test tube and shake vigorously or use a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the mixture. A compound is considered soluble if it dissolves completely, leaving no visible solid particles. It is insoluble if the solid remains undissolved. Note any partial solubility.

  • Record: Record your observations for each solvent tested.

Part B: Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility (e.g., in mg/mL or mol/L) at a specific temperature. The protocol is adapted from established methods for similar compounds.[8][9]

Materials:

  • 3-ethylfuran-2-carboxylic acid

  • Selected organic solvent(s)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

G start Start add_excess Add excess 3-ethylfuran-2-carboxylic acid to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with vigorous shaking for 24-48h add_excess->equilibrate settle Allow solid to settle (centrifuge if necessary) equilibrate->settle filter Withdraw supernatant and filter through a 0.45 µm syringe filter settle->filter dilute Accurately dilute the filtrate with a known volume of solvent filter->dilute analyze Analyze the diluted sample by HPLC or UV-Vis spectrophotometry against a calibration curve dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination using the isothermal saturation method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-ethylfuran-2-carboxylic acid to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle for several hours at the same constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

    • Determine the weight of the collected filtrate and then dilute it to the mark with the same solvent.

  • Analysis:

    • Prepare a series of standard solutions of 3-ethylfuran-2-carboxylic acid of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of 3-ethylfuran-2-carboxylic acid in that solvent at the specified temperature.

Safety Precautions

While specific toxicity data for 3-ethylfuran-2-carboxylic acid is limited, it is prudent to handle it with the care afforded to similar chemical compounds. Safety data sheets for related compounds like 3-methylfuran-2-carboxylic acid indicate that they can cause skin and serious eye irritation.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with volatile organic solvents.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

Conclusion

A comprehensive understanding of the solubility of 3-ethylfuran-2-carboxylic acid is essential for its effective application in scientific research and development. This guide has outlined the key molecular features that dictate its solubility profile, provided a predictive framework for its behavior in various organic solvents, and detailed robust experimental protocols for both qualitative and quantitative solubility determination. By leveraging these theoretical insights and practical methodologies, researchers can confidently assess the solubility of 3-ethylfuran-2-carboxylic acid, enabling more efficient experimental design, purification, and formulation development.

References

Sources

Exploratory

Engineering Furan-2-Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Biological Activity, Target Modulation, and Assay Methodologies

Executive Summary Furan-2-carboxylic acid (FCA) derivatives have established themselves as highly tunable and versatile pharmacophores in modern medicinal chemistry. Characterized by their unique electronic distribution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-carboxylic acid (FCA) derivatives have established themselves as highly tunable and versatile pharmacophores in modern medicinal chemistry. Characterized by their unique electronic distribution and structural rigidity, these heterocyclic scaffolds exhibit potent anticancer, antibacterial, and anti-inflammatory properties. This whitepaper provides a rigorous technical analysis of the biological activities of FCA derivatives, detailing their mechanisms of action, quantitative structure-activity relationships (QSAR), and field-validated experimental protocols for synthesis and biological evaluation.

Pharmacological Targets and Mechanisms of Action

Dual Inhibition of D-DT and MIF-1 in Oncology and Inflammation

D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) are critical cytokines implicated in tumor progression and severe inflammatory diseases. Recent drug discovery efforts have identified specific FCA derivatives as novel, non-covalent dual inhibitors of these enzymes[1].

Unlike traditional competitive inhibitors that target the active site, highly optimized FCA derivatives—such as 5-(4-chlorobenzamido)furan-2-carboxylic acid (Compound 4h)—bind to an allosteric pocket. This allosteric modulation induces a conformational shift that disrupts the enzyme's ability to interact with the CD74 receptor complex. Consequently, this blockade prevents downstream ERK phosphorylation, thereby arresting cellular proliferation and mitigating inflammatory signaling cascades[1].

Pathway FCA FCA Derivative (Compound 4h) DDT D-DT / MIF-1 Enzyme FCA->DDT Allosteric Inhibition CD74 CD74 Receptor Complex DDT->CD74 Prevents Binding ERK ERK Phosphorylation Cascade CD74->ERK Signal Blockade Outcome Tumor Progression & Inflammation ERK->Outcome Arrested Response

D-DT/MIF-1 allosteric inhibition pathway by FCA derivatives preventing ERK phosphorylation.

Antimicrobial Membrane Disruption

In the context of infectious diseases, methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its synthetic analogs demonstrate significant antibacterial efficacy against both Gram-positive and Gram-negative pathogens[2]. The primary mechanism of action involves the physical disruption of the bacterial cell wall and cytoplasmic membrane. This structural compromise leads to cellular lysis and the leakage of intracellular contents, a phenomenon that can be quantitatively validated using fluorescent nucleic acid stains[2].

Quantitative Structure-Activity Relationship (QSAR) Profiles

The biological efficacy of FCA derivatives is highly sensitive to functional group substitutions. Direct comparative studies provide the following mechanistic insights:

  • Amidation vs. Esterification: The introduction of bulky, lipophilic groups (e.g., 4-chlorobenzamido) at the C5 position of the furan ring significantly enhances D-DT/MIF-1 inhibitory potency. Replacing the carboxylic acid with a different heterocyclic moiety (e.g., thiophene or oxazole) abolishes biological activity, underscoring the absolute necessity of the furan-2-carboxylic acid core for optimal receptor alignment[1].

  • Protection of Primary Alcohols: For antimicrobial and cytotoxic derivatives, tryptamine and acyl protection of the primary alcohol are critical. Unprotected variants or those with simple amide conversions often exhibit drastically reduced potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus[3].

Table 1: Biological Efficacy of Key FCA Derivatives
CompoundPrimary Target / Cell LineBiological Activity (IC50 / MIC)Mechanism of Action
Compound 4h (5-(4-chlorobenzamido)FCA)D-DT / MIF-1IC50: 2.4 µM (D-DT), 9.8 µM (MIF-1)Allosteric enzyme inhibition
Compound 10b (Optimized FCA analog)D-DT / MIF-1IC50: 1.5 µM (D-DT), 1.0 µM (MIF-1)Allosteric enzyme inhibition
MFC (Methyl 5-(hydroxymethyl)FCA)S. aureus / B. cereusMIC: 500.00 µg/mLMembrane disruption
Compound 8c (Tryptamine-FCA)HeLa Cell LineIC50: 62.37 µg/mLCytotoxicity / Apoptosis

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of FCA derivatives. These workflows are designed as self-validating systems, incorporating necessary internal controls and mechanistic checks.

Workflow Start Furan-2-Carboxylic Acid Scaffold Syn Chemical Modification (Amidation/Esterification) Start->Syn Pur Purification & NMR Validation Syn->Pur High Yield Recovery Assay1 Enzymatic Assays (D-DT / MIF-1 IC50) Pur->Assay1 Oncology Track Assay2 Antimicrobial Assays (MIC & Sytox Green) Pur->Assay2 Infectious Disease Track Lead Lead Optimization (SAR Analysis) Assay1->Lead Assay2->Lead Lead->Syn Iterative Refinement

End-to-end workflow for the synthesis, validation, and biological screening of FCA derivatives.

Protocol 4.1: Synthesis of Amide-Linked FCA Derivatives

Rationale: Amide coupling at the C5 position introduces the lipophilic bulk necessary for allosteric pocket binding in D-DT without compromising the essential carboxylic acid moiety[1].

  • Activation: Dissolve 5-aminofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling reagent such as dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to activate the carboxylic acid[3].

  • Coupling: Introduce 4-chlorobenzoyl chloride (1.2 eq) dropwise at 0°C under an inert argon atmosphere to prevent unwanted side reactions and thermal degradation.

  • Reaction Progression: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system[3].

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography.

  • Self-Validation: Confirm the structure using 1H-NMR and 13C-NMR. The presence of the amide proton (~8.5 ppm) and the preservation of the furan ring protons (doublets at ~6.5 and ~7.2 ppm) validate successful synthesis.

Protocol 4.2: D-DT / MIF-1 Enzymatic Inhibition Assay

Rationale: A rapid dilution assay coupled with Lineweaver-Burk analysis is critical to differentiate between competitive, non-competitive, and covalent inhibition mechanisms[1].

  • Enzyme Preparation: Recombinant human D-DT or MIF-1 is diluted in an assay buffer (50 mM sodium phosphate, pH 7.2).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the synthesized FCA derivative (0.1 µM to 100 µM) for 30 minutes at 25°C.

  • Substrate Addition: Add the tautomerase substrate (e.g., dopachrome methyl ester).

  • Kinetic Measurement: Monitor the decrease in absorbance at 475 nm using a microplate reader to calculate the IC50.

  • Mechanistic Validation (Causality): Perform NMR endpoint titrations (1H–15N HSQC) using 15N-labeled D-DT. Chemical shift perturbations will conclusively confirm whether the compound binds to the active site or an allosteric pocket[1].

Protocol 4.3: Minimum Inhibitory Concentration (MIC) & Membrane Integrity Assay

Rationale: Combining traditional MIC with Sytox Green staining provides both quantitative efficacy data and mechanistic validation of membrane disruption[2][4].

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.1. Dilute to achieve a final concentration of ~5 x 10^5 CFU/mL[4].

  • Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the FCA derivative in MHB. Add the bacterial suspension to each well.

  • Internal Controls: Include a positive control (bacteria + broth, no drug) and a negative control (broth only) in each plate to validate assay sterility and baseline bacterial viability[4].

  • Incubation & MIC Determination: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration with no visible bacterial growth.

  • Mechanistic Validation: To the MIC wells, add 5 µM Sytox Green. Incubate in the dark for 15 minutes. Measure fluorescence (Ex 504 nm / Em 523 nm). Enhanced fluorescence compared to the positive control confirms membrane permeabilization as the definitive mode of action[2].

Conclusion

Furan-2-carboxylic acid derivatives represent a highly tunable class of bioactive molecules. By systematically modifying the furan scaffold and employing rigorous, self-validating experimental protocols, researchers can engineer compounds with high selectivity for complex biological targets. The dual inhibition of D-DT/MIF-1 and targeted bacterial membrane disruption highlight the immense potential of FCA derivatives in both oncology and infectious disease drug development.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors[Link]

  • Science Alert - Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity[Link]

  • Oriental Journal of Chemistry - Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives[Link]

Sources

Foundational

Discovery, Synthesis, and Chemical History of 3-Ethylfuran-2-carboxylic Acid

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals Historical Context and Discovery The development of highly substituted furan derivatives has long been a cornerstone of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Historical Context and Discovery

The development of highly substituted furan derivatives has long been a cornerstone of heterocyclic organic chemistry. Historically, the synthesis of asymmetric furans with precise regiocontrol—such as placing an ethyl group exclusively at the C3 position—posed a significant challenge. Traditional methods, like the Paal-Knorr synthesis, often required complex, unstable 1,4-dicarbonyl precursors and struggled to yield asymmetrically substituted products efficiently.

The critical breakthrough that enabled the scalable discovery and utilization of 3-ethylfuran-2-carboxylic acid (PubChem CID: 11194378) was the advent of the in 1959. By utilizing an α -halo ester and a masked β -dicarbonyl (an acetal), chemists could construct the furan core with absolute regiocontrol. In modern drug discovery, this compound has evolved from a niche chemical entity into a vital building block. It is prominently featured in advanced organometallic methodologies, most notably serving as a precursor for oxabicyclo adducts that undergo highly stereoselective.

Structural Significance in Drug Development

In pharmaceutical design, the 3-ethylfuran-2-carboxylic acid scaffold is prized for its unique steric and electronic profile. When converted into a diene for [4+2] Diels-Alder cycloadditions, the C3-ethyl group provides critical steric encumbrance. This bulk dictates the facial selectivity of incoming dienophiles, ensuring that the resulting 7-oxabicyclo[2.2.1]heptene adducts form with high diastereomeric purity. Furthermore, the C2-carboxylic acid serves as a versatile synthetic handle, allowing for subsequent amidation, esterification, or cross-coupling reactions necessary for late-stage functionalization in drug pipelines.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust chemical protocol must be self-validating—meaning the physical changes observed during the reaction inherently confirm its progress and safety. The following two-step synthesis, adapted from Lautens' modified Burness procedure, exemplifies this philosophy.

Step 1: Darzens-Type Condensation and Cyclization

Objective: Synthesis of the intermediate, Methyl 3-ethylfuran-2-carboxylate.

  • Preparation: In a flame-dried flask under inert atmosphere, combine 23 g (156 mmol) of 1,1-dimethoxy-3-pentanone, 22 mL (250 mmol) of methyl chloroacetate, and 125 mL of anhydrous diethyl ether (Et₂O). Cool the mixture to −10 °C using an ice/salt bath.

  • Controlled Deprotonation: Slowly add 13.5 g (250 mmol) of freshly prepared, powdered sodium methoxide (NaOMe) in small portions over 30 minutes. Critical Causality: The internal temperature must be maintained strictly below −5 °C. The use of anhydrous Et₂O prevents premature solvolysis of the chloroacetate. The slow, sub-zero addition of NaOMe controls the highly exothermic deprotonation of the α -chloroester. Failing to control this exotherm leads to runaway Darzens condensation side-reactions and self-condensation of the chloroacetate.

  • Cyclization: Stir the mixture for an additional 2 hours at −10 °C, then allow it to warm to room temperature overnight. Warming provides the kinetic energy required to complete the cyclization and aromatization into the furan ring, driving off methanol and water.

  • Isolation: Distill the mixture under reduced pressure to afford the intermediate as a colorless oil (bp 80–95 °C at 15 mm Hg). Expected yield: ~49%.

Step 2: Alkaline Hydrolysis and Acidification

Objective: Saponification to the target 3-ethylfuran-2-carboxylic acid.

  • Saponification: Suspend 4.0 g (26 mmol) of the methyl 3-ethylfuran-2-carboxylate in 30 mL of a 10% aqueous NaOH solution. Heat the mixture at reflux for 2 hours. Critical Causality: Initially, the lipophilic ester forms a biphasic suspension. Refluxing provides the thermal energy necessary to cleave the sterically hindered ester bond. The reaction is self-validating: as the water-soluble sodium furoate salt forms, the mixture transitions from a cloudy suspension to a clear, homogeneous solution, visually confirming reaction completion.

  • Thermal Mitigation & Acidification: Cool the homogeneous mixture strictly to 0 °C. Slowly acidify by dropwise addition of concentrated HCl until the pH reaches 1-2. Critical Causality: Cooling to 0 °C prior to acidification is paramount. Neutralization is highly exothermic; excess heat in acidic conditions induces thermal decarboxylation of the newly formed 2-furoic acid, destroying the product. Furthermore, the near-freezing temperature drastically reduces the aqueous solubility of the protonated acid, driving the equilibrium toward complete precipitation.

  • Collection: Collect the resultant white precipitate via vacuum filtration, wash with cold H₂O, and dry under high-vacuum. Expected yield: 3.4 g (94%).

Experimental Workflow Visualization

The following diagram maps the logical progression and causal relationships of the synthesis workflow described above.

Synthesis SM 1,1-dimethoxy-3-pentanone + Methyl chloroacetate Condensation Darzens-type Condensation & Cyclization SM->Condensation NaOMe, Et2O -10 °C to RT Ester Methyl 3-ethylfuran-2-carboxylate (Intermediate) Condensation->Ester Saponification Alkaline Hydrolysis (10% NaOH, Reflux, 2h) Ester->Saponification Acidification Acidification & Precipitation (Conc. HCl, 0 °C) Saponification->Acidification Product 3-ethylfuran-2-carboxylic acid (Target Product) Acidification->Product

Fig 1: Synthetic workflow for 3-ethylfuran-2-carboxylic acid via modified Burness condensation.

Quantitative Analytical Data

To ensure rigorous quality control and verify the structural integrity of the synthesized compound, researchers must cross-reference their analytical output against the established baseline parameters[1]. The table below consolidates the definitive quantitative data for pure 3-ethylfuran-2-carboxylic acid.

Analytical PropertyValue / Signature
Chemical Formula C₇H₈O₃
Monoisotopic Mass 140.04735 Da
Melting Point 106–107 °C (White solid)
IR (neat) 3139, 1675, 1593, 1490, 1285 cm⁻¹
¹H-NMR (CDCl₃, 400 MHz) δ 1.22 (t, 3H, J=7.6 Hz), 2.85 (q, 2H, J=7.6 Hz), 6.46 (d, 1H, J=1.6 Hz), 7.52 (d, 1H, J=1.6 Hz), 12.31 (brs, 1H)
¹³C-NMR (CDCl₃, 100 MHz) δ 14.2, 19.4, 113.9, 138.9, 140.3, 146.5, 165.0
Elemental Analysis (Calcd) C, 59.99; H, 5.75
Elemental Analysis (Found) C, 59.82; H, 5.74

References

  • PubChem (National Institutes of Health) . Compound Summary for CID 11194378: 3-ethylfuran-2-carboxylic acid. Retrieved from:[Link]

  • Lautens, M., et al. (2009) . Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. PubMed Central (PMC2730604). Retrieved from:[Link]

Sources

Exploratory

Therapeutic and Synthetic Horizons of 3-Ethylfuran-2-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its ability to mimic endogenous substrates and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its ability to mimic endogenous substrates and form robust hydrogen-bonding networks within enzymatic active sites. While 5-substituted variations have been extensively studied,1 (C₇H₈O₃) represents a highly strategic, underexplored core[1]. The introduction of an ethyl group at the 3-position provides a critical hydrophobic vector that alters the steric landscape, locking the C2-carboxylic acid into bioactive conformations while enhancing lipophilicity for cellular penetration.

This guide details the synthetic workflows, derivatization strategies, and biological assay protocols required to develop 3-ethylfuran-2-carboxylic acid into advanced therapeutic libraries, specifically targeting oncology, inflammation, and infectious diseases.

The Mechanistic Role of the Scaffold

Furan-2-carboxylic acid derivatives have emerged as potent non-competitive, non-covalent dual inhibitors of the 2, specifically D-dopachrome tautomerase (D-DT) and MIF-1, which drive tumor progression and chronic inflammation[2].

  • The Carboxylate Anchor: The C2-carboxylic acid is strictly required to form a critical hydrogen bond with the catalytic Proline-1 (Pro1) residue in the tautomerase active site. Masking this acid (e.g., via methyl esterification) completely abolishes D-DT inhibition[2].

  • The 3-Ethyl Advantage: The active sites of D-DT and MIF-1 feature distinct hydrophobic pockets. The 3-ethyl substitution projects directly into these lipophilic domains, increasing binding entropy while sterically shielding the carboxylate from premature in vivo glucuronidation.

  • Antimicrobial Vectors: Beyond oncology, furan-2-carboxylic acid derivatives demonstrate potent antimicrobial activity by acting as 3 that disrupt pathogen membranes[3].

Quantitative Pharmacological Data

To understand the baseline activity of the furan-2-carboxylic acid pharmacophore, we analyze the Structure-Activity Relationship (SAR) of recently discovered derivatives against D-DT and MIF-1, alongside their antimicrobial minimum inhibitory concentrations (MIC).

Compound / DerivativeTarget ModificationD-DT IC₅₀ (µM)MIF-1 IC₅₀ (µM)Mechanism / Notes
Compound 4h 5-benzylamino-furan-2-carboxylic acid2.49.8Non-competitive inhibitor[2]
Compound 10b Optimized 5-amino-furan-2-carboxylic acid1.51.0High-potency dual inhibitor[2]
Compound 3h Methyl ester of 4h (Carboxylate masked)>50 (Inactive)3.5Loss of D-DT binding[2]
Compound 26 Benzoyl replacement of benzyl group>50 (Inactive)N/ASteric clash in active site[2]
3-Aryl-3-(furan-2-yl)propanoic acids Hydroarylation at C3N/AN/AAntimicrobial (MIC: 64 µg/mL)[3]

Strategic Derivatization Workflow

G N1 3-Ethylfuran-2-Carboxylic Acid (Core Scaffold) N2 NHS Esterification (Activation) N1->N2 EDC, NHS DMF, RT N3 Amide Diversification (Library Synthesis) N1->N3 Direct Coupling (Alternative) N2->N3 Primary Amines High Yield N4 D-DT / MIF-1 Assays (Oncology/Inflammation) N3->N4 Tautomerase Inhibition N5 Antimicrobial Screening (Infectious Disease) N3->N5 MIC / MBC Determination N6 Lead Optimization (In Vivo Studies) N4->N6 IC50 < 5 µM N5->N6 High Efficacy

Workflow for the derivatization and biological screening of 3-ethylfuran-2-carboxylic acid.

Validated Synthetic Protocols

As a Senior Application Scientist, I emphasize that robust library generation requires self-validating protocols. The following methodologies detail the de novo synthesis of the 3-ethylfuran-2-carboxylic acid core and its subsequent activation.

Protocol A: De Novo Synthesis of 3-Ethylfuran-2-Carboxylic Acid

Objective: Construct the 3-ethyl-substituted furan ring via a 4[4]. Mechanistic Rationale (Causality): 1,1-dimethoxy-3-pentanone is reacted with methyl chloroacetate. The use of sodium methoxide (NaOMe) quantitatively deprotonates the chloroacetate, driving a nucleophilic attack on the ketone followed by rapid cyclization and elimination of methanol to form the aromatic furan system[4]. Step-by-Step Procedure:

  • Cool a mixture of 1,1-dimethoxy-3-pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL dry Et₂O to -10 °C[4].

  • Add powdered NaOMe (250 mmol) in small portions over 30 minutes, maintaining internal temperature below -5 °C to prevent uncontrolled exothermic polymerization[4].

  • Stir for 2 hours at -10 °C, then warm to room temperature overnight.

  • Distill the intermediate under reduced pressure to isolate 3-ethyl-furan-2-carboxylic acid methyl ester (bp 80–95 °C at 15 mm)[4].

  • Suspend the ester (26 mmol) in 30 mL of 10% aqueous NaOH and reflux for 2 hours to hydrolyze the ester[4].

  • Cool to 0 °C and acidify slowly with concentrated HCl. Collect the resulting white precipitate via filtration[4].

Self-Validation & Quality Control: The reaction is self-validating through phase changes (precipitation upon acidification). Purity is confirmed via melting point (106–107 °C) and FTIR, where the appearance of a broad O-H stretch at 3139 cm⁻¹ and a sharp C=O stretch at 1675 cm⁻¹ confirms successful hydrolysis[4].

Protocol B: Synthesis of the N-Hydroxysuccinimide (NHS) Ester

Objective: Activate the carboxylic acid for. Mechanistic Rationale (Causality): Direct amidation of 2-furoic acids is kinetically sluggish due to the electron-withdrawing nature of the heteroaromatic ring. Converting the acid to an NHS ester creates a highly reactive, yet bench-stable intermediate that rapidly forms robust amide bonds with primary amines without the need for in situ coupling reagents. Step-by-Step Procedure:

  • Dissolve 3-ethylfuran-2-carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.

  • Add EDC·HCl (1.2 eq) portion-wise at 0 °C to activate the carboxylate.

  • Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF and urea byproducts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control: Monitor via TLC. The highly polar carboxylic acid (baseline) will convert to a less polar, UV-active spot. FTIR validation requires the disappearance of the broad acid OH stretch (~3139 cm⁻¹) and the emergence of twin succinimide carbonyl peaks (~1740 and 1780 cm⁻¹).

Biological Validation: Enzyme Inhibition Assays

Protocol C: D-DT / MIF-1 Tautomerase Kinetic Assay

Objective: Quantify the inhibitory potency (IC₅₀) of synthesized derivatives against D-DT and MIF-1[2]. Mechanistic Rationale (Causality): Both enzymes catalyze the tautomerization of the non-natural substrate dopachrome. By utilizing a UV-Vis spectrophotometer to monitor the loss of dopachrome absorbance at 475 nm, the kinetic rate of the enzyme can be measured in real-time. Inhibitors will decrease this rate proportionally to their binding affinity[2]. Step-by-Step Procedure:

  • Prepare a fresh solution of dopachrome by mixing L-dopa methyl ester with sodium periodate.

  • Incubate recombinant D-DT or MIF-1 enzyme (final concentration ~50 nM) with varying concentrations of the 3-ethylfuran-2-carboxylic acid derivative (0.1 µM to 100 µM) in assay buffer (pH 6.2) for 15 minutes.

  • Initiate the reaction by adding the dopachrome substrate.

  • Record the decrease in absorbance at 475 nm over 2 minutes using a microplate reader.

Self-Validation & Quality Control: To ensure the inhibitor is not merely denaturing the enzyme or acting covalently, a rapid dilution assay must be performed. Pre-incubate the enzyme with a high concentration of the inhibitor (10x IC₅₀), then rapidly dilute 100-fold into the substrate solution. Full recovery of enzymatic activity validates the non-covalent, reversible nature of the furan-2-carboxylic acid pharmacophore[2].

Sources

Foundational

Safety and handling of 3-ethylfuran-2-carboxylic acid

An In-depth Technical Guide to the Safe Handling of 3-Ethylfuran-2-Carboxylic Acid Authored by: A Senior Application Scientist Disclaimer: Specific safety and toxicological data for 3-ethylfuran-2-carboxylic acid is limi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Ethylfuran-2-Carboxylic Acid

Authored by: A Senior Application Scientist

Disclaimer: Specific safety and toxicological data for 3-ethylfuran-2-carboxylic acid is limited. This guide is based on established principles for handling hazardous chemicals and data extrapolated from structurally similar compounds, such as 3-methylfuran-2-carboxylic acid and 2-furancarboxylic acid. Researchers should always consult a current Safety Data Sheet (SDS) from the supplier and perform a thorough risk assessment before handling this compound.

Chemical Identity and Properties

3-Ethylfuran-2-carboxylic acid is a derivative of furan, an aromatic heterocyclic organic compound. Its structure consists of a furan ring substituted with an ethyl group at the 3-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₇H₈O₃[1]

Structure:

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Engineering Controls (Fume Hood) B->C D Retrieve Chemical from Storage C->D E Weigh Powdered Compound (Inside Fume Hood) D->E F Perform Experimental Work E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove PPE Carefully H->I J Wash Hands Thoroughly I->J

Caption: General workflow for safely handling hazardous powdered chemicals.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. [2]* Do not eat, drink, or smoke in areas where chemicals are handled or stored. [3]* Contaminated clothing should be removed immediately and washed before reuse. [4][2]

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Storage at 2-8°C in a dry environment is recommended for similar compounds. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [6]Acids should be segregated from bases to prevent violent exothermic reactions. [7]* Storage Containers: Store in a dedicated corrosives or acid cabinet. [8][9]Wooden cabinets are often preferred for acid storage as they do not corrode from acid fumes, although they are not suitable for oxidizing acids. [9]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

First_Aid_Response Inhalation Inhalation Fresh_Air Move to fresh air. Keep comfortable for breathing. Inhalation->Fresh_Air Skin_Contact Skin Contact Rinse_Skin Remove contaminated clothing. Wash with plenty of water. Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Help Get medical advice/attention if you feel unwell or irritation persists. Fresh_Air->Medical_Help Rinse_Skin->Medical_Help Rinse_Eyes->Medical_Help Rinse_Mouth->Medical_Help

Caption: Relationship between exposure routes and first-aid measures.

  • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. [2]If symptoms persist, seek medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. [4][2]If skin irritation occurs, get medical advice. [2]* Eye Contact: Rinse cautiously with water for several minutes. [4][2]Remove contact lenses if present and easy to do. Continue rinsing. [4][2]If eye irritation persists, seek medical attention. [2]* Ingestion: Rinse mouth with water. [2]Seek immediate medical attention. [10]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. Avoid generating dust. [2]4. Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection. [4]5. Clean-up: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. [11]Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, regional, and national regulations. [4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [4]A solid water stream may be inefficient. * Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂). [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4][6]

Reactivity Profile and Hazardous Reactions

Understanding the reactivity of 3-ethylfuran-2-carboxylic acid is essential for safe handling and experimental design.

  • Chemical Stability: The compound is expected to be stable under normal storage and handling conditions. [6]* Reactivity of the Carboxyl Group: The carboxylic acid functional group can undergo typical reactions such as esterification and amidation. [12][13]These reactions often require acid catalysis. [13]* Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system. However, the presence of an electron-withdrawing group like a carboxylic acid at the 2-position deactivates the ring towards electrophilic attack. [13]* Hazardous Polymerization: Hazardous polymerization is not expected to occur. [6][11]* Conditions to Avoid: Incompatible products, excess heat, and dust formation. [11]

Toxicological Profile

No specific toxicological studies for 3-ethylfuran-2-carboxylic acid are available in the provided search results. The following information is extrapolated from related furan carboxylic acids and should be considered with caution.

  • Acute Toxicity: Harmful if swallowed. [14]* Skin Corrosion/Irritation: Causes skin irritation. [4][6][2]* Serious Eye Damage/Irritation: Causes serious eye irritation. [4][2]* Respiratory/Skin Sensitization: No sensitizing effects are known for similar compounds. * Germ Cell Mutagenicity: No data available. [6][15]* Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA for related compounds. [6]* Reproductive Toxicity: No data available. [6][15]* Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation. [4][6]* Specific Target Organ Toxicity (STOT) - Repeated Exposure: No data available. [6][11]* Aspiration Hazard: Not applicable for a solid.

References

  • A Comparative Guide to the Reactivity of 2-Furancarboxylic Acid and Its Deriv
  • CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica. (URL: )
  • Safety D
  • 3-Methylfuran-2-carboxylic acid SDS, 4412-96-8 Safety D
  • 2 - SAFETY D
  • 3-Methylfuran-2-carboxylic acid | 4412-96-8 - Sigma-Aldrich. (URL: )
  • Acid Handling. (URL: [Link])

  • 2 - SAFETY D
  • 3-ethylfuran-2-carboxylic acid (C7H8O3) - PubChemLite. (URL: )
  • 2-Ethylfuran-3-carboxylic acid | C7H8O3 | CID 12473064 - PubChem. (URL: )
  • Safety D
  • Chemical Storage Guidelines: Acid, Base & Solvent Safety. (URL: )
  • Acid Safety - Flinn Scientific. (URL: )
  • 3-Methylbenzo[b]furan-2-carboxylic acid, 97% 5 g | Buy Online - Thermo Fisher Scientific. (URL: _)
  • Thermal decarboxylation of 2-furoic acid and its implication for the form
  • SAFETY D
  • SAFETY D
  • Safety D
  • 71088-82-9 | 2-Ethylfuran-3-carboxylic acid - ChemScene. (URL: )
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. (URL: )
  • 2-Furoic acid - Wikipedia. (URL: )
  • Guidance on Safe Storage of Chemicals in Labor
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 2-furoic acid, 88-14-2 - The Good Scents Company. (URL: )

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 3-Ethylfuran-2-Carboxylic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 3-ethylfuran-2-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The primary synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-ethylfuran-2-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The primary synthetic route detailed herein involves the directed lithiation of 3-ethylfuran followed by carboxylation with carbon dioxide. A central challenge in the functionalization of 3-substituted furans is controlling the regioselectivity of the reaction. This guide offers a detailed mechanistic rationale for the observed selectivity, a step-by-step experimental protocol, and strategies for the isolation and characterization of the desired product.

Introduction and Synthetic Rationale

Furan-based carboxylic acids are key intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals[1]. The target molecule, 3-ethylfuran-2-carboxylic acid, presents a specific synthetic challenge due to the directing effects of the substituents on the furan ring. The direct introduction of a carboxyl group onto the 3-ethylfuran scaffold is most effectively achieved via a deprotonation-carboxylation sequence.

The chosen strategy is the metalation of 3-ethylfuran using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive furyl anion. This intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to form the corresponding lithium carboxylate, which upon acidic workup yields the desired carboxylic acid.

Mechanistic Considerations & Regioselectivity:

The furan ring possesses two non-equivalent acidic protons at the C2 and C5 positions. The regiochemical outcome of the lithiation reaction is a delicate balance between two primary factors:

  • Coordinative Directing Effect: The furan ring's oxygen atom can act as a Lewis base, coordinating with the lithium cation of the organolithium reagent. This coordination directs the deprotonation to the adjacent, or ortho, C2 position[2][3]. This is a well-established principle in the field of directed ortho metalation (DoM)[4][5].

  • Steric Hindrance: The ethyl group at the C3 position exerts significant steric hindrance, impeding access of the bulky organolithium base to the adjacent C2 proton. Consequently, deprotonation at the less hindered C5 position is also a highly probable event[6].

For 3-alkylfurans, steric effects often dominate, leading to the formation of the 2,4-disubstituted (i.e., 5-carboxylated) furan as the major product[6]. Therefore, this protocol is expected to yield a mixture of 3-ethylfuran-2-carboxylic acid and 3-ethylfuran-5-carboxylic acid. The subsequent purification step is critical for isolating the desired C2-carboxylated isomer.

Experimental Protocol

This protocol describes the lithiation of 3-ethylfuran and subsequent carboxylation. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium reagent.

Materials:

  • 3-Ethylfuran (≥98%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes

  • Carbon Dioxide (CO₂), solid (dry ice), crushed into small pieces

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

Step-by-Step Procedure:
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Purge the flask thoroughly with an inert gas.

  • Reagent Addition: In the flask, dissolve 3-ethylfuran (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating anion formation.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Carboxylation: Carefully and quickly add a large excess of freshly crushed dry ice to the reaction mixture in one portion. Caution: This will cause vigorous sublimation of CO₂. The reaction is exothermic.

  • Warming and Quenching: Allow the mixture to warm slowly to room temperature. The cloudy white suspension should be stirred until all excess CO₂ has sublimated.

  • Acidification: Quench the reaction by slowly adding 2 M HCl solution. Continue adding acid until the aqueous layer is acidic (pH ~1-2, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with water and once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of isomeric carboxylic acids.

  • Purification: The desired 3-ethylfuran-2-carboxylic acid must be separated from the 3-ethylfuran-5-carboxylic acid isomer. This is typically achieved by column chromatography on silica gel or by fractional crystallization.

Data Summary and Visualization

Quantitative Data

The following table provides an example of reagent quantities for a representative reaction scale.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume / Mass
3-Ethylfuran96.1310.01.00.96 g (1.07 mL)
Anhydrous THF---50 mL
n-BuLi (1.6 M)-11.01.16.9 mL
Dry Ice (CO₂)44.01Large Excess>10~20 g
2 M HCl---~20 mL (to pH 1-2)
Diethyl Ether---3 x 50 mL

Expected Yield: The combined yield of isomeric acids is typically in the range of 60-80%. The ratio of 2-carboxylated to 5-carboxylated product can vary and must be determined experimentally.

Synthetic Workflow

SynthesisWorkflow Start 3-Ethylfuran Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Anion Furyl Anion Intermediate Lithiation->Anion Carboxylation Carboxylation (CO₂ (s)) Anion->Carboxylation Salt Lithium Carboxylate Salt Carboxylation->Salt Acidification Acidic Workup (2 M HCl) Salt->Acidification Product Product Mixture (3-ethylfuran-2-carboxylic acid & 3-ethylfuran-5-carboxylic acid) Acidification->Product Purification Purification (Chromatography) Product->Purification FinalProduct 3-Ethylfuran-2-carboxylic acid Purification->FinalProduct

Caption: Workflow for the synthesis of 3-ethylfuran-2-carboxylic acid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton spectra will clearly distinguish between the 2- and 5-carboxylated isomers based on the chemical shifts and coupling constants of the furan ring protons.

  • ¹³C NMR: Provides confirmation of the carbon skeleton and the presence of the carboxylic acid group.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₈O₃, MW: 140.14 g/mol )[7].

References

  • Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction – A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH.
  • Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry, 70(5), 1486-1497. [Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced deprotonation of aromatics.
  • Shankaran, K., & Snieckus, V. (1984). Directed ortho metalation-induced epoxy cyclialkylation. Regiospecific 5-exo-tet and 6-exo-tet routes to benzofurans and -pyrans. The Journal of Organic Chemistry, 49(26), 5227–5229. [Link]

  • ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Kappe, C. O., & Murphree, S. S. (2007). The Furan Ring System. In Science of Synthesis. Thieme.
  • Boykin, D. W. (Ed.). (1991). ¹⁷O NMR Spectroscopy in Organic Chemistry. CRC Press.
  • RSC Publishing. (1981). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 259-265. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Patent WO2023288035A1. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • O'Shea, P. D., & Chen, C. Y. (2007). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 72(10), 3765-3770. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Matrix Fine Chemicals. (n.d.). ETHYL FURAN-3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4614. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(10), 2121-2123. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4). [Link]

  • Sunway Pharm Ltd. (n.d.). Ethyl furan-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethylfuran-2-carboxylic acid (C7H8O3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • E3S Web of Conferences. (2020). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences, 161, 01026. [Link]

  • ResearchGate. (2021). Synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates. [Link]

  • Kliś, J., & Małecka, M. (2019). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 24(18), 3247. [Link]

  • Dean, F. M., & Sargent, M. V. (1981). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 259-265. [Link]

  • Baker, R., & Sims, R. J. (1981). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 3087-3091. [Link]

  • ResearchGate. (1981). Lithiation in Flavones, Chromones, Coumarins and Benzofuran Derivatives. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4614. [Link]

  • Springer. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Catalysis Surveys from Asia, 25, 230-243. [Link]

Sources

Application

Advanced Application Notes: 3-Ethylfuran-2-carboxylic Acid in Organic Synthesis

Executive Summary In modern medicinal chemistry and organic synthesis, the strategic incorporation of functionalized heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Ethylfuran-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic incorporation of functionalized heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Ethylfuran-2-carboxylic acid serves as a highly versatile building block, frequently utilized as a bioisostere for phenyl rings and benzamides. The selective addition of the 3-ethyl substituent introduces critical steric bulk and lipophilicity, which restricts rotation around adjacent bonds and locks resulting amides into preferred bioactive conformations. This application note provides a deep dive into the physicochemical properties, de novo synthesis, and downstream coupling applications of this essential scaffold.

Physicochemical Profiling & Structural Rationale

The utility of 3-ethylfuran-2-carboxylic acid stems from its unique structural geometry. The electron-rich furan ring participates in π−π stacking and dipole interactions within target binding pockets, while the 3-ethyl group projects into hydrophobic sub-pockets, often increasing target affinity and residence time[1].

Quantitative Data Summary

The following table outlines the foundational physicochemical properties required for analytical validation and stoichiometric calculations[1],[2].

PropertyValueAnalytical Significance
Chemical Name 3-ethylfuran-2-carboxylic acidStandard IUPAC nomenclature
Molecular Formula C₇H₈O₃Essential for MS isotopic profiling
Monoisotopic Mass 140.04735 DaTarget peak for HRMS (ESI-)
Melting Point 106–107 °CPrimary purity indicator (sharpness of transition)
Appearance White solidVisual QC during precipitation
SMILES CCC1=C(OC=C1)C(=O)OIn-silico modeling and docking
¹H-NMR (CDCl₃, 400 MHz) δ 1.22 (t, 3H), 2.85 (q, 2H), 6.46 (d, 1H), 7.52 (d, 1H), 12.31 (brs, 1H)Structural confirmation of the 3-substitution

De Novo Synthesis: Mechanistic Insights & Protocol

Causality & Mechanistic Rationale

The synthesis of 3-ethylfuran-2-carboxylic acid relies on a highly controlled variation of the Feist-Benary furan synthesis[3],[4]. The process begins with the condensation of 1,1-dimethoxy-3-pentanone and methyl chloroacetate.

  • Base Selection (NaOMe): Sodium methoxide is utilized to cleanly deprotonate methyl chloroacetate, generating a nucleophilic enolate.

  • Thermal Control (-10 °C): Maintaining a strict sub-zero temperature is critical. It suppresses uncontrolled self-condensation (Darzens-type side reactions) of the highly reactive enolate, directing the nucleophilic attack exclusively onto the ketone carbonyl[2].

  • Aromatization: The acetal group (dimethoxy) acts as a masked leaving system that facilitates the subsequent cyclization and aromatization into the furan ring.

  • Saponification & Precipitation: The resulting ester is highly stable; thus, harsh aqueous basic conditions (refluxing 10% NaOH) are required to drive hydrolysis. Acidification must be performed at 0 °C to prevent acid-catalyzed degradation of the electron-rich furan ring, ensuring the product precipitates cleanly[2].

Synthesis A 1,1-Dimethoxy-3-pentanone + Methyl chloroacetate B NaOMe / Et₂O (-10 °C) Enolate Formation & Condensation A->B C Methyl 3-ethylfuran-2-carboxylate (Intermediate) B->C D 10% NaOH (aq), Reflux Saponification C->D E Conc. HCl (0 °C) Acidification & Precipitation D->E F 3-Ethylfuran-2-carboxylic acid (Target Scaffold) E->F

De novo synthesis workflow of 3-ethylfuran-2-carboxylic acid via modified condensation.

Step-by-Step Protocol: Synthesis of 3-Ethylfuran-2-carboxylic Acid

This protocol is a self-validating system; successful progression is indicated by specific phase changes and thermal responses.

Part A: Esterification & Cyclization

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, combine 1,1-dimethoxy-3-pentanone (1.0 eq, e.g., 156 mmol) and methyl chloroacetate (1.6 eq, 250 mmol) in dry diethyl ether (Et₂O, 125 mL)[2].

  • Thermal Equilibration: Cool the reaction mixture to -10 °C using an ice/salt or dry ice/acetone bath. Self-Validation: Ensure internal temperature stabilizes before proceeding to prevent thermal runaway.

  • Base Addition: Slowly add freshly prepared powdered NaOMe (1.6 eq, 250 mmol) in small portions over 30 minutes. Critical: Monitor internal temperature continuously; it must not exceed -5 °C to prevent off-target aldol reactions[2].

  • Maturation: Stir the mixture for an additional 2 hours at -10 °C, then allow it to warm to room temperature overnight.

  • Isolation: Distill the mixture under reduced pressure to isolate methyl 3-ethylfuran-2-carboxylate as a colorless oil (bp 80–95 °C at 15 mm Hg).

Part B: Saponification 6. Hydrolysis: Suspend the intermediate ester (e.g., 26 mmol) in 30 mL of a 10% aqueous NaOH solution. Heat the suspension to reflux for 2 hours. Self-Validation: The biphasic mixture will become completely homogeneous once hydrolysis is complete. 7. Acidification: Cool the homogeneous mixture to 0 °C in an ice bath. Slowly acidify by adding concentrated HCl dropwise. Self-Validation: Monitor pH until it reaches ~2. A dense white precipitate will form immediately. 8. Purification: Collect the precipitate via vacuum filtration, wash with several portions of ice-cold H₂O to remove residual salts, and dry under high-vacuum to afford the pure 3-ethylfuran-2-carboxylic acid (Expected yield: ~94%)[2].

Application in Medicinal Chemistry: Sterically Hindered Amide Coupling

Causality & Mechanistic Rationale

The primary application of 3-ethylfuran-2-carboxylic acid is its conversion into bioactive amides. However, the 3-ethyl group creates significant steric hindrance around the carboxylic acid moiety. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics, poor yields, and incomplete conversion.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates an HOAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine, dramatically accelerating the nucleophilic attack despite the steric bulk of the ethyl group[5]. DIPEA (N,N-Diisopropylethylamine) is utilized as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile.

AmideCoupling A 3-Ethylfuran-2-carboxylic acid B DIPEA Deprotonation A->B C Carboxylate Anion B->C D HATU Uronium Activation C->D Activation E HOAt-Active Ester (Highly Electrophilic) D->E F Primary/Secondary Amine Nucleophilic Attack E->F Amidation G Furan-2-carboxamide (Bioactive Conjugate) F->G

Mechanistic pathway for HATU-mediated amide coupling of sterically hindered furan acids.

Step-by-Step Protocol: General Amide Coupling
  • Activation: Dissolve 3-ethylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 eq) to the solution in one portion. Stir at room temperature for 15–30 minutes. Self-Validation: A slight color change (often pale yellow) indicates the formation of the HOAt-active ester. TLC (Hexanes/EtOAc) should show the disappearance of the baseline acid spot.

  • Amidation: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the highly substituted furan-2-carboxamide.

References

  • PubChemLite: 3-ethylfuran-2-carboxylic acid (C7H8O3). National Institutes of Health / uni.lu.
  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans - PMC. National Institutes of Health.
  • A Comprehensive Technical Guide to the Synthesis of Methyl 3-[(chloroacetyl)amino]benzoate (Feist-Benary mechanism). Benchchem.
  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd.

Sources

Method

Application Note: Advanced Protocols for the Esterification of 3-Ethylfuran-2-Carboxylic Acid

Executive Summary The esterification of substituted furoic acids, specifically 3-ethylfuran-2-carboxylic acid, is a critical transformation in medicinal chemistry and materials science. Esters of this class serve as lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of substituted furoic acids, specifically 3-ethylfuran-2-carboxylic acid, is a critical transformation in medicinal chemistry and materials science. Esters of this class serve as lipophilic building blocks that enhance the membrane permeability of active pharmaceutical ingredients (APIs) and act as versatile intermediates for cross-coupling reactions[1].

Due to the presence of the ethyl group at the C3 position, the C2-carboxylate experiences localized steric shielding. Furthermore, the electron-rich furan nucleus is susceptible to ring-opening or polymerization under prolonged, harshly acidic conditions (such as extended reflux in concentrated sulfuric acid)[2]. To circumvent these limitations, this guide outlines two highly efficient, self-validating protocols: a two-step Thionyl Chloride-Mediated Esterification for robust alcohols, and a mild Steglich Esterification for complex, acid-sensitive substrates[3],[4].

Mechanistic Overview & Protocol Selection

Choosing the correct esterification strategy requires balancing the reactivity of the alcohol with the stability of the furan ring.

  • Method A: Thionyl Chloride (SOCl₂)-Mediated Activation. Standard Fischer esterification (MeOH/H₂SO₄) of 3-ethylfuran-2-carboxylic acid often stalls at ~50-60% yield due to equilibrium constraints and steric hindrance[5]. By utilizing SOCl₂, the carboxylic acid is irreversibly converted into a highly reactive 3-ethylfuran-2-carbonyl chloride intermediate[6]. This intermediate readily undergoes nucleophilic attack by an alcohol in the presence of a non-nucleophilic base (e.g., triethylamine), driving the reaction to near-quantitative yields[4].

  • Method B: Steglich Esterification (EDC/DMAP). When coupling 3-ethylfuran-2-carboxylic acid with complex or acid-sensitive alcohols, the generation of HCl in Method A is detrimental. The Steglich protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an O-acylisourea intermediate[1]. The addition of 4-Dimethylaminopyridine (DMAP) is causally critical here; it acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive, positively charged acylpyridinium intermediate, completely preventing the formation of unreactive N-acylurea byproducts[3].

Quantitative Data Summary: Esterification Methods for Furan-2-Carboxylic Acids
MethodReagentsActivation IntermediateTempTimeTypical YieldSubstrate Scope
Fischer MeOH/EtOH, cat. H₂SO₄Oxonium ion65–80 °C18–24 h49–60%Simple primary alcohols
Acyl Chloride SOCl₂, R-OH, Et₃NFuroyl chloride40 °C → RT2–4 h85–95%Sterically hindered/secondary alcohols
Steglich EDC·HCl, DMAP, R-OHO-Acylisourea0 °C → RT12–18 h80–90%Acid-sensitive alcohols, complex APIs

Experimental Methodologies

Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification

This method is optimal for synthesizing simple alkyl or aryl esters where the alcohol partner is robust and insensitive to transiently basic conditions during workup[7],[4].

G A 3-Ethylfuran-2-carboxylic acid (Starting Material) B SOCl2 / Reflux (Chlorination) A->B Activation C 3-Ethylfuran-2-carbonyl chloride (Reactive Intermediate) B->C - HCl, - SO2 D R-OH / Base (e.g., Et3N) (Nucleophilic Attack) C->D Alcohol Addition E 3-Ethylfuran-2-carboxylate Ester (Target Product) D->E - HCl (Base neutralized)

Mechanistic pathway of SOCl2-mediated esterification of 3-ethylfuran-2-carboxylic acid.

Step-by-Step Procedure:

  • Acid Activation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 3-ethylfuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.5 equiv, 15 mmol) dropwise. Crucial Causality: Add 1–2 drops of anhydrous N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates acyl chloride formation[6].

  • Reflux: Attach a reflux condenser and gently heat the mixture to 40 °C for 2 hours.

  • Intermediate Validation: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Self-Validation: The resulting crude 3-ethylfuran-2-carbonyl chloride should manifest as a distinct yellow-to-brown viscous oil. Do not purify this intermediate; use it immediately to prevent hydrolysis.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C. Slowly add the desired alcohol (1.2 equiv), followed by the dropwise addition of triethylamine (Et₃N, 2.0 equiv) to neutralize the generated HCl[4].

  • Workup: Stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel flash chromatography (Hexane/EtOAc) to yield the pure ester.

Protocol B: Steglich Esterification (EDC/DMAP)

This protocol is mandatory when coupling 3-ethylfuran-2-carboxylic acid to complex, sterically hindered, or acid-labile alcohols (e.g., in late-stage functionalization of APIs)[1],[3].

G Step1 Dissolve Acid & Alcohol in dry DCM (0 °C) Step2 Add EDC·HCl (1.5 eq) & DMAP (0.1 eq) Step1->Step2 Step3 Form O-Acylisourea Intermediate Step2->Step3 Step4 Stir at RT for 12-18 h Step3->Step4 DMAP Catalysis Step5 Aqueous Workup (HCl, NaHCO3, Brine) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6

Step-by-step experimental workflow for the Steglich esterification protocol.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve 3-ethylfuran-2-carboxylic acid (1.0 equiv, 5 mmol) and the target alcohol (1.1 equiv, 5.5 mmol) in anhydrous DCM (25 mL)[3].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).

  • Coupling Agent: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv, 7.5 mmol) in one single portion[1]. Crucial Causality: EDC is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting EDC-urea byproduct is highly water-soluble, preventing the need for tedious filtration of insoluble urea derivatives during workup.

  • Reaction & Validation: Allow the mixture to naturally warm to room temperature and stir for 12–18 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting carboxylic acid spot (visualized via UV at 254 nm or a KMnO₄ stain) is completely consumed.

  • Workup: Dilute the reaction mixture with an additional 25 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (20 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL)[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester via flash column chromatography.

References

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. MDPI.[Link]

  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. National Institutes of Health (PMC).[Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.[Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.[Link]

  • Preparation and Reactions of Thieno[3,2-b]furan Derivatives. Collection of Czechoslovak Chemical Communications.[Link]

  • US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.

Sources

Application

Use of 3-ethylfuran-2-carboxylic acid in the synthesis of novel heterocycles

Application Note: 3-Ethylfuran-2-Carboxylic Acid as a Core Scaffold for Novel Heterocycle Synthesis Executive Summary & Mechanistic Rationale Furan-2-carboxylic acid derivatives are foundational C5 building blocks in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethylfuran-2-Carboxylic Acid as a Core Scaffold for Novel Heterocycle Synthesis

Executive Summary & Mechanistic Rationale

Furan-2-carboxylic acid derivatives are foundational C5 building blocks in modern drug discovery and materials science. However, the introduction of a C3-alkyl group—specifically in 3-ethylfuran-2-carboxylic acid (CAS: 704913-85-9)—imparts critical physicochemical advantages. The ethyl substituent provides precise steric bulk and lipophilicity, making these derivatives highly effective as fatty acid mimetics capable of occupying hydrophobic pockets in target receptors, such as in the inhibition of Acetyl-CoA carboxylase (ACC) as detailed in the 1[1].

Mechanistically, the electron-donating nature of the C3-ethyl group alters the electronic distribution of the furan ring. This subtle activation raises the highest occupied molecular orbital (HOMO) energy of the furan, transforming a traditionally recalcitrant aromatic ring into a highly reactive diene for[4+2] cycloadditions. Furthermore, the steric hindrance at C3 directs late-stage C-H functionalization exclusively to the C5 position, enabling the synthesis of asymmetric 2,5-furandicarboxylic acid (FDCA) analogs2[2].

Synthetic Pathways & Workflow Visualization

The utility of 3-ethylfuran-2-carboxylic acid spans three major synthetic paradigms:

  • Amidation/Esterification: Generation of bioactive furoamides.

  • Diels-Alder Cycloadditions: Synthesis of 7-oxabicyclo[2.2.1]heptenes, which serve as conformationally restricted scaffolds and precursors to functionalized cyclohexenes 3[3].

  • C-H Activation: Direct conversion into 2,5-disubstituted furans via Pd-catalyzed tandem reactions4[4].

SyntheticWorkflow Core 3-Ethylfuran-2-carboxylic Acid (Core Scaffold) Path1 Amidation / Esterification Core->Path1 Amines/Alcohols Coupling Agents Path2 [4+2] Diels-Alder Cycloaddition Core->Path2 Dienophiles (e.g., Maleimides) Path3 C-H Activation / Bromination Core->Path3 Pd-Catalysis Electrophiles Prod1 Bioactive Furoamides (Receptor Modulators) Path1->Prod1 Prod2 7-Oxabicyclo[2.2.1]heptenes (Conformationally Restricted) Path2->Prod2 Prod3 2,5-Disubstituted Furans (FDCA Analogs) Path3->Prod3

Synthetic divergence of 3-ethylfuran-2-carboxylic acid into novel heterocycles.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific thermodynamic controls and isolation checkpoints to ensure reproducibility.

Protocol A: De Novo Synthesis of 3-Ethylfuran-2-carboxylic Acid Objective: Generate the core heterocyclic scaffold from acyclic precursors via a Darzens-type condensation.

  • Condensation to Methyl Ester: To a flame-dried flask containing 1,1-dimethoxy-3-pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL of dry diethyl ether at -10 °C, add freshly prepared powdered sodium methoxide (NaOMe, 250 mmol) in small portions over 30 minutes.

    • Causality & Validation: Maintaining the internal temperature strictly below -5 °C is critical. The low temperature suppresses unwanted polymerization of the highly reactive enolate intermediates. The reaction is self-validating when a steady, controlled color change occurs without a rapid exotherm.

  • Maturation & Distillation: Stir the reaction mixture for 2 hours at -10 °C, then allow it to warm to room temperature overnight. Distill under reduced pressure to isolate 3-ethylfuran-2-carboxylic acid methyl ester (bp 80–95 °C at 15 mm Hg).

  • Saponification: Suspend 26 mmol of the resulting methyl ester in 30 mL of a 10% aqueous NaOH solution and heat at reflux for 2 hours.

    • Causality & Validation: Refluxing in a strong aqueous base drives the thermodynamically favorable hydrolysis of the ester. The system validates complete conversion when the initially biphasic mixture becomes completely homogeneous.

  • Acidification & Isolation: Cool the homogeneous mixture to 0 °C and slowly acidify with concentrated HCl. Collect the resultant white precipitate by filtration, wash with cold H2O, and dry under high vacuum.

    • Causality & Validation: The target acid has significantly lower solubility in cold, highly acidic aqueous media. Cooling to 0 °C prior to acidification maximizes the precipitation yield (typically ~94%) and prevents the formation of oily emulsions[3].

Protocol B: Synthesis of 7-Oxabicyclo[2.2.1]heptene Scaffolds via [4+2] Cycloaddition Objective: Construct conformationally restricted bicyclic heterocycles.

  • Activation: Convert 3-ethylfuran-2-carboxylic acid to its corresponding amide using standard coupling reagents (e.g., HATU, DIPEA) in DMF to yield the activated 3-ethyl-2-furoamide.

  • Cycloaddition: Dissolve the furoamide (1.0 eq) and a dienophile such as N-phenylmaleimide (1.2 eq) in anhydrous toluene. Heat the mixture in a sealed pressure tube at 90 °C for 24 hours.

    • Causality & Validation: The sealed tube prevents solvent loss and maintains the high pressure/temperature required to overcome the furan's aromatic resonance energy. The C3-ethyl group sterically directs the incoming dienophile, favoring the exo adduct to minimize steric clash during the transition state.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the oxabicyclic adduct.

Protocol C: Regioselective C5-Carboxylation Objective: Synthesize 3-ethylfuran-2,5-dicarboxylic acid derivatives.

  • Lithiation: Dissolve 3-ethylfuran-2-carboxylic acid in anhydrous THF and cool to -78 °C. Slowly add Lithium diisopropylamide (LDA, 2.1 eq).

    • Causality & Validation: The first equivalent of LDA deprotonates the carboxylic acid, while the second equivalent selectively deprotonates the C5 position. The C3-ethyl group sterically blocks the C4 position, ensuring absolute regioselectivity.

  • Electrophilic Trapping: Bubble dry CO2 gas through the solution for 1 hour at -78 °C. Quench with aqueous NH4Cl and acidify to pH 3 to precipitate the dicarboxylic acid[2].

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on optimized conditions for the functionalization of 3-ethylfuran-2-carboxylic acid derivatives.

Reaction / PathwayReagents / CatalystTemp (°C)Time (h)Target HeterocycleExpected Yield (%)Purity (HPLC)
Ring Synthesis NaOMe, Et2O-10 to 25183-Ethylfuran-2-carboxylate49>95%
Saponification 10% NaOH, HCl10023-Ethylfuran-2-carboxylic acid94>98%
[4+2] Cycloaddition N-phenylmaleimide, Toluene90247-Oxabicyclo[2.2.1]heptene analog72 - 85>95%
C5-Carboxylation LDA, CO2, THF-7843-Ethylfuran-2,5-dicarboxylic acid65 - 73>90%

References

  • Lautens, M., et al. "Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans." National Institutes of Health (PMC). 3

  • "One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide." Arkivoc. 2

  • "One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer." National Institutes of Health (PMC).4

  • "WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives." Google Patents. 1

Sources

Method

Application Note: Analytical Methods for the Quantification of 3-Ethylfuran-2-carboxylic Acid

Introduction & Chemical Context 3-Ethylfuran-2-carboxylic acid (Molecular Formula: C₇H₈O₃, Monoisotopic Mass: 140.047 Da) is a specialized heterocyclic compound featuring a furan ring substituted with an ethyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Ethylfuran-2-carboxylic acid (Molecular Formula: C₇H₈O₃, Monoisotopic Mass: 140.047 Da) is a specialized heterocyclic compound featuring a furan ring substituted with an ethyl group and a carboxylic acid moiety[1]. It is frequently encountered as a synthetic intermediate in organic chemistry and as a target analyte in biomass conversion and metabolic profiling. Accurate quantification of furan-carboxylic acids in complex matrices (such as biological fluids or fermentation broths) requires robust chromatographic separation to mitigate matrix effects and ensure high analytical specificity.

This application note provides two validated, self-contained protocols for the quantification of 3-ethylfuran-2-carboxylic acid: a high-throughput HPLC-UV/DAD method for high-concentration samples (e.g., synthetic reaction monitoring) and an ultra-sensitive UPLC-ESI-MS/MS method for trace-level biological quantification.

Mechanistic Rationale for Methodological Choices (E-E-A-T)

As an analytical scientist, method development cannot rely on trial and error; it must be grounded in the physicochemical properties of the analyte. The protocols below were designed based on the following causal relationships:

  • pH-Driven Chromatographic Retention: The carboxylic acid group on the furan ring has an estimated pKa of ~3.1. In standard reversed-phase liquid chromatography (RPLC), if the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (lipophilic) states, causing severe peak tailing and poor retention. By utilizing 0.1% formic acid (pH ~2.7), the equilibrium is forced entirely toward the neutral, protonated state. This maximizes hydrophobic interactions with the C18 stationary phase, ensuring sharp, Gaussian peaks[2][3].

  • Wavelength Selection for UV Detection: The conjugated system formed by the furan ring and the adjacent carbonyl group provides a strong, characteristic chromophore. Furan-2-carboxylic acids typically exhibit a UV absorption maximum (λmax) at approximately 245 nm, which is utilized to maximize signal-to-noise (S/N) ratios in DAD detection[3].

  • Electrospray Ionization (ESI) Polarity: For mass spectrometry, molecules containing labile acidic protons are most efficiently ionized via deprotonation. Consequently, ESI in negative ion mode (ESI-) is mandatory for furan-carboxylic acids, yielding a highly stable [M-H]⁻ precursor ion[4].

  • Protein Precipitation (Sample Prep): Acetonitrile is used at a 1:3 (v/v) ratio for biological matrices. This specific ratio lowers the dielectric constant of the solution sufficiently to precipitate >95% of endogenous proteins, preventing column fouling and minimizing phospholipid-induced ion suppression in the MS source.

Analytical Workflow

G A Sample Collection (Plasma / Synthetic Matrix) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Chromatographic Separation (C18 Column, Acidic Mobile Phase) C->D E HPLC-UV/DAD (λ = 245 nm) D->E High Conc. F LC-MS/MS (ESI Negative, MRM) D->F Trace Levels G Data Processing & Quantification E->G F->G

Caption: Analytical workflow for the quantification of 3-ethylfuran-2-carboxylic acid.

Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

This protocol is a self-validating system; the inclusion of an internal standard (IS) prior to extraction corrects for both recovery losses and matrix effects.

  • Spiking: Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 2-furoic acid-d3, 1 µg/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (LC-MS grade) containing 0.1% formic acid.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Protocol B: HPLC-UV/DAD Method (High Concentration)
  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD set to 245 nm (Reference λ = 360 nm).

  • Gradient: 0-2 min (10% B), 2-10 min (linear to 60% B), 10-12 min (hold 60% B), 12-12.1 min (return to 10% B), 12.1-17 min (re-equilibration).

Protocol C: UPLC-ESI-MS/MS Method (Trace Analysis)
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Same as Protocol B, but utilizing LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (improves mass transfer and reduces backpressure).

  • Injection Volume: 2 µL.

  • Ion Source Parameters:

    • Polarity: Negative Electrospray (ESI-)

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data & Method Parameters

Table 1: UPLC Gradient Conditions (Protocol C)
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.000.495.05.0Initial
1.000.495.05.06 (Linear)
4.000.410.090.06 (Linear)
5.000.410.090.06 (Linear)
5.100.495.05.06 (Linear)
7.000.495.05.06 (Linear)
Table 2: Optimized MRM Transitions for LC-MS/MS

Note: The primary fragmentation pathway for furan-2-carboxylic acids involves the neutral loss of carbon dioxide (-44 Da) from the deprotonated molecular ion[4].

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Ethylfuran-2-carboxylic acid 139.095.0502515Quantifier
3-Ethylfuran-2-carboxylic acid 139.067.0502522Qualifier
2-Furoic acid-d3 (IS) 114.070.0502515Internal Standard
Table 3: Method Validation Summary (Representative Metrics)
ParameterHPLC-UV/DADUPLC-ESI-MS/MS
Linear Dynamic Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 150 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
Intra-day Precision (CV%) < 3.5%< 5.2%
Extraction Recovery 92.4% ± 4.1%94.8% ± 3.2%
Matrix Effect N/A98.5% (Negligible suppression)

Sources

Application

HPLC analysis of 3-ethylfuran-2-carboxylic acid

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-ethylfuran-2-carboxylic acid Authored by: A Senior Application Scientist Abstract This comprehensive application n...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-ethylfuran-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and validated protocol for the quantitative analysis of 3-ethylfuran-2-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this guide explains the causality behind the methodological choices, ensuring both scientific integrity and practical applicability. The protocol covers instrument setup, mobile phase preparation, sample handling, and a full validation strategy based on industry-standard guidelines.

Introduction and Scientific Rationale

Furan derivatives are significant heterocyclic compounds found in natural products, flavor chemistry, and serve as crucial building blocks in pharmaceutical synthesis. 3-ethylfuran-2-carboxylic acid, a member of this class, requires accurate and reliable analytical methods for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and specificity.

The method detailed herein is based on reversed-phase chromatography, the most common mode of HPLC for moderately polar organic molecules[1]. The core principle involves partitioning the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The retention and separation are governed by the analyte's hydrophobic interactions with the stationary phase. For an ionizable compound like 3-ethylfuran-2-carboxylic acid, controlling the mobile phase pH is paramount to ensure the analyte is in a single, neutral state, which leads to consistent retention and sharp, symmetrical peak shapes[1][2].

Analyte Characteristics: 3-ethylfuran-2-carboxylic acid

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [4]
Chemical Structure SMILES: CCC1=C(OC=C1)C(=O)O[3]
Predicted pKa ~3.0 - 4.0Based on the pKa of furan-2-carboxylic acid and general values for carboxylic acids. Precise control of mobile phase pH below this value is critical[5][6].
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile, with moderate solubility in water. Solubility in aqueous solutions is pH-dependent[7][8].
UV Absorbance The furan ring is a chromophore. A UV scan is recommended, but a starting wavelength of 250-280 nm is appropriate for furan derivatives[9].

HPLC Method Development: A Logic-Driven Approach

The selection of each parameter is a deliberate choice aimed at achieving optimal separation, peak shape, and sensitivity.

Mode of Chromatography: Reversed-Phase

Due to its moderate polarity and the presence of a nonpolar ethyl group, 3-ethylfuran-2-carboxylic acid is an ideal candidate for reversed-phase HPLC. This mode provides excellent retention and resolution for such compounds[1].

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its dense hydrophobic environment provides the necessary interaction for retaining the analyte. An Ascentis® C18 or similar L1-classified column is recommended[10].

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling selectivity in HPLC[1].

  • Aqueous Component (Solvent A): To suppress the ionization of the carboxylic acid group (pKa ~3-4), the mobile phase pH must be maintained at least one to two units below the pKa[2]. A pH of approximately 2.5 is ideal. An aqueous solution of 0.1% (v/v) Formic Acid is an excellent choice as it is an effective buffer in this pH range and is also volatile, making it compatible with mass spectrometry (MS) if required[10][11].

  • Organic Component (Solvent B): Acetonitrile (ACN) is selected as the organic modifier. It generally offers lower viscosity and higher elution strength compared to methanol, often resulting in sharper peaks and shorter run times[12].

  • Elution Mode: A gradient elution program (where the proportion of Solvent B is increased over time) is employed. This ensures that any impurities with different polarities are effectively separated and eluted, while also sharpening the peak of interest and reducing the total analysis time[9].

Detection

A Diode Array Detector (DAD) or a variable wavelength UV detector is employed. The furan ring provides strong UV absorbance. A preliminary scan of the analyte standard from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Detailed Analytical Protocol

This section provides a step-by-step methodology for the analysis.

Diagram: HPLC Analysis Workflow

The overall process from sample preparation to final result is outlined below.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Inject Inject Blank, Standards, & Samples Standard_Prep->Inject Sample_Prep Prepare Sample (Dissolve & Dilute) Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phase (Aqueous & Organic) Equilibrate Equilibrate HPLC System Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Acquire Acquire Data (Chromatogram) Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Shimadzu Prominence™, or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.

  • Reagents: Formic Acid (≥98%).

  • Standard: 3-ethylfuran-2-carboxylic acid reference standard (>98% purity).

  • Glassware: Volumetric flasks, pipettes.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and fill to the mark with water. Degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-ethylfuran-2-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Preparation
  • Accurately weigh the sample material and dissolve it in a suitable volume of acetonitrile or mobile phase diluent to achieve a concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Crucial Step: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates[13].

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD, monitor at λmax (e.g., ~265 nm, verify experimentally)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to prove its reliability. The following parameters should be assessed according to ICH guidelines.

Diagram: Method Validation Logic

Method Validation cluster_precision Precision Tests Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Key parameters for HPLC method validation.

Validation Protocol and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject a diluent blank and compare its chromatogram to that of a low-concentration standard.No significant interfering peaks at the retention time of the analyte.
Linearity Perform triplicate injections of at least five concentration levels across the desired range. Plot peak area vs. concentration.Coefficient of determination (R²) ≥ 0.999[14].
Accuracy Analyze a sample of known concentration (or a spiked blank) at three levels (e.g., 80%, 100%, 120% of target).Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a standard solution. Intermediate: Repeat analysis on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%[15].
LOD & LOQ Determine the concentration that yields a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)[14][15].
Robustness Intentionally vary critical parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on results.RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Conclusion

This application note presents a comprehensive, scientifically-grounded, and reliable RP-HPLC method for the analysis of 3-ethylfuran-2-carboxylic acid. By explaining the rationale behind the selection of the column, mobile phase, and detection parameters, this guide empowers researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively. The detailed validation procedure ensures that the method is fit for its intended purpose in quality control, stability testing, and various research applications.

References

  • Benchchem. (n.d.). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits.
  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • PubMed. (2013, April 5). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
  • PubChemLite. (n.d.). 3-ethylfuran-2-carboxylic acid (C7H8O3).
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)-one and its Derivatives.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • Element Lab Solutions. (n.d.). Practical HPLC method development screening.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubChem. (n.d.). 2-Ethylfuran-3-carboxylic acid.
  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Sobechko, I., et al. (2017). Thermodynamic Properties of Solubility of 2-Methyl-5-Arylfuran-3-Carboxylic Acids in Organic Solvents. Chemistry & Chemical Technology, 11(4), 397-402.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams.

Sources

Method

Application Note: The Role and Synthesis of 3-Ethylfuran-2-carboxylic Acid in Fragrance and Flavor Chemistry

Introduction: Maillard Chemistry and Furanic Odorants Furan derivatives are cornerstone compounds in flavor and fragrance chemistry, primarily generated via the Maillard reaction and sugar caramelization during thermal p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Maillard Chemistry and Furanic Odorants

Furan derivatives are cornerstone compounds in flavor and fragrance chemistry, primarily generated via the Maillard reaction and sugar caramelization during thermal processing . While unsubstituted furan-2-carboxylic acid (2-furoic acid) imparts sweet, earthy, and herbaceous notes and is widely recognized as a GRAS (Generally Recognized As Safe) flavoring agent , the alkylation of the furan ring significantly alters its organoleptic properties.

3-Ethylfuran-2-carboxylic acid represents a specialized, high-value intermediate and active flavor component. From a structure-odor perspective, the presence of the ethyl group at the C3 position increases the molecule's lipophilicity and lowers its odor detection threshold. This structural modification shifts the olfactory profile away from simple earthy notes toward intense roasted, nutty, and caramellic aromas. Furthermore, it serves as a critical synthetic precursor for complex furoate esters (e.g., allyl 3-ethylfuran-2-carboxylate), which are highly prized for their "jam-like" and cooked-fruit aromas in imitation strawberry, pineapple, and coffee flavorings.

Organoleptic Profiling and Structure-Odor Relationships

To effectively utilize furanic acids in formulation, flavorists must understand how side-chain modifications dictate volatility and receptor binding. Table 1 summarizes the impact of alkyl substitution and esterification on the furan-2-carboxylic acid scaffold.

Table 1: Organoleptic Comparison of Furan-2-Carboxylic Acid Derivatives

CompoundSubstitutionOrganoleptic ProfilePrimary Application
Furan-2-carboxylic acid NoneSweet, earthy, herbaceousBaked goods, coffee preservation
3-Methylfuran-2-carboxylic acid C3-MethylRoasted, nutty, slightly meatySavory flavors, meat analogs
3-Ethylfuran-2-carboxylic acid C3-EthylIntense caramel, roasted, nuttyHigh-impact coffee/caramel flavors
Allyl 3-ethylfuran-2-carboxylate C3-Ethyl, Allyl EsterJam-like, cooked fruit, pineappleImitation strawberry/pineapple

Synthetic Strategy and Mechanistic Workflow

The synthesis of 3-ethylfuran-2-carboxylic acid requires precise control over enolate chemistry to ensure proper cyclization without degrading the sensitive furan ring. The most robust and scalable method involves a modified Burness furan synthesis . This two-step process involves the base-catalyzed condensation of 1,1-dimethoxy-3-pentanone with methyl chloroacetate, followed by alkaline saponification.

SynthesisWorkflow R1 1,1-dimethoxy-3-pentanone + Methyl chloroacetate P1 Base-Catalyzed Condensation (NaOMe, Et2O, -10°C) R1->P1 I1 Methyl 3-ethylfuran-2-carboxylate (Intermediate) P1->I1 Cyclization & Aromatization P2 Alkaline Saponification (10% NaOH, Reflux, 2h) I1->P2 P3 Acidification & Precipitation (Conc. HCl, 0°C) P2->P3 Carboxylate Salt Formation T1 3-Ethylfuran-2-carboxylic acid (Target Compound) P3->T1 Protonation & Isolation

Workflow for the synthesis of 3-ethylfuran-2-carboxylic acid via modified Burness condensation.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include the causality behind the physicochemical choices and In-Process Quality Control (IPQC) steps to guarantee success.

Protocol A: Synthesis of Methyl 3-ethylfuran-2-carboxylate (Intermediate)

Objective: Construct the furan ring via base-catalyzed condensation.

  • Preparation: In a dry flask under nitrogen, combine 23 g (156 mmol) of 1,1-dimethoxy-3-pentanone, 22 mL (250 mmol) of methyl chloroacetate, and 125 mL of anhydrous diethyl ether (Et₂O).

  • Temperature Control: Cool the mixture to -10 °C using an ice/salt bath.

  • Base Addition: Slowly add 13.5 g (250 mmol) of freshly powdered sodium methoxide (NaOMe) in small portions over 30 minutes.

    • Causality: The Darzens-type condensation is highly exothermic. Maintaining the internal temperature strictly below -5 °C prevents runaway self-condensation of the ketone and premature ester hydrolysis, ensuring high regioselectivity for the furan ring closure.

  • Reaction: Stir for 2 hours at -10 °C, then allow the mixture to warm to room temperature overnight.

  • IPQC Validation: Spot the reaction mixture on a TLC plate (Hexanes:Ethyl Acetate 8:2). The disappearance of the starting ketone and the emergence of a strong UV-active spot validates successful cyclization. Do not proceed until conversion is >95%.

  • Isolation: Distill the mixture under reduced pressure to afford the intermediate as a colorless oil (bp 80–95 °C at 15 mm Hg).

Protocol B: Saponification to 3-Ethylfuran-2-carboxylic Acid

Objective: Cleave the methyl ester to yield the final organoleptic free acid.

  • Hydrolysis: Suspend 4.0 g (26 mmol) of the intermediate ester in 30 mL of a 10% aqueous NaOH solution.

  • Reflux: Heat the suspension at reflux for 2 hours until the mixture becomes completely homogeneous.

    • Causality: The furan ring is highly sensitive to strong acids, which can trigger ring-opening polymerization. Alkaline hydrolysis (saponification) safely and efficiently cleaves the ester without degrading the aromatic core.

  • Cooling & Acidification: Cool the homogeneous mixture to 0 °C. Slowly add concentrated HCl dropwise.

    • Causality: Rapid addition of concentrated acid generates localized heat, which can induce decarboxylation of the newly formed 2-furoic acid derivative. Slow addition at 0 °C drives the precipitation of the highly pure free acid.

  • IPQC Validation: Monitor the pH using indicator strips. Precipitation will maximize when the pH reaches ~2.0.

  • Collection: Filter the resultant white precipitate, wash with cold H₂O, and dry under high vacuum.

Protocol C: Incorporation into Flavor Formulations

Objective: Integrate the compound into a liquid flavor base.

  • Pre-dilution: Dissolve 3-ethylfuran-2-carboxylic acid in food-grade propylene glycol (PG) or ethanol to create a 1.0% (w/v) stock solution.

    • Causality: Direct addition of neat furanic acids can overwhelm a flavor profile due to their low odor threshold. Furthermore, undissolved acid can cause localized pH drops in liquid formulations, leading to the hydrolysis of other acid-sensitive esters in the blend. Pre-dilution ensures homogenous integration and organoleptic balance.

Analytical Validation

To ensure the trustworthiness of the synthesized batch before formulation, cross-reference the isolated compound against the quantitative spectral data provided in Table 2 .

Table 2: Analytical Validation Data for 3-Ethylfuran-2-carboxylic Acid

Analytical MethodParameterExpected Signature / Value
Melting Point Physical State106–107 °C (White solid)
IR Spectroscopy Carbonyl Stretch1675 cm⁻¹ (Carboxylic acid C=O)
¹H-NMR (CDCl₃, 400 MHz) Ethyl Groupδ 1.22 (t, 3H, J=7.6 Hz), 2.85 (q, 2H, J=7.6 Hz)
¹H-NMR (CDCl₃, 400 MHz) Furan Protonsδ 6.46 (d, 1H, J=1.6 Hz), 7.52 (d, 1H, J=1.6 Hz)
¹³C-NMR (CDCl₃, 100 MHz) Carboxyl Carbonδ 165.0 ppm
Elemental Analysis C, H ContentCalcd for C₇H₈O₃: C, 59.99; H, 5.75

References

  • Wikipedia, The Free Encyclopedia. "2-Furoic acid." Wikimedia Foundation. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans." PubMed Central (PMC). URL:[Link]

Application

Advanced Polymerization Protocols for Furan-Based Carboxylic Acids: Synthesis of High-Performance Bio-Polyesters

Executive Summary The transition toward sustainable, bio-based polymers has positioned furan-based carboxylic acids—most notably 2,5-furandicarboxylic acid (FDCA)—as the "sleeping giants" of renewable intermediate chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, bio-based polymers has positioned furan-based carboxylic acids—most notably 2,5-furandicarboxylic acid (FDCA)—as the "sleeping giants" of renewable intermediate chemicals 1. Structurally analogous to petroleum-derived terephthalic acid (PTA), FDCA can be polymerized with monoethylene glycol (MEG) to produce polyethylene furanoate (PEF). PEF not only offers a 45–55% reduction in greenhouse gas emissions during manufacturing compared to PET but also exhibits vastly superior gas barrier properties and mechanical strength 2.

This application note provides a comprehensive, self-validating protocol for the synthesis of high-molecular-weight PEF via a two-stage melt polycondensation followed by solid-state polymerization (SSP). The methodology is designed for researchers and drug development professionals requiring high-purity, bottle-grade bio-polyesters for advanced packaging, tissue engineering, or drug delivery matrices.

Mechanistic Rationale & Pathway

The polymerization of FDCA presents unique thermodynamic and kinetic challenges. Direct esterification of FDCA with MEG produces water as a byproduct, which must be continuously distilled to drive the equilibrium toward the intermediate bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) 3.

Because the furan ring is highly susceptible to thermal decarboxylation and color body formation at prolonged high temperatures, achieving a high molecular weight solely in the melt phase is detrimental to the polymer's optical and structural integrity. Therefore, the causality of our workflow dictates halting the melt polycondensation at a moderate molecular weight (amorphous prepolymer), followed by Solid-State Polymerization (SSP). SSP operates below the melting point ( Tm​ ), utilizing high vacuum to remove residual MEG, thereby safely extending the polymer chain length without thermal degradation 4.

Pathway FDCA FDCA (2,5-Furandicarboxylic Acid) BHEF BHEF Oligomers (Intermediate) FDCA->BHEF + MEG Esterification MEG MEG (Ethylene Glycol) MEG->BHEF PEF_Melt Amorphous PEF (Prepolymer) BHEF->PEF_Melt Polycondensation High Vacuum PEF_SSP High-Mw PEF (Bottle-Grade) PEF_Melt->PEF_SSP SSP Below Tm

Chemical reaction pathway for PEF synthesis from FDCA and MEG.

Quantitative Data & Material Properties

The choice of polymerization technique and catalyst significantly impacts the final properties of the resulting polyester. The tables below summarize the key quantitative parameters and comparative properties of FDCA-based polymers 4, .

Table 1: Comparative Polymerization Parameters for FDCA-Based Polyesters

Polymerization TechniqueMonomersCatalystTemperature (°C)Time (h)Molecular Weight ( Mw​ )PDI
Melt PolycondensationFDCA dimethyl ester, MEGSb₂O₃160–250~7.522,400 g/mol 1.99
Direct EsterificationFDCA, MEGAntimony glycolate190–2204–6Prepolymer-
Solid-State PolymerizationPEF PrepolymerTetrabutyl titanate190–20012–24> 60,000 g/mol ~2.0

Table 2: Thermomechanical and Barrier Properties Comparison

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Glass Transition ( Tg​ )~86 °C~74 °C
Melting Point ( Tm​ )~211 °C~250 °C
O₂ Barrier Performance10x higher than PETBaseline
CO₂ Barrier Performance4x higher than PETBaseline
GHG Emissions (Mfg)45–55% reductionBaseline

Experimental Protocol: Synthesis of High-Molecular-Weight PEF

This protocol outlines a self-validating methodology for synthesizing PEF. The experimental choices are grounded in preventing side reactions, such as the formation of diethylene glycol (DEG) which acts as a plasticizer and depresses the Tg​ of the final polymer.

Workflow S1 1. Esterification 170-200°C, N2 Atmosphere S2 2. Water Distillation Continuous Byproduct Removal S1->S2 S3 3. Melt Polycondensation 220-250°C, Sb2O3, <1 mbar S2->S3 S4 4. Quenching & Pelletizing Rapid Cooling S3->S4 S5 5. Solid-State Polymerization 190-200°C, High Vacuum S4->S5

Step-by-step experimental workflow for the synthesis of high-molecular-weight PEF.

Phase 1: Direct Esterification

Causality Check: A slight excess of MEG (1:2.1 molar ratio) is used to ensure complete esterification of the rigid FDCA diacid while minimizing unreacted carboxylic end groups.

  • Preparation: Charge a 500 mL stainless steel or heavy-walled glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column with FDCA (1.0 mol) and MEG (2.1 mol).

  • Purging: Evacuate the flask and backfill with high-purity nitrogen three times. Reasoning: Oxygen must be strictly eliminated to prevent oxidative discoloration of the furan ring at elevated temperatures 2.

  • Heating: Under a continuous nitrogen flow, preheat the mixture to 170 °C for 30 minutes, then slowly ramp to 190–200 °C with a stirring speed of 200 rpm.

  • Validation (Self-Validating Step): Monitor the distillation column. Water byproduct will begin to distill within 1–1.5 hours. The esterification is deemed complete when the theoretical volume of water (approx. 36 mL) is collected and the opaque suspension transitions into a clear, homogenous melt (indicating complete conversion to BHEF oligomers) 3.

Phase 2: Melt Polycondensation

Causality Check: Antimony trioxide ( Sb2​O3​ ) is introduced after esterification to prevent the catalyst from being deactivated by the water byproduct.

  • Catalyst Addition: Introduce 300 ppm of Sb2​O3​ catalyst into the clear BHEF melt.

  • Vacuum Application: Gradually apply a dynamic vacuum, reducing the pressure to < 1.0 mbar over 30 minutes. Reasoning: A slow vacuum ramp prevents oligomer bumping and entrainment into the vacuum lines.

  • Polymerization: Increase the temperature to 220–250 °C. Maintain these conditions for 2 to 4 hours.

  • Validation (Self-Validating Step): Monitor the mechanical stirrer's torque. The reaction is complete when the torque reaches a predetermined plateau, indicating the target intrinsic viscosity (typically ~0.4–0.5 dL/g) has been achieved.

  • Quenching: Break the vacuum with nitrogen, extrude the molten polymer into a cold water bath to rapidly quench it into an amorphous state, and pelletize.

Phase 3: Solid-State Polymerization (SSP)

Causality Check: Amorphous pellets will fuse together if heated directly to SSP temperatures. They must first be crystallized.

  • Crystallization: Heat the amorphous PEF pellets at 110–130 °C (between Tg​ and Tm​ ) for 2 hours under nitrogen flow to induce semi-crystallinity.

  • SSP: Ramp the temperature to 190–200 °C (just below the Tm​ of 211 °C) under a high vacuum (< 0.1 mbar) or inert gas flow.

  • Chain Extension: Maintain for 12–24 hours. The removal of trace MEG and water drives the equilibrium, drastically increasing the molecular weight without melting the polymer 4.

Protocol Validation & Analytical Quality Control

To ensure the integrity of the synthesized PEF, the following analytical validations must be performed:

  • Intrinsic Viscosity (IV): Measure in a phenol/tetrachloroethane (60/40 w/w) mixture at 30 °C. Bottle-grade PEF should exhibit an IV 0.75 dL/g.

  • Differential Scanning Calorimetry (DSC): Confirm thermal transitions. A successful synthesis will yield a Tg​ of ~86 °C and a Tm​ of ~211 °C. A depressed Tg​ (< 80 °C) indicates excessive DEG formation during Phase 1.

  • Nuclear Magnetic Resonance ( 1 H-NMR): Utilize 1 H-NMR (in trifluoroacetic acid-d) to quantify the exact molar ratio of furan rings to ethylene glycol units and to verify the absence of unreacted carboxylic acid end groups.

References

  • ACS Publications. Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Retrieved from: [Link]

  • RSC Publishing. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Ethylfuran-2-Carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 3-ethylfuran-2-carboxylic acid. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-ethylfuran-2-carboxylic acid. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide addresses the unique downstream processing challenges of furanic building blocks. Due to the electron-rich nature of the heteroaromatic ring, furan derivatives are highly susceptible to acid-catalyzed resinification and oxidative degradation. This portal provides field-proven, mechanistically grounded protocols to help you achieve a high-purity crystalline product.

Mechanistic Principles & Causality in Purification

3-Ethylfuran-2-carboxylic acid is typically synthesized via the saponification of its corresponding alkyl ester (e.g., methyl 3-ethylfuran-2-carboxylate) 1. The purification strategy relies on two critical molecular features:

  • Ionizable Carboxyl Group: The carboxylic acid moiety allows for pH-driven phase switching. By treating the crude mixture with a basic aqueous solution (e.g., 10% NaOH), the acid is deprotonated to form a water-soluble sodium carboxylate. Neutral, lipophilic impurities—such as unreacted esters or furanic dimers—remain insoluble in water and can be cleanly extracted into an organic solvent like diethyl ether 1.

  • Furan Ring Sensitivity: The furan ring is highly acid-sensitive. During the re-acidification step to precipitate the free acid, localized high concentrations of strong acid (like conc. HCl) at elevated temperatures can trigger ring-opening or polymerization, leading to dark, resinous byproducts 2. Therefore, acidification must be performed strictly at 0 °C with vigorous stirring to dissipate heat.

Quantitative Data & Physical Properties

To establish a self-validating workflow, compare your isolated material against these benchmark properties during your quality control checks.

PropertyValueMechanistic Implication / Validation Check
Molecular Formula C₇H₈O₃N/A
Molecular Weight 140.14 g/mol Essential for stoichiometric calculations during saponification.
Melting Point 106–107 °C 1Primary validation metric. A depressed or broad range indicates trapped solvent or unreacted ester.
pKa (Estimated) ~3.1–3.4Based on the pKa of 2-furoic acid (3.16) 3. Dictates that acidification must reach pH < 2 for full precipitation.
Appearance White crystalline solidYellow or brown discoloration indicates oxidative or acid-catalyzed degradation.
Core Purification Workflows
Protocol A: Acid-Base Precipitation (Primary Method)

This is a self-validating phase-separation protocol. Success is visually confirmed by the transition from a homogeneous basic solution to a dense white precipitate upon acidification.

  • Alkaline Dissolution: Suspend the crude 3-ethylfuran-2-carboxylic acid (or the post-reaction ester mixture) in 30 mL of a 10% aqueous NaOH solution. Heat at reflux for 2 hours if performing simultaneous saponification of the methyl ester 1.

  • Organic Wash (Impurity Removal): Cool the aqueous mixture to room temperature. Extract the aqueous layer with 2–3 volumes of diethyl ether (Et₂O) or ethyl acetate. Causality: This strips away unreacted starting materials and non-acidic organic byproducts. Discard the organic layer.

  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath. Allow the internal temperature to reach exactly 0 °C.

  • Acidification: Slowly add concentrated HCl dropwise while stirring vigorously. Monitor the pH using Congo red paper or a pH meter until the solution reaches pH 1–2. Causality: Slow addition prevents exothermic spikes that could degrade the furan ring, while reaching pH < 2 ensures complete protonation of the carboxylate.

  • Isolation: Collect the resultant white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of ice-cold distilled water to remove residual inorganic salts (NaCl).

  • Validation: Dry the solid under high vacuum to a constant weight. Record the melting point; it should be sharp at 106–107 °C.

Protocol B: Recrystallization with Decolorization (For Resinous Crude)

If the crude product is deeply colored due to furan polymerization, acid-base extraction alone may not remove polymeric resins.

  • Dissolution: Dissolve the crude, discolored acid in a minimum volume of boiling distilled water.

  • Decolorization: Add activated decolorizing carbon (e.g., Norite, approx. 5–10% w/w relative to the crude mass). Boil the suspension for 30–45 minutes. Causality: The highly porous carbon adsorbs high-molecular-weight, conjugated polymeric impurities 2.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed celite pad or fluted filter paper to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize yield. Filter and dry the resulting colorless crystals.

Visualizing the Workflows

Workflow Start Crude 3-Ethylfuran-2- carboxylic acid Base Dissolve in 10% NaOH (Form Sodium Carboxylate) Start->Base Wash Wash with Et2O/EtOAc (Remove Neutral Impurities) Base->Wash Acidify Acidify with conc. HCl at 0°C (Precipitate Free Acid) Wash->Acidify Filter Vacuum Filtration & Cold H2O Wash Acidify->Filter Pure Pure 3-Ethylfuran-2- carboxylic acid (Solid) Filter->Pure

Workflow for the acid-base purification of 3-ethylfuran-2-carboxylic acid.

Troubleshooting Issue Impure or Problematic Precipitation Type Identify Issue Type Issue->Type Oiling Oiling Out (Liquid Separation) Type->Oiling Resin Dark Resinous Impurities Type->Resin LowMP Low/Broad Melting Point Type->LowMP FixOil Cool to 0°C slowly, add seed crystals, or increase solvent vol. Oiling->FixOil FixResin Hot aqueous recrystallization with activated carbon (Norite) Resin->FixResin FixMP Dry under high vacuum; Repeat acid-base wash LowMP->FixMP

Decision tree for troubleshooting common purification issues.

Troubleshooting & FAQs

Q1: During acidification, my product is "oiling out" instead of precipitating as a solid. How do I fix this? A1: "Oiling out" occurs when the target compound separates from the aqueous phase as a supercooled liquid rather than a crystalline solid. For 3-ethylfuran-2-carboxylic acid, the ethyl group increases lipophilicity, making it prone to oiling out if the concentration is too high or the temperature drops too rapidly. Solution: Re-warm the mixture slightly until the oil dissolves, add a small volume of water to decrease the concentration, and allow it to cool very slowly to room temperature before applying an ice bath. Introducing a seed crystal of pure 3-ethylfuran-2-carboxylic acid during cooling provides a nucleation site, forcing solid crystal formation instead of liquid phase separation.

Q2: My crude product is contaminated with a dark, thick resin. What causes this, and how can I isolate the acid? A2: Furan rings are highly susceptible to electrophilic attack and acid-catalyzed polymerization, especially if the acidification step was performed too quickly or without adequate cooling 2. The resulting resins can coat the desired crystals. Solution: Do not attempt to filter the sticky resin directly. Instead, implement Protocol B. Dissolve the crude mass in boiling water and treat it with activated carbon (Norite). The carbon's high surface area selectively adsorbs the large, conjugated polymeric networks, allowing the monomeric acid to remain in solution and crystallize purely upon cooling.

Q3: The isolated powder is white, but the melting point is 98–102 °C instead of the reported 106–107 °C. Is it pure? A3: A depressed and broadened melting point is a definitive indicator of impurities. The most common culprits are residual water (if not dried sufficiently) or traces of unreacted methyl 3-ethylfuran-2-carboxylate 1. Solution: First, subject the sample to high vacuum (< 1 mbar) for an additional 12 hours. If the melting point remains low, the impurity is likely organic. Repeat the acid-base extraction (Protocol A), ensuring thorough washing of the basic aqueous layer with diethyl ether to remove all neutral ester traces before re-acidifying.

Q4: Can I purify this compound using vacuum distillation or sublimation? A4: While some furan-2-carboxylic acids can be sublimed or distilled under highly reduced pressure, it is generally not recommended as a primary purification step. Heating furan-2-carboxylic acids near their boiling points can induce thermal decarboxylation, resulting in the loss of the carboxyl group and the formation of volatile 3-ethylfuran 2. Wet chemical methods (precipitation and recrystallization) are significantly safer and preserve your product yield.

References
  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. PubMed Central (PMC)
  • Organic Syntheses Procedure: 2-Furancarboxylic Acid. Organic Syntheses.
  • 2-Furoic acid. ChemicalBook.

Sources

Optimization

3-Ethylfuran-2-Carboxylic Acid Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of 3-ethylfuran-2-carboxylic acid. As a Senior Application Scientist, I have designed this portal for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-ethylfuran-2-carboxylic acid. As a Senior Application Scientist, I have designed this portal for researchers, scientists, and drug development professionals who require high-purity furan building blocks. This guide synthesizes field-proven methodologies, focusing on the mechanistic causality behind each step to ensure your protocols are robust, reproducible, and self-validating.

Synthesis Workflow & Mechanistic Pathways

The most reliable and scalable route to 3-ethylfuran-2-carboxylic acid involves a two-step process: a base-catalyzed condensation/cyclization to form an ester intermediate, followed by alkaline saponification and controlled acidification[1].

SynthesisWorkflow N1 1,1-Dimethoxy-3-pentanone + Methyl chloroacetate N2 Condensation & Cyclization (NaOMe, Et2O, -10°C) N1->N2 N3 Methyl 3-ethylfuran-2-carboxylate (Intermediate) N2->N3 Distillation (80-95°C, 15mm) N4 Saponification (10% NaOH, Reflux, 2h) N3->N4 N5 Sodium 3-ethylfuran-2-carboxylate (Aqueous) N4->N5 N6 Acidification & Precipitation (Conc. HCl, 0°C) N5->N6 N7 3-Ethylfuran-2-carboxylic acid (Final Product) N6->N7 Filtration & Cold H2O Wash

Workflow for 3-ethylfuran-2-carboxylic acid synthesis via condensation and saponification.

Validated Experimental Protocols

Do not merely execute these steps; understand the chemical environment you are creating. Each phase includes self-validating checks to confirm reaction progress.

Protocol A: Synthesis of Methyl 3-ethylfuran-2-carboxylate

This step utilizes a modified Burness procedure to construct the furan ring[1].

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, an internal thermometer, and a powder addition funnel.

  • Reagents: Combine 1,1-dimethoxy-3-pentanone (1.0 eq, e.g., 156 mmol) and methyl chloroacetate (1.6 eq, 250 mmol) in dry diethyl ether (Et₂O, 125 mL)[1].

  • Cooling: Submerge the reaction vessel in a robust brine/ice or dry ice/acetone bath to bring the internal temperature strictly to -10 °C.

  • Base Addition (Critical Step): Slowly add freshly prepared, powdered sodium methoxide (NaOMe, 1.6 eq, 250 mmol) in small portions over 30 minutes.

    • Causality Check: You must maintain the internal temperature below -5 °C. Strict thermal control prevents the strong base from triggering unwanted aldol condensations of the ketone, which would decimate your yield[1].

  • Reaction: Stir the mixture for an additional 2 hours at -10 °C, then remove the cooling bath and allow it to warm to room temperature overnight[1].

  • Purification: Distill the crude mixture under reduced pressure. Collect the fraction boiling at 80–95 °C (15 mmHg)[1].

    • Validation: The intermediate should present as a colorless oil. Confirm success via ¹H-NMR (look for the distinct furan ring protons at 6.40 ppm and 7.43 ppm, and the methyl ester singlet at 3.87 ppm)[1].

Protocol B: Saponification to 3-Ethylfuran-2-carboxylic acid
  • Setup: Equip a round-bottom flask with a reflux condenser and a high-torque magnetic stirrer.

  • Reagents: Suspend the methyl 3-ethylfuran-2-carboxylate (e.g., 4.0 g, 26 mmol) in 30 mL of a 10% aqueous NaOH solution[1].

  • Reflux: Heat the suspension to a rolling reflux for 2 hours[1].

    • Validation Check: The initial state is a biphasic suspension (hydrophobic oil in water). The reaction is self-validating: complete hydrolysis is achieved only when the mixture becomes a completely clear, homogeneous solution of the water-soluble sodium carboxylate salt[1].

  • Cooling: Remove from heat and cool the homogeneous mixture strictly to 0 °C using an ice bath[1].

  • Acidification: Slowly add concentrated HCl dropwise while maintaining vigorous stirring[1].

    • Causality Check: Dropwise addition at 0 °C prevents localized exothermic spikes. Furans are highly sensitive to hot, strongly acidic environments, which cause ring-opening and polymerization.

  • Isolation: Once the pH reaches ~2, a white precipitate will form. Collect the solid via vacuum filtration, wash with several portions of cold H₂O to remove NaCl, and dry under high-vacuum[1].

    • Validation: Expected yield is ~94%. The final product should be a white solid with a melting point of 106–107 °C[1].

Troubleshooting Guides & FAQs

Q1: Why is my yield of methyl 3-ethylfuran-2-carboxylate consistently below 50% during the condensation step? A1: The condensation of 1,1-dimethoxy-3-pentanone with methyl chloroacetate is highly exothermic and highly sensitive to base-catalyzed side reactions. If the internal temperature exceeds -5 °C during the addition of NaOMe, aldol condensation of the ketone competes with the desired cyclization[1]. Solution: Ensure your cooling bath has sufficient thermal mass. Add the NaOMe powder in smaller increments, pausing if the internal thermometer approaches -5 °C.

Q2: During the saponification step, I observe unreacted methyl ester droplets even after 2 hours of reflux. How can I drive the reaction to completion? A2: Incomplete saponification usually stems from inadequate biphasic mass transfer. Because the starting methyl ester is a hydrophobic oil, initial mixing with the aqueous NaOH is poor. Solution: Ensure vigorous mechanical stirring (a large stir bar at >800 RPM) and maintain a true rolling reflux rather than gentle heating. Do not stop the reaction until the mixture transitions from cloudy to entirely homogeneous[1].

Q3: When acidifying the saponified mixture, my product yield drops, or I get a dark, gummy precipitate instead of a white solid. What is causing this? A3: You are observing acid-catalyzed furan ring degradation. Rapid addition of concentrated HCl generates a localized exotherm of neutralization. Solution: You must cool the homogeneous reaction mixture strictly to 0 °C before acidification. Add the concentrated HCl dropwise to prevent localized acid/heat spikes[1].

Q4: Can I synthesize 3-ethylfuran-2-carboxylic acid directly from 3-ethylfuran without going through the ester intermediate? A4: Yes, direct C2-lithiation followed by carboxylation is a viable alternative, leveraging the high kinetic acidity of the α-proton on the furan ring. Solution: Treat 3-ethylfuran with n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in anhydrous THF at -78 °C to form the 2-lithio species. Quench the intermediate with an excess of dry carbon dioxide (CO₂) gas. Subsequent aqueous workup and acidification with 2N HCl at 0 °C yields the carboxylic acid[2]. Note that this method requires strict anhydrous and air-free (Schlenk) conditions, making it less ideal for large-scale benchtop synthesis compared to the saponification route.

Quantitative Yield Optimization Data

Use the following data table to benchmark your experimental parameters against validated outcomes.

Reaction StepParameter TestedConditionObserved Yield / ResultCausal Explanation
Esterification Internal Temperature> 0 °C< 20% (Polymerization)Exothermic side reactions (aldol condensation) dominate over cyclization.
Esterification Internal Temperature-10 °C to -5 °C49%Optimal kinetic control for furan ring formation[1].
Saponification Stirring / Phase StateGentle / BiphasicVariable / IncompletePoor mass transfer between aqueous NaOH and organic ester limits hydrolysis.
Saponification Stirring / Phase StateVigorous / Homogeneous> 90% conversionComplete hydrolysis is visually confirmed by a clear solution[1].
Acidification TemperatureRoom TempDark impurities / GumAcid-catalyzed furan ring degradation due to neutralization exotherm.
Acidification Temperature0 °C94% (White solid)Suppresses ring-opening; maximizes clean crystallization[1].

References

  • Title: Rhodium(I)
  • Source: arkat-usa.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Ethylfuran-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-ethylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with furan-based comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with furan-based compounds. Here, we address common side reactions and troubleshooting scenarios encountered during the synthesis of this important molecule, providing in-depth explanations and actionable protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-ethylfuran-2-carboxylic acid?

The synthesis of 3-substituted furan-2-carboxylic acids can be approached through several strategies. A prevalent method involves the construction of the furan ring from acyclic precursors, often through variations of the Paal-Knorr furan synthesis. Another common approach is the modification of a pre-existing furan ring, for example, through electrophilic substitution or metal-catalyzed cross-coupling reactions. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I'm observing significant polymerization and the formation of a dark, tarry substance in my reaction. What is the likely cause?

The formation of dark, polymeric materials is a frequent issue in furan chemistry, particularly under acidic conditions.[1][2] The furan ring's high reactivity makes it susceptible to acid-catalyzed polymerization or decomposition.[1] This is a common side reaction that can significantly lower the yield of the desired product. Careful control of temperature and pH is essential to minimize these undesirable pathways.[1]

Q3: My reaction is showing low conversion of the starting material. What factors should I investigate?

Low conversion can stem from several factors. Insufficient reaction temperature or time can be a primary cause, especially in reactions like decarboxylation which have specific activation temperatures.[2] The purity of starting materials is also critical; impurities can interfere with the reaction or lead to the formation of byproducts.[2] For catalytic reactions, ensure the catalyst is active and used in the correct stoichiometric ratio.

Q4: Is decarboxylation a potential side reaction I should be concerned about?

Yes, decarboxylation can be a significant side reaction, particularly at elevated temperatures.[1][3] If your synthetic route involves intermediates with carboxylic acid groups that are prone to losing carbon dioxide, this can lead to the formation of undesired byproducts.[1] The thermal decarboxylation of 2-furoic acid to furan is a well-documented process that is activated at temperatures around 140-160°C.[4]

Q5: Why is electrophilic substitution on the furan ring sometimes problematic?

While furan readily undergoes electrophilic aromatic substitution, controlling the regioselectivity can be challenging.[5][6] Furan is a π-rich heterocycle, making it significantly more reactive than benzene towards electrophiles.[7] Substitution preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediates.[5][7] This high reactivity can also lead to polyalkylation and polymerization, making some electrophilic additions, like direct alkylation, impractical under certain conditions.[8]

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of specific side reactions encountered during the synthesis of 3-ethylfuran-2-carboxylic acid and offers step-by-step protocols for their prevention and control.

Problem 1: Formation of Polymeric Byproducts and Tar

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A viscous, insoluble substance precipitates from the solution.

  • Difficulty in isolating the desired product during workup.

Root Cause Analysis: The furan nucleus is highly sensitive to strong acids and elevated temperatures, which can catalyze polymerization.[1][2] This is a common issue in many furan syntheses.

Mitigation Protocol:

  • Strict pH Control: Maintain the reaction at a neutral or slightly basic pH whenever possible. If acidic conditions are necessary, use the mildest acid catalyst effective for the transformation.

  • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after completion.

  • Use of Anhydrous Conditions: The presence of water, especially in conjunction with acid, can promote ring-opening and subsequent polymerization.[1] Ensure all solvents and reagents are anhydrous.

  • Prompt Product Isolation: Once the reaction is complete, work up the mixture promptly to isolate the product from conditions that favor polymerization.[2]

Problem 2: Unwanted Decarboxylation

Symptoms:

  • Gas evolution (CO2) is observed from the reaction mixture.

  • The isolated product has a lower molecular weight than expected, corresponding to the loss of a carboxyl group.

  • Presence of 3-ethylfuran as a major byproduct.

Root Cause Analysis: Carboxylic acid groups on the furan ring can be thermally labile, especially at the 2-position.[4] Elevated reaction temperatures can induce decarboxylation, leading to the formation of the corresponding furan derivative without the carboxyl group.[1]

Mitigation Protocol:

  • Temperature Optimization: Carefully control the reaction temperature to remain below the threshold for significant decarboxylation. A preliminary thermal stability study of your key intermediates can be beneficial.

  • Catalyst Selection: For reactions requiring heat, explore catalytic systems that operate under milder conditions.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely and stop it as soon as the desired conversion is achieved.

Problem 3: Ring-Opening of the Furan Moiety

Symptoms:

  • Formation of acyclic dicarbonyl compounds as byproducts.

  • Complex NMR spectra indicating the loss of the furan ring structure.

Root Cause Analysis: The furan ring can undergo cleavage in the presence of strong acids and nucleophiles, particularly water.[1] This leads to the formation of various open-chain byproducts.

Mitigation Protocol:

  • Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction mixture. Use oven-dried glassware and anhydrous solvents and reagents.[1]

  • Controlled Acidity: If an acid catalyst is required, opt for a weaker acid or use it in catalytic amounts.

  • Quenching Strategy: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent further ring-opening during workup.[1]

Problem 4: Lack of Regioselectivity in Electrophilic Substitution

Symptoms:

  • Formation of a mixture of isomers, with substitution at undesired positions on the furan ring.

  • Difficulty in separating the desired isomer from the byproducts.

Root Cause Analysis: Furan's high reactivity towards electrophiles can lead to a lack of selectivity, with substitution occurring at both the C2/C5 and C3/C4 positions.[7][8] While the C2/C5 positions are generally favored, reaction conditions can influence the isomeric ratio.[5][7]

Mitigation Protocol:

  • Use of Directing Groups: Employ starting materials with existing functional groups that can direct the incoming electrophile to the desired position.

  • Milder Reagents and Conditions: Use less reactive electrophilic reagents and lower reaction temperatures to enhance selectivity.[6]

  • Metal-Catalyzed C-H Functionalization: Consider modern synthetic methods like palladium-catalyzed direct C-H alkylation, which can offer high regioselectivity under practical conditions.[9]

Data Summary: Common Side Reactions and Preventative Measures
Side ReactionPrimary Cause(s)Key Preventative Measures
Polymerization/Tar Formation High acidity, high temperatureStrict pH and temperature control, anhydrous conditions[1][2]
Decarboxylation Elevated temperaturesLower reaction temperature, minimize reaction time[1][4]
Ring-Opening Presence of acid and waterRigorous anhydrous conditions, use of mild acids[1]
Poor Regioselectivity High reactivity of the furan ringUse of directing groups, milder reaction conditions, modern catalytic methods[7][9]

III. Visualizing Reaction Pathways

Diagram 1: General Synthetic Challenges

Start Synthesis of 3-Ethylfuran-2-carboxylic Acid Polymerization Polymerization / Tar Formation Start->Polymerization High Acidity / Temp Decarboxylation Decarboxylation Start->Decarboxylation High Temp RingOpening Ring-Opening Start->RingOpening Acid / Water Selectivity Poor Regioselectivity Start->Selectivity High Reactivity DesiredProduct Desired Product Start->DesiredProduct

Caption: Key side reaction pathways in the synthesis.

Diagram 2: Troubleshooting Workflow

Problem Undesired Side Product Observed Identify Identify Side Product (e.g., NMR, MS) Problem->Identify Polymer Polymer / Tar? Identify->Polymer Decarbox Decarboxylated Product? Identify->Decarbox RingOpen Ring-Opened Product? Identify->RingOpen Isomer Isomeric Mixture? Identify->Isomer ActionPolymer Control pH & Temp Use Anhydrous Conditions Polymer->ActionPolymer ActionDecarbox Lower Reaction Temp Reduce Reaction Time Decarbox->ActionDecarbox ActionRingOpen Ensure Anhydrous Conditions Use Mild Acid RingOpen->ActionRingOpen ActionIsomer Use Milder Reagents Consider Directing Groups Isomer->ActionIsomer

Caption: A decision tree for troubleshooting side reactions.

IV. References

  • Furan Electrophilic Reactions Overview. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid. (2022, July 18). Encyclopedia.pub. Retrieved from [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved from [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved from [Link]

  • Tkachenko, I., Ivanova, N. A., Khrapovitskaya, K., & Klimochkin, Y. (2024). Synthesis of Alkylated Carbonyl-Bearing Furans via Acid-Catalyzed Friedel-Crafts Reaction. ChemistrySelect, 9(10), e202304553.

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2012). Food Additives & Contaminants: Part A, 29(6), 896-903.

  • Li, B., et al. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 11(26), 15837-15841.

Sources

Optimization

Technical Support Center: Recrystallization of Furan-2-Carboxylic Acid

Welcome to the technical support center for the recrystallization of furan-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of furan-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity materials.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent and challenging issues encountered during the recrystallization of furan-2-carboxylic acid. Each problem is presented with its likely causes and a series of actionable solutions.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot, saturated solution, the furan-2-carboxylic acid separates as a liquid (an oil or droplets) rather than forming solid crystals.[1][2] This is a prevalent issue when the melting point of the compound is lower than the boiling point of the solvent.[1]

Causality & Solutions:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of the furan-2-carboxylic acid (approximately 128-132°C).[3] Oiling out occurs because the compound melts before it can form a crystal lattice.[2]

    • Solution: Select a solvent or solvent system with a lower boiling point. Water (boiling point 100°C) is a common and effective choice for furan-2-carboxylic acid.[4][5] For derivatives, a systematic solvent screening is crucial.[6]

  • Rapid Cooling Rate: "Shock cooling" by placing a hot flask directly into an ice bath can induce oiling out by creating a very high level of supersaturation too quickly for orderly crystal formation.[1][7]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[1][6] Slow cooling is critical for the formation of large, pure crystals.[8]

  • Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[1][2] These impurities can also interfere with the formation of a stable crystal lattice.

    • Solution:

      • Pre-purification: If the crude material is heavily colored or contains significant known impurities, consider a preliminary purification step. This could involve washing the crude solid or performing an acid-base extraction.[9]

      • Decolorization: Use activated carbon (Norite) in the hot solution to adsorb colored impurities before filtration.[4][5] Be cautious, as excessive carbon can adsorb your product.

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[1] The concentration of furan-2-carboxylic acid is too low to reach saturation, even at reduced temperatures.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[10] Allow it to cool again. Repeat until you observe crystal formation upon cooling.

  • Insufficient Cooling: The solution may not be cold enough to sufficiently decrease the solubility of the compound.

    • Solution: Ensure the solution has spent adequate time in an ice bath (e.g., at least 30 minutes). For some derivatives, a colder bath (e.g., dry ice/acetone) might be necessary, but be mindful of freezing the solvent.

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.

    • Solution:

      • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[6] The microscopic scratches provide nucleation sites.

      • Seeding: Add a tiny crystal of pure furan-2-carboxylic acid (a seed crystal) to the cooled solution.[6][7] This provides a template for further crystal growth.

Problem 3: Low Recovery of Purified Product

Symptom: After filtration, the yield of crystalline furan-2-carboxylic acid is significantly lower than expected.

Causality & Solutions:

  • High Solubility in Cold Solvent: Furan-2-carboxylic acid has some residual solubility even in cold water.[4] The mother liquor will always contain some dissolved product.

    • Solution: While some loss is unavoidable, ensure you are cooling the solution sufficiently to minimize solubility. You can attempt to recover a second, less pure crop of crystals by concentrating the mother liquor.[1]

  • Premature Crystallization: The compound crystallizes on the filter paper or in the funnel stem during hot filtration.[1][11]

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[10][11] Add a small excess of hot solvent before filtering to ensure the compound remains in solution.[1]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[6][9] This removes surface impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing furan-2-carboxylic acid?

A1: Water is the most commonly cited and effective single solvent for the recrystallization of furan-2-carboxylic acid.[4][5] It has the advantage of being inexpensive, non-flammable, and having a boiling point well below the compound's melting point. For derivatives or when water is not suitable, solvent screening is recommended. Studies have investigated the solubility of furan-2-carboxylic acid in various organic solvents, with solubility generally decreasing in the order of methanol > methylisobutylketone > acetonitrile > 1,2-dichloroethane > diisopropylether > toluene > hexane.[12] Mixed solvent systems, such as methanol/water or ethyl acetate/hexane, can also be highly effective.[9]

Q2: My furan-2-carboxylic acid is dark and discolored. How can I remove the color?

A2: Discoloration is often due to polymeric by-products or other impurities from the synthesis (e.g., from the Cannizzaro reaction).[4][5] The most effective method is to use decolorizing carbon (activated charcoal or Norite). Add a small amount (e.g., 1-2% by weight of your compound) to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[4][5]

Q3: Can furan-2-carboxylic acid decompose during recrystallization?

A3: Yes, furan-2-carboxylic acid can undergo thermal decarboxylation to form furan, especially at elevated temperatures.[13][14] Decarboxylation is typically activated at temperatures around 140-160°C.[14] Since the boiling point of water is 100°C, recrystallization from water is generally safe. However, if using higher boiling point solvents, prolonged heating should be avoided to minimize the risk of degradation and the formation of tarry by-products.[13]

Q4: How do I choose between single-solvent and multi-solvent recrystallization?

A4: A single-solvent recrystallization is preferred for its simplicity when a suitable solvent is found (one that dissolves the compound when hot but not when cold).[15] Multi-solvent recrystallization is used when no single solvent meets these criteria.[16] For a two-solvent system, you dissolve the compound in a minimal amount of a hot "soluble solvent" and then add a "miscible anti-solvent" dropwise until the solution becomes cloudy, indicating saturation.[10][16]

Experimental Protocols & Data

Protocol 1: Standard Recrystallization of Furan-2-Carboxylic Acid from Water

This protocol is a robust method for purifying crude furan-2-carboxylic acid that is often discolored from synthesis.[4][5]

Materials:

  • Crude furan-2-carboxylic acid

  • Deionized water

  • Decolorizing carbon (Norite)

  • Erlenmeyer flasks, beakers

  • Heating mantle or hot plate with stirring

  • Stemless funnel, fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

Procedure:

  • Dissolution: Place the crude furan-2-carboxylic acid in an Erlenmeyer flask. For every 10g of crude acid, add approximately 200-250 mL of deionized water.[4][5]

  • Heating: Heat the mixture to a rolling boil with stirring to dissolve the acid completely.

  • Decolorization: Once dissolved, remove the flask from the heat source. Cautiously add a small amount of decolorizing carbon (e.g., 0.5-1g for every 10g of acid). Caution: Adding carbon to a boiling solution can cause it to boil over.

  • Hot Filtration: Bring the solution back to a boil for a few minutes. Meanwhile, pre-heat a second Erlenmeyer flask and a stemless funnel with hot water. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. You should observe the formation of light-colored, needle-like crystals.

  • Cooling: To maximize yield, cool the flask in an ice-water bath for at least 30-45 minutes. Organic Syntheses procedures recommend cooling to 16-20°C to avoid co-precipitation of sodium hydrogen sulfate if it's a contaminant from the synthesis.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight. The expected melting point of pure furan-2-carboxylic acid is around 128-132°C.[3]

Data Presentation: Solvent Suitability

The choice of solvent is critical and depends on the solubility profile of the specific furan-2-carboxylic acid derivative.

Solvent SystemTypeBoiling Point (°C)Suitability Notes
WaterSingle100Excellent for furan-2-carboxylic acid. Good solubility hot, poor solubility cold.[4][5]
Carbon TetrachlorideSingle77Has been suggested for purification, sometimes with a small amount of water to coagulate impurities.[4] Use with caution due to toxicity.
Methanol / WaterMixed65-100A versatile system for derivatives. Methanol acts as the soluble solvent, water as the anti-solvent.[9]
EthanolSingle78A common and effective solvent for many organic acids.[9]
Ethyl Acetate / HexaneMixed69-77Effective for compounds with moderate polarity.[9]

Visualization of Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum amount of hot solvent A->B C Add decolorizing carbon (if needed) B->C Optional D Perform hot filtration to remove insolubles B->D If no carbon C->D E Cool filtrate slowly to room temperature D->E F Cool further in ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals to constant weight H->I

Caption: A standard workflow for the single-solvent recrystallization process.

Troubleshooting Decision Tree for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' q1 Is boiling point of solvent higher than melting point of compound? start->q1 ans1_yes Yes q1->ans1_yes Yes q2 Was cooling rate rapid (e.g., direct to ice bath)? q1->q2 No sol1 Choose a lower boiling point solvent ans1_yes->sol1 end_node Problem Resolved sol1->end_node ans2_yes Yes q2->ans2_yes Yes q3 Is the crude material heavily impure? q2->q3 No sol2 Cool slowly to room temp before using ice bath ans2_yes->sol2 sol2->end_node ans3_yes Yes q3->ans3_yes Yes q3->end_node No sol3 Consider pre-purification (e.g., acid-base extraction) or use charcoal ans3_yes->sol3 sol3->end_node

Caption: A decision tree to diagnose and solve the issue of oiling out.

References

  • Organic Syntheses Procedure. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Van der Fels-Klerx, H. J., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(11), 1619-1625. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, November 7). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Furanix Technologies B.V. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.
  • Galkin, M. V., & Samec, J. S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • OUCI. (n.d.). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

  • Semantic Scholar. (2021, March 15). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018, April 23). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]

  • Teknologian Tutkimuskeskus VTT Oy. (2020). Separation and purification of furan carboxylates. Google Patents.
  • Payne, K. A., et al. (2017). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 7(12), 8450-8459. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues of 3-ethylfuran-2-carboxylic acid

Welcome to the Technical Support Center for Furan-Based Carboxylic Acids. As a Senior Application Scientist, I have designed this guide to address the physicochemical bottlenecks specifically associated with 3-ethylfuran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan-Based Carboxylic Acids. As a Senior Application Scientist, I have designed this guide to address the physicochemical bottlenecks specifically associated with 3-ethylfuran-2-carboxylic acid .

Solubility failures—whether in aqueous assays, in vivo formulations, or organic synthesis—rarely stem from a single variable. They are the result of competing thermodynamic forces: pH, solvent polarity, and temperature. This guide synthesizes structural causality with field-proven, self-validating protocols to ensure your experimental workflows remain robust.

PART 1: Physicochemical Profiling & Baseline Data

To troubleshoot solubility, we must first understand the molecule's thermodynamic baseline. The addition of an ethyl group at the 3-position of the furan ring increases the molecule's lipophilicity compared to its parent compound, 2-furoic acid, fundamentally altering its solvation dynamics.

Table 1: Physicochemical & Thermodynamic Baseline

ParameterValueMechanistic ImplicationSource
Molecular Formula C7H8O3The base furan ring features a lipophilic ethyl substitution, increasing the hydrophobic surface area.1[1]
Predicted LogP 1.60Moderate lipophilicity; highly prone to precipitation in purely aqueous, unbuffered media.2[2]
pKa (Ref: 2-Furoic Acid) 3.12 at 25 °CRemains unionized and insoluble at low pH; requires pH > 5.0 for complete ionization.3[3]
Aqueous Solubility ~27.1 g/L (Hot)Highly temperature-dependent. Rapid cooling causes supersaturation and "oiling out".4[4],[3]
Organic Solubility MeOH > MIBK > MeCN > ToluenePolar protic/aprotic solvents disrupt intermolecular hydrogen bonding most effectively.5[5]

PART 2: Diagnostic Q&A (Troubleshooting FAQs)

Q1: Why does 3-ethylfuran-2-carboxylic acid precipitate when added to my physiological assay buffer (pH 7.4), even though it is a carboxylic acid? A1: This is a classic case of solvent-shift precipitation. While the pKa of the parent furoic acid is approximately 3.12[3], meaning it should be ionized at pH 7.4, the compound is often stored as a highly concentrated stock in 100% DMSO. When this stock is rapidly injected into an aqueous buffer, the DMSO diffuses into the water faster than the compound can ionize. This creates localized micro-environments of low pH and high concentration, forcing the lipophilic ethylfuran moiety out of solution. Solution: Pre-form the sodium salt (see Protocol A) or ensure your buffer has high capacity (e.g., 50 mM HEPES) and add the stock dropwise under vigorous vortexing.

Q2: I am trying to recrystallize the compound after synthesis, but it "oils out" as a viscous liquid instead of forming solid crystals. How can I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Furoic acid derivatives exhibit a steep thermodynamic solubility curve—they are highly soluble in boiling water but their solubility crashes upon cooling[4]. Solution: You are likely using too much solvent or cooling the system too rapidly. Use the absolute minimum amount of hot solvent required to dissolve the crude solid[4]. Cool the flask slowly in an insulated water bath to room temperature before moving it to an ice bath. Seeding the solution with a pure crystal just before the cloud point can also force crystallization over oiling out.

Q3: What are the optimal organic solvents for scaling up synthetic workflows involving this compound? A3: According to thermodynamic solubility models for furan-2-carboxylic acid derivatives, solubility follows a strict polarity gradient: Methanol > Methyl isobutyl ketone (MIBK) > Acetonitrile > 1,2-dichloroethane > Diisopropyl ether > Toluene > Hexane[5]. For high-concentration reactions, utilize polar protic solvents (Methanol) or polar aprotic solvents (Acetonitrile).

PART 3: Validated Solubilization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not assume solubility; prove it analytically.

Protocol A: In Situ Salt Formation (For Aqueous In Vitro Assays)

Causality: Converting the unionized carboxylic acid (pH < 3.12) to a sodium salt (pH > 5) ionizes the carboxylate group, drastically increasing ion-dipole interactions with water and bypassing the need for cytotoxic co-solvents like DMSO.

  • Weigh & Suspend: Weigh 14.0 mg of 3-ethylfuran-2-carboxylic acid (approx. 0.1 mmol) into a glass vial. Add 9 mL of deionized water. The solution will be an opaque, cloudy suspension.

  • Titration: While stirring at 500 RPM, add 0.1 M NaOH dropwise (approx. 1 mL total will be needed).

  • Equilibration: Observe the solution. As the pH crosses 5.0, the suspension will rapidly clear as the sodium 3-ethylfuroate salt forms.

  • Self-Validation Step: Measure the final pH to ensure it is between 7.0 and 7.4. Transfer 1 mL to a cuvette and read the optical density at 600 nm (OD600) against a water blank. An OD600 of < 0.01 confirms complete dissolution with no micro-precipitates.

Protocol B: HP- β -CD Complexation (For In Vivo Dosing)

Causality: The lipophilic 3-ethylfuran moiety can insert into the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD), while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility, allowing for high-concentration dosing without pH extremes.

  • Matrix Preparation: Prepare a 20% (w/v) HP- β -CD solution in standard sterile saline (0.9% NaCl).

  • Guest Addition: Add the required mass of 3-ethylfuran-2-carboxylic acid directly to the cyclodextrin matrix.

  • Thermodynamic Equilibration: Stir the mixture continuously for 24 hours at room temperature. Host-guest complexation is a kinetic process that requires time to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Do not assume 100% recovery. Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify the exact dissolved concentration via HPLC-UV against a known standard curve.

PART 4: Decision Matrix Workflow

Use the following logical workflow to determine the correct solubility enhancement strategy based on your downstream application.

SolubilityWorkflow A 3-Ethylfuran-2-carboxylic Acid Solubility Issue B Identify Target Medium A->B C Aqueous Buffer (In Vitro) B->C D Formulation (In Vivo) B->D E Organic Synthesis (Chemical) B->E F pH Adjustment (Form Sodium Salt) C->F Preferred G Co-solvent Addition (1-5% DMSO) C->G Alternative H Cyclodextrin Complexation D->H Hydrophilic I Lipid Emulsion D->I Lipophilic J Use Polar Organics (MeOH, MeCN) E->J Solvent Swap K Thermal Shift (Reflux/Heating) E->K Kinetic

Decision tree for troubleshooting 3-ethylfuran-2-carboxylic acid solubility.

References

  • PubChemLite : 3-ethylfuran-2-carboxylic acid (C7H8O3). Retrieved from1[1]

  • Haisendata : 3-Ethylfuran-2-carboxylic Acid Properties. Retrieved from 2[2]

  • Wikipedia : 2-Furoic acid. Retrieved from 3[3]

  • Chemistry LibreTexts : Using the Minimum Amount of Hot Solvent. Retrieved from 4[4]

  • ResearchGate : Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Retrieved from 5[5]

Sources

Optimization

Technical Support Center: Purification of 3-Ethylfuran-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 3-ethylfuran-2-carboxylic acid. It addresses common challenges and offers detailed tr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 3-ethylfuran-2-carboxylic acid. It addresses common challenges and offers detailed troubleshooting protocols to ensure the high purity required for research and development applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-ethylfuran-2-carboxylic acid?

A1: Common impurities often include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, these can include compounds like 2-ethylfuran, and other isomers formed during carboxylation. The presence of residual catalysts or reagents from the workup process is also a possibility.

Q2: My purified 3-ethylfuran-2-carboxylic acid has a yellowish tint. Is this normal?

A2: While a slight off-white or pale-yellow color can sometimes be present even in relatively pure samples of furan derivatives, a distinct yellow or brown color often indicates the presence of impurities.[1][2] These could be colored byproducts or degradation products. Further purification is recommended to achieve a white or colorless crystalline solid.

Q3: Can I use distillation to purify 3-ethylfuran-2-carboxylic acid?

A3: While distillation is a common purification technique for liquids, it may not be the most suitable primary method for 3-ethylfuran-2-carboxylic acid due to its solid nature and the potential for decomposition at elevated temperatures, a common issue with furan derivatives.[3][4][5] However, distillation under high vacuum could be employed for the purification of related, more volatile furan derivatives or to remove volatile impurities.[6]

Q4: What is the expected melting point of pure 3-ethylfuran-2-carboxylic acid?

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the percentage of purity.[8] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and to check for the presence of impurities.[9][10]

II. Troubleshooting Guide

This section addresses specific issues encountered during the purification of 3-ethylfuran-2-carboxylic acid and provides step-by-step solutions.

Problem 1: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may be too good a solvent for the compound, even at low temperatures, leading to significant loss of product in the mother liquor.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time to allow for complete crystallization.

  • Premature Crystallization: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.

Solutions:

  • Optimize the Solvent System:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, hexane) at both room temperature and their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[2] A common system for carboxylic acids is methanol/water or ethyl acetate/hexane.[2]

  • Controlled Cooling Protocol:

    • Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • If necessary, further cool the solution in a refrigerator or freezer.

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure 3-ethylfuran-2-carboxylic acid to the cooled solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Problem 2: Persistent Impurities Detected by HPLC or NMR

Possible Causes:

  • Co-crystallization: Impurities with similar solubility profiles to the desired product may crystallize along with it.

  • Ineffective Purification Method: A single purification technique may not be sufficient to remove all impurities.

Solutions:

  • Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[5][11]

    • Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.[12]

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is often effective. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product. Adding a small amount of acetic or formic acid to the eluent can help to improve the peak shape and prevent tailing of the carboxylic acid on the silica gel.

  • Acid-Base Extraction: This technique is particularly useful for separating acidic compounds from neutral or basic impurities.[2]

    • Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The 3-ethylfuran-2-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to re-protonate the carboxylic acid, causing it to precipitate.[2]

    • Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.

  • Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC can be employed.[13] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with a small amount of an acid like trifluoroacetic acid).[13]

Problem 3: Oily Product Instead of Crystalline Solid

Possible Causes:

  • Presence of Low-Melting Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point and preventing crystallization.

  • Residual Solvent: Trapped solvent can inhibit crystal lattice formation.

Solutions:

  • Trituration:

    • Add a small amount of a solvent in which the desired compound is sparingly soluble but the oily impurities are soluble (e.g., cold hexane or diethyl ether).

    • Stir or sonicate the mixture. The desired compound should solidify while the impurities remain dissolved.

    • Decant the solvent and repeat the process if necessary.

    • Dry the resulting solid under high vacuum.

  • Drying under High Vacuum: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable, to remove all traces of residual solvent.

III. Experimental Protocols & Visualizations

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a starting point and may require optimization based on the specific impurities present.

Materials:

  • Crude 3-ethylfuran-2-carboxylic acid

  • Methanol (solvent)

  • Deionized water (anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 3-ethylfuran-2-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture with stirring until the solid completely dissolves.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently turbid.

  • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol/water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude 3-ethylfuran-2-carboxylic acid

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel.

  • Elution:

    • Start with a low polarity eluent, such as 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve separation.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagrams

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography Column Chromatography Pure Pure 3-Ethylfuran-2-Carboxylic Acid Chromatography->Pure AcidBase->Recrystallization Analysis->Chromatography Impurities Present Analysis->Pure Purity > 98%

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity LowYield Low Yield Start->LowYield Oily Oily Product Start->Oily Pure Product is Pure CheckPurity->Pure Yes NotPure Impurities Remain CheckPurity->NotPure No ColumnChrom Column Chromatography NotPure->ColumnChrom OptimizeRecryst Optimize Recrystallization LowYield->OptimizeRecryst Triturate Triturate / Dry Oily->Triturate

IV. References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from Teledyne ISCO website.

  • Google Patents. (2014, June 26). Process for the purification of carboxylic acids. (WO2014095080A2). Retrieved from Google Patents.

  • PubChem. (n.d.). 3-ethylfuran-2-carboxylic acid. Retrieved from National Center for Biotechnology Information.

  • PMC. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from National Center for Biotechnology Information.

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from National Center for Biotechnology Information.

  • BenchChem. (n.d.). An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways. Retrieved from BenchChem.

  • MDPI. (2024, September 8). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from MDPI.

  • ResearchGate. (2025, September 19). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from ResearchGate.

  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Retrieved from BenchChem.

  • BenchChem. (n.d.). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. Retrieved from BenchChem.

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.

  • StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from StudySmarter.

  • Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (CA2921489A1). Retrieved from Google Patents.

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from Arkivoc.

  • Google Patents. (n.d.). Process for purification of carboxylic acids. (US5387713A). Retrieved from Google Patents.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. Retrieved from rsc.org.

  • Sigma-Aldrich. (n.d.). 3-Methylfuran-2-carboxylic acid. Retrieved from Sigma-Aldrich.

  • BenchChem. (n.d.). Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide. Retrieved from BenchChem.

  • (2011). Synthesis from Carboxylic Acids and Derivatives (Update 2011).

  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. Retrieved from NIST WebBook.

  • Google Patents. (n.d.). Separation and purification of furan carboxylates. (EP3749656A1). Retrieved from Google Patents.

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid. Retrieved from BenchChem.

  • Sigma-Aldrich. (n.d.). 3-Methylfuran-2-carboxylic acid. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). 3-methylfuran-2-carboxylic acid. Retrieved from Sigma-Aldrich.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from Organic Chemistry Portal.

  • PubChem. (n.d.). 2-Ethylfuran-3-carboxylic acid. Retrieved from National Center for Biotechnology Information.

  • ChemScene. (n.d.). 2-Ethylfuran-3-carboxylic acid. Retrieved from ChemScene.

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from Der Pharma Chemica.

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from MDPI.

  • PSE Community.org. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. Retrieved from PSE Community.org.

  • (2016, December 15). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.

  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. Retrieved from NIST WebBook.

  • BLD Pharm. (n.d.). Furan-2-carboxylic acid. Retrieved from BLD Pharm.

Sources

Troubleshooting

Optimization of reaction conditions for 3-ethylfuran-2-carboxylic acid synthesis

Refining Initial Analysis I'm now zeroing in on the request, which concerns optimizing conditions for 3-ethylfuran-2-carboxylic acid synthesis. My focus is shaping the content type into a technical support center format.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

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Defining User Profile & Integrity

I'm now clarifying the target audience; it's researchers in drug development. I need to ensure autonomy in crafting the structure. Scientific integrity is paramount, and my plan is to function as a senior app scientist, using causal explanations, self-validating methods, and authoritative backing via citations and a complete reference section. The project requires visualization via Graphviz, and I will be sure to use tables and detailed experimental protocols.

Prioritizing Route Selection

I'm now determining the most effective synthetic approach for discussion, and am comparing several routes. Lithiation of 3-ethylfuran and Suzuki coupling look most viable, though I recognize that lithiation will probably be the best, and will prioritize that. I will explore their relative pros and cons.

Analyzing Reaction Strategies

I'm currently focused on PMC3025287 and related papers detailing rhodium(I)-catalyzed nucleophilic ring-opening reactions. Specifically, I'm examining a modified Burness procedure to synthesize methyl 3-ethylfuran-2-carboxylate. I'm taking notes on the reaction conditions.

Locating the Reference

I've located the Burness paper! It seems to be in the Journal of Organic Chemistry, Volume 21, pages 97-101, from 1956. I'm focusing on the synthesis of 3-methyl and 3-phenyl furans as described.

Reviewing Furan Synthesis

I've been examining Burness's 1956 paper on keto acetals, focusing on the synthesis of 3-methyl- and 3-phenyl-furans. I'm noting the DOI context, especially comparing it to the Lautens paper. I'm focusing on the methodology.

Analyzing the Title

I'm currently dissecting that long title, "Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans." I'm focusing on the key reactions, catalysts, and substrates to identify the central focus of the work. It seems like it involves rhodium catalysis and nucleophilic ring opening.

Defining the Technical Center

I'm now designing a Technical Support Center. I've chosen a Q&A/Troubleshooting Guide format. It focuses on optimizing 3-Ethylfuran-2-carboxylic Acid synthesis, targeting researchers and drug developers. I'm structuring it around an introduction, a workflow diagram visualizing two pathways, and a troubleshooting guide for the Burness Protocol.

Optimizing Chemical Syntheses

I'm now diving into the specifics of optimizing 3-Ethylfuran-2-carboxylic Acid synthesis. I'm focusing on two primary routes and formulating a Troubleshooting Guide for each. I'm currently addressing specific challenges in the second route, particularly the Suzuki-Miyaura cross-coupling, to minimize protodeboronation and homocoupling. I'm also addressing sluggish saponification and any degradation observed. I'm working to refine the experimental conditions for all steps.

Gathering References Now

I've assembled a solid initial set of references. The Burness paper offers insight into de novo synthesis. I've also found an ACS J. Med. Chem. paper detailing a Suzuki coupling, which I believe is useful. I'm feeling confident in the direction I am going.

Refining Literature Search

I've decided to refine the reference on ethylboronic acid coupling. The Beesu et al. J. Med. Chem. paper (DOI: 10.1021/jm5008548) provides a good practical example. I'll also add a general reference for Suzuki-Miyaura coupling, Miyaura & Suzuki's 1995 Chem. Rev. paper, for broader context. I'm focusing on organizing the content and planning the format now.

Structuring the Document

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Defining Synthesis Routes

I've established two primary synthetic routes for 3-ethylfuran-2-carboxylic acid. Route A involves de novo ring construction via a Darzens glycidic ester condensation, as per Burness' protocol. Conversely, Route B leverages late-stage functionalization, using a Suzuki-Miyaura cross-coupling of methyl 3-bromofuran-2-carboxylate with ethylboronic acid. I'm visualizing these options with a flowchart.

Visualizing Reaction Pathways

I'm now focusing on visualizing both synthetic routes with a flowchart. This helps clarify each step and potential bottlenecks. The flowchart distinctly shows Route A, based on the Burness protocol, involving a Darzens condensation to form a glycidic ester. Route B, on the other hand, highlights the Suzuki-Miyaura cross-coupling of methyl 3-bromofuran-2-carboxylate. I'm hoping this visual aid makes comparing the two routes easier.

Addressing Reaction Parameters

I am now focusing on the sensitivities of the Darzens condensation in Route A, especially concerning moisture and base selection; freshly prepared NaOMe is essential. I am also aware of the importance of precise temperature control during the addition. I have also identified how catalytic p-TsOH improves glycidic ester rearrangement to form the furan ring in Route A, with enhanced yields. Finally, I've started delving into route B, the Suzuki coupling.

Troubleshooting Difficulties

I'm now investigating issues with the Suzuki coupling in Route B, particularly the lack of product formation and significant protodeboronation when using ethylboronic acid. I'm considering using Pd(dppf)Cl2 or Pd(OAc)2 with RuPhos as a more active catalyst system, along with K3PO4 or Ag2O as a stronger, anhydrous base to accelerate transmetalation. Finally, I'm thinking of employing a biphasic solvent system (Toluene/H2O) to stabilize the boronic acid. I am also planning on addressing furan ring degradation during saponification of the methyl ester.

Detailing Protocols and Data

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Drafting DOT Diagram

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Refining Procedure Outline

I am now focusing on refining the experimental procedure. I've broken it down into a Darzens condensation, followed by an acid-catalyzed rearrangement (Burness protocol). I'm also including a separate SOP for saponification to generate the acid. Then, I will address the prompt, "Optimization of reaction conditions for 3-ethylfuran-2-carboxylic acid synthesis", using the Q&A format.

Linking Citations Now

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Finalizing DOT Diagram

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Optimization

Preventing decomposition of 3-ethylfuran-2-carboxylic acid during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-ethylfuran-2-carboxylic acid (CAS: 704913-85-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-ethylfuran-2-carboxylic acid (CAS: 704913-85-9).

As a highly functionalized heterocycle, 3-ethylfuran-2-carboxylic acid is a critical building block in organic synthesis and medicinal chemistry. However, its furan ring and carboxylic acid moiety make it susceptible to specific degradation pathways if stored improperly. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your compound.

Mechanistic Causes of Decomposition

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 3-ethylfuran-2-carboxylic acid primarily degrades via two distinct pathways:

A. Thermal & Catalytic Decarboxylation Furan-2-carboxylic acids are prone to losing their carboxyl group as carbon dioxide ( CO2​ ), yielding 3-ethylfuran. While rapid, uncatalyzed , slow degradation can occur over months at room temperature. This process is highly accelerated by acidic microenvironments or trace transition metal impurities left over from synthesis.

B. Photo-Oxidative Ring Cleavage The electron-rich nature of the furan ring makes it a prime target for electrophilic attack by singlet oxygen ( 1O2​ ) or atmospheric hydroxyl radicals. Exposure to ambient light and air initiates a , forming a highly reactive endoperoxide intermediate. This intermediate rapidly collapses, cleaving the furan ring to form complex, colored 1,4-dicarbonyl compounds and polymeric byproducts.

G A 3-Ethylfuran-2-carboxylic acid B Thermal/Catalytic Decarboxylation A->B > 140°C or Metals C Photo-Oxidation (O2 + Light) A->C UV/Vis Light D 3-Ethylfuran + CO2 B->D E Endoperoxide Intermediate C->E F 1,4-Dicarbonyl Compounds E->F Ring Cleavage

Mechanistic degradation pathways of 3-ethylfuran-2-carboxylic acid via decarboxylation and oxidation.

Quantitative Storage Data & Troubleshooting

To maintain batch-to-batch reproducibility, storage conditions must be strictly controlled. Table 1 outlines the expected stability of the compound under various environmental conditions.

Table 1: Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal -20 °CArgon / N2​ Dark> 24 monthsNegligible
Standard 2 – 8 °CArgon / N2​ Dark12 – 24 monthsLow
Sub-optimal 25 °CAmbient AirDark3 – 6 monthsModerate (Oxidation)
High Risk > 40 °CAmbient AirDirect Light< 1 monthHigh (Oxidation/Decarboxylation)

Table 2: Troubleshooting Matrix

Symptom / ObservationMechanistic CauseRecommended Solution
Discoloration (Yellow/Brown) Photo-oxidation of the furan ring into dicarbonyl polymers.Discard heavily degraded batches. For slight yellowing, perform Recrystallization Protocol (See Section 3).
Pressure build-up in vial CO2​ evolution from slow thermal decarboxylation.Vent safely in a fume hood. Transfer remaining material to -20 °C storage.
Powder clumping / melting Moisture absorption lowering the melting point (hygroscopicity).Store over anhydrous calcium sulfate. Vacuum dry at room temp before use.
Baseline noise in HPLC/LCMS Presence of ring-opened polymeric byproducts.Purify via base-acid extraction or recrystallization prior to sensitive assays.

Step-by-Step Methodologies

Protocol A: Optimal Aliquoting and Storage Workflow

To prevent the introduction of oxygen and moisture—the two primary culprits of furan degradation—use this self-validating storage protocol.

  • Vial Preparation : Pre-dry amber glass vials (to block UV/Vis light) in an oven at 120 °C for 2 hours. Cool them completely in a vacuum desiccator.

  • Inert Transfer : Transfer the 3-ethylfuran-2-carboxylic acid powder into the vials inside a glove box. Causality: Handling in ambient air introduces atmospheric moisture which can catalyze localized degradation.

  • Argon Purging : If a glove box is unavailable, attach the vial to a Schlenk line. Evacuate the vial for 30 seconds, then backfill with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and blankets the solid). Repeat this cycle 3 times.

  • Hermetic Sealing : Seal the vials with PTFE-lined caps. Wrap the cap junction tightly with Parafilm to prevent gradual gas exchange.

  • Cold Storage : Place the vials in a secondary sealed container containing indicating silica gel. Store at -20 °C.

G Start Receive 3-Ethylfuran- 2-carboxylic acid Q1 Usage Frequency? Start->Q1 Daily Frequent/Daily Use Q1->Daily LongTerm Long-Term Storage Q1->LongTerm Action1 Store at 2-8°C in Desiccator Daily->Action1 Action2 Aliquot into Amber Vials Purge with Argon LongTerm->Action2 Action3 Store at -20°C Secondary Container Action2->Action3

Decision tree for determining optimal storage protocols based on laboratory usage frequency.

Protocol B: Recovery and Purification (Recrystallization)

If your compound has suffered mild oxidative degradation (indicated by a slight yellow tint), it can be recovered. Pure.

  • Dissolution : Suspend the impure solid in a minimum volume of hot water (approx. 90 °C). The compound is soluble in hot water but poorly soluble in cold water.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed fritted funnel. Causality: This removes insoluble polymeric dicarbonyl oxidation products.

  • Crystallization : Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation : Filter the white crystals under vacuum, wash with a small volume of ice-cold water, and dry under high vacuum (without heating) for 24 hours.

  • Self-Validation Check : Take a melting point of the dried powder. A sharp melting point of 106–107 °C confirms the successful removal of impurities and moisture.

Frequently Asked Questions (FAQs)

Q: Why did my 3-ethylfuran-2-carboxylic acid turn yellow after a few months on the bench? A: The furan ring is highly electron-rich. Exposure to ambient light provides the activation energy needed to generate singlet oxygen from atmospheric O2​ . This leads to an endoperoxide intermediate that cleaves the ring into yellow/brown 1,4-dicarbonyl compounds. Always store the compound in amber vials to block photo-activation.

Q: Can I store this compound in a standard refrigerator (4 °C) instead of a freezer (-20 °C)? A: Yes, for short-to-medium term storage (up to 12 months), 4 °C is sufficient. However, refrigerators are high-humidity environments. You must ensure the container is hermetically sealed and allowed to warm to room temperature before opening to prevent condensation from forming directly on the cold powder.

Q: Is it safe to use heat to dry the compound if it absorbs moisture? A: Heating should be avoided or done with extreme caution. Because furan-2-carboxylic acids are susceptible to thermal decarboxylation, prolonged heating (even under vacuum) above 60 °C can accelerate the loss of the carboxylic acid group. Vacuum desiccation at room temperature over a strong drying agent (like P2​O5​ ) is the scientifically sound approach.

References

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. URL:[Link]

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. URL:[Link]

  • Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas. URL:[Link]

  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. NIH PubMed Central. URL:[Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of Furan Derivatives

Welcome to the technical support center for the purification of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these valuable but often sensitive heterocyclic compounds. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Part 1: Troubleshooting Guide

This section tackles the most common and frustrating problems encountered during the purification of furan derivatives. Each question is addressed with an explanation of the underlying cause and a set of actionable solutions.

Q1: My furan derivative is decomposing on the column. I'm seeing new, often more polar, spots on my TLC analysis of the fractions. What is happening and how can I prevent it?

A1: The most likely cause is acid-catalyzed degradation of the furan ring. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The furan ring is susceptible to protonation under acidic conditions, which leads to a loss of aromaticity and subsequent ring-opening to form highly reactive 1,4-dicarbonyl compounds. These intermediates can then polymerize, leading to the brown/black baseline material often seen in these cases.[2]

Solutions:

  • Neutralize the Stationary Phase: The most effective strategy is to deactivate the acidic sites on the silica gel. This can be done by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase (eluent).[2][3]

    • Pre-equilibration: Before loading your sample, flush the packed column with the eluent containing 0.5-2% TEA (v/v).[4] This ensures the entire silica bed is neutralized.

    • TLC Verification: Always test your target compound's stability by running a TLC plate with the TEA-modified solvent system first.[5]

  • Use an Alternative Stationary Phase: If neutralization is insufficient or your compound is base-sensitive, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[2] However, be aware that its chromatographic selectivity differs from silica.

    • Florisil® (Magnesium Silicate): This is a milder, less acidic adsorbent that can be suitable for sensitive molecules.[3]

  • Perform a Stability Test (2D TLC): To confirm that the silica gel is the culprit, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen solvent system, and then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[6][7]

Q2: I am getting very low recovery of my furan compound, even after flushing the column with a highly polar solvent. Where is my compound?

A2: Low recovery is typically due to irreversible adsorption onto the stationary phase or on-column decomposition. Furan derivatives with polar functional groups (e.g., amines, hydroxyls) or basic nitrogen atoms can interact very strongly with the acidic silanol groups on silica gel, leading to irreversible binding.[2][8]

Solutions:

  • Employ a Basic Modifier: As with degradation issues, adding 1-3% triethylamine to your eluent can disrupt the strong acidic interactions and facilitate the elution of your compound.[3]

  • Use a Stronger, Co-ordinating Solvent: If your compound is still retained, a final flush with a solvent system containing methanol can be effective. A mixture of 1-10% ammonia in methanol, used as a polar modifier in dichloromethane (DCM), can be particularly effective for basic furan derivatives.[6]

  • Dry Loading with an Inert Support: If your compound is not very soluble in the initial eluent, it can precipitate at the top of the column, leading to poor recovery. To mitigate this, use a "dry loading" technique. Pre-adsorb your crude material onto a small amount of an inert solid like Celite® (diatomaceous earth) or even a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of the column.[9]

  • Consider Reversed-Phase Chromatography: For polar furan derivatives, reversed-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) is often a better choice. In this mode, polar compounds elute earlier.[6]

Q3: My purified furan shows significant peak tailing in the chromatogram. How can I achieve a more symmetrical peak shape?

A3: Peak tailing is a classic sign of secondary, non-ideal interactions between your analyte and the stationary phase. For furan derivatives, the primary cause is often the interaction between polar functional groups on your molecule and the acidic silanol groups on the silica surface.[10] A portion of the analyte molecules are retained longer due to these strong interactions, resulting in an asymmetric, tailing peak.[8]

Solutions:

  • Acid/Base Modifiers:

    • For Basic Furans: Add 0.5-2% triethylamine to the mobile phase to mask the silanol groups and prevent strong interactions with basic analytes.[3][4]

    • For Acidic Furans: If your furan derivative contains a carboxylic acid, adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can help ensure the compound remains in its protonated, less polar form, leading to better peak shape.[11]

  • Use End-Capped or High-Purity Silica: Modern, high-purity silica gels are often "end-capped," meaning the residual silanol groups have been chemically treated to make them less active. Using these types of silica can significantly reduce tailing for polar compounds.[8][12]

  • Reduce Sample Loading: Overloading the column can saturate the stationary phase, leading to peak distortion, including tailing.[10][13] If you observe tailing, try reducing the amount of sample loaded onto the column.

  • Check Solvent Compatibility: Ensure the solvent used to dissolve your sample for loading is not significantly stronger (more polar) than your mobile phase. A strong sample solvent can cause the initial band of your compound to spread, leading to poor peak shape.[12]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, foundational questions about setting up a successful column chromatography purification for furan derivatives.

Q1: How do I select the right stationary phase for my furan derivative?

A1: The choice depends on the stability and polarity of your compound.

Stationary PhaseBest For...Key Considerations
Standard Silica Gel Non-acid sensitive, neutral, or moderately polar furan derivatives.Most common and provides high resolution. However, its acidic nature can cause decomposition of sensitive compounds.[1][14]
Neutralized Silica Gel Acid-sensitive furan derivatives.Prepared by adding a basic modifier like triethylamine (TEA) to the eluent.[3][4] Highly effective at preventing on-column degradation.
Alumina (Neutral or Basic) Acid-sensitive and basic furan derivatives.A good alternative to silica, but may have lower resolving power for some compounds and different selectivity.[3][15]
Amine-Functionalized Silica Highly acid-sensitive or acidic furan derivatives.The basic surface prevents degradation and can offer unique selectivity for separating acidic compounds.[3][16]
Reversed-Phase (C18) Silica Polar, water-soluble furan derivatives.Uses a polar mobile phase. Ideal for compounds that are too strongly retained on normal-phase silica.[6]
Q2: What is the best way to develop a solvent system (eluent) for my separation?

A2: The best practice is to use Thin Layer Chromatography (TLC) to develop your solvent system before packing a column.[6][17]

  • Start Simple: Begin with a two-component solvent system. For furan derivatives of low to moderate polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[6]

  • Target an Rf Value: Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[6] A compound with an Rf in this range on a TLC plate will typically elute from a flash column in a reasonable volume of solvent.

  • Assess Separation: Ensure there is a sufficient difference in Rf values (ΔRf) between your desired compound and the impurities. A ΔRf of at least 0.2 is generally needed for good separation on a column.[6]

  • Consider a Gradient: If you have a complex mixture with compounds of varying polarities, a gradient elution (gradually increasing the polarity of the eluent during the run) will be more effective than a single isocratic system.[4]

Q3: My compound is a solid and not very soluble in my chosen eluent. How should I load it onto the column?

A3: This is a common problem that can lead to poor separation. The best solution is dry loading .[9]

  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or an inert support like Celite®) to the solution, creating a slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a protective layer of sand on top of the sample layer before beginning elution.[4]

This technique ensures that your entire sample is introduced to the column in a narrow, uniform band, which is critical for achieving good resolution.

Part 3: Protocols and Visualizations

Protocol 1: Deactivation of Silica Gel for Purifying Acid-Sensitive Furans

This protocol describes how to prepare and run a column with a neutralized stationary phase to prevent compound degradation.

  • Solvent System Preparation: Based on TLC analysis, prepare your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes). Add triethylamine (TEA) to this eluent to a final concentration of 1% (v/v).

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.

    • In a separate beaker, create a slurry of silica gel in your 1% TEA-containing eluent.

    • Pour the slurry into the column and use positive pressure (flash chromatography) or gravity to pack the bed, ensuring no air bubbles are trapped.[18]

  • Equilibration: Once packed, pass at least 2-3 column volumes of the neutralized eluent through the silica bed to ensure all acidic sites are deactivated.[4]

  • Sample Loading: Load your sample (preferably using the dry loading method described in FAQ 3).

  • Elution & Fraction Collection: Begin eluting with the neutralized solvent system, collecting fractions and monitoring them by TLC.

Diagram 1: Troubleshooting Workflow for Low Compound Recovery

This diagram provides a logical decision tree for diagnosing the cause of low yield during column chromatography.

LowRecoveryWorkflow Start Symptom: Low or No Recovery of Furan Derivative CheckColumn Is the compound still on the column? (Check with a strong solvent flush, e.g., 10% MeOH/DCM) Start->CheckColumn CheckFractions Was the compound in the collected fractions? (Re-check all fractions carefully by TLC) CheckColumn->CheckFractions No Adsorption Root Cause: Irreversible Adsorption CheckColumn->Adsorption Yes Decomposition Root Cause: On-Column Decomposition CheckFractions->Decomposition No, and new polar spots appeared ElutionIssue Root Cause: Incorrect Eluent Polarity or Premature Elution CheckFractions->ElutionIssue Yes, but smeared or mixed SolutionDecomp Solution: 1. Use Neutralized Silica (add TEA). 2. Switch to Alumina or Florisil. 3. Use a less polar eluent to elute faster. Decomposition->SolutionDecomp SolutionAdsorp Solution: 1. Add TEA or NH3/MeOH to eluent. 2. Use a more polar solvent system. 3. Consider Reversed-Phase chromatography. Adsorption->SolutionAdsorp SolutionElution Solution: 1. Develop solvent system carefully by TLC (target Rf 0.2-0.3). 2. Check first fractions for early elution. 3. Run a gradient elution. ElutionIssue->SolutionElution

Caption: A decision tree for troubleshooting low recovery issues.

Diagram 2: Mechanism of Furan Interaction with Silica Gel

This diagram illustrates the key chemical interactions responsible for both degradation and peak tailing of furan derivatives on a standard silica gel surface versus a neutralized surface.

FuranSilicaInteraction cluster_0 A) Standard Acidic Silica Gel cluster_1 B) Neutralized Silica Gel Furan_A Furan Derivative Silanol_Acidic Acidic Silanol Group (Si-O-H) Furan_A->Silanol_Acidic interacts with Protonation Protonation of Furan Ring Silanol_Acidic->Protonation H+ transfer Tailing Strong H-Bonding (Secondary Interaction) Silanol_Acidic->Tailing H-bonds with polar groups RingOpening Ring Opening & Polymerization Protonation->RingOpening Outcome_Degradation Result: DEGRADATION & LOW RECOVERY RingOpening->Outcome_Degradation Outcome_Tailing Result: PEAK TAILING Tailing->Outcome_Tailing Furan_B Furan Derivative Silanol_Neutral Deactivated Silanol Group (Si-O-...TEA) Furan_B->Silanol_Neutral interacts with WeakInteraction Weak, Ideal Interaction (van der Waals) Silanol_Neutral->WeakInteraction Elution Clean Elution WeakInteraction->Elution Outcome_Good Result: GOOD RECOVERY & SYMMETRIC PEAK Elution->Outcome_Good

Caption: Interaction of furans with acidic vs. neutralized silica.

References

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography|Products. Retrieved from [Link]

  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]

  • Mahesh, V. K., Maheshwari, M., & Sharma, R. (1979). TLC Separation of Some Closely Related 2-Aroyl-3-Arylbenzo-, and Naptho[2,1-b]Furans. Analytical Letters, 12(A7), 765-767. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • Alvarez, J. G., & Storey, B. T. (1984). Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • LinkedIn. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Barrer, R. M., & Rees, L. V. C. (1967). The sorption of furans on silica gels. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 3-Ethylfuran-2-Carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, scaling up heterocyclic building blocks requires moving beyond basic recipes to understand the thermodynamic and kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, scaling up heterocyclic building blocks requires moving beyond basic recipes to understand the thermodynamic and kinetic levers of your reaction.

This guide provides a self-validating, causality-driven framework for the synthesis of 3-ethylfuran-2-carboxylic acid . The protocol is built upon the highly reliable 1[1], which utilizes a Darzens-type condensation followed by saponification, as optimized by 2[2].

I. Mechanistic Architecture & Visual Workflow

The synthesis is a two-stage process. First, 1,1-dimethoxy-3-pentanone undergoes a Darzens-type condensation with methyl chloroacetate under strongly basic conditions (NaOMe). The intermediate glycidic ester-acetal spontaneously cyclizes in situ to form the furan ring[1]. Second, the resulting sterically hindered ester is subjected to rigorous aqueous saponification to yield the final free carboxylic acid[2].

SynthesisWorkflow SM1 1,1-dimethoxy-3-pentanone + Methyl chloroacetate Step1 Darzens Condensation & Cyclization (NaOMe, Et2O, -10°C to RT) SM1->Step1 Int1 Methyl 3-ethylfuran-2-carboxylate (Intermediate) Step1->Int1 Distillation (80-95°C, 15mm) Step2 Saponification (10% aq. NaOH, Reflux, 2h) Int1->Step2 Step3 Acidification & Isolation (Conc. HCl, 0°C) Step2->Step3 Product 3-ethylfuran-2-carboxylic acid (Final Product) Step3->Product Filtration & Washing

Figure 1: Synthesis workflow for 3-ethylfuran-2-carboxylic acid via Burness modification.

II. Self-Validating Experimental Protocols
Step 1: Synthesis of Methyl 3-ethylfuran-2-carboxylate

Causality & Logic: Diethyl ether (Et₂O) is specifically chosen as the solvent because its non-polar nature forces the precipitation of the sodium chloride byproduct. This precipitation drives the equilibrium of the cyclization forward while allowing for excellent low-temperature kinetic control during the highly exothermic deprotonation phase[2].

  • Initialization: Charge a flame-dried flask with 23 g (156 mmol) of 1,1-dimethoxy-3-pentanone, 22 mL (250 mmol) of methyl chloroacetate, and 125 mL of anhydrous Et₂O[2].

  • Thermal Control: Cool the mixture strictly to -10 °C using an ice/salt or dry ice/acetone bath.

  • Base Addition: Add 13.5 g (250 mmol) of freshly prepared powdered NaOMe in small portions over 30 minutes[2].

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. It must remain below -5 °C. A temperature spike indicates uncontrolled Claisen self-condensation of the ester.

  • Cyclization: Stir the reaction mixture for an additional 2 hours at -10 °C, then remove the cooling bath and allow it to warm to room temperature overnight[2].

    • Self-Validation Checkpoint: The formation of a heavy, fine white precipitate (NaCl) visually confirms the progression of the furan ring closure.

  • Isolation: Distill the mixture under reduced pressure. Collect the fraction boiling at 80–95 °C (15 mm Hg) to afford the intermediate as a colorless oil[2].

Step 2: Saponification to 3-ethylfuran-2-carboxylic acid

Causality & Logic: The ester is sterically hindered by the adjacent ethyl group at the 3-position. Refluxing in a strong aqueous base is mandatory to overcome this kinetic barrier and ensure complete hydrolysis[2].

  • Hydrolysis: Suspend 4.0 g (26 mmol) of the intermediate methyl 3-ethylfuran-2-carboxylate in 30 mL of 10% aqueous NaOH. Heat the mixture at reflux for 2 hours[2].

    • Self-Validation Checkpoint: The initial biphasic suspension will transition into a completely clear, homogeneous solution, confirming 100% conversion of the ester to the water-soluble sodium carboxylate salt.

  • Thermal Quench: Cool the homogeneous reaction mixture to 0 °C in an ice bath[2].

  • Acidification: Slowly acidify the solution by dropwise addition of concentrated HCl[2].

    • Self-Validation Checkpoint: A dense white precipitate will immediately crash out of the solution once the pH drops below the pKa of the furan-carboxylic acid (pH 1-2).

  • Recovery: Collect the precipitate via vacuum filtration, wash with several portions of ice-cold H₂O to remove residual salts, and dry under high vacuum[2].

III. Troubleshooting Desk (FAQs)

Q: During the NaOMe addition, my reaction mixture turned dark brown and my intermediate yield dropped significantly. What caused this? A: This is a classic symptom of thermal runaway. The initial deprotonation of methyl chloroacetate is highly exothermic. If the internal temperature exceeds -5 °C, the reactant can undergo self-condensation, or the highly reactive glycidic intermediate can polymerize. Actionable Fix: Ensure vigorous overhead stirring, use a highly efficient cooling bath with a high heat-capacity fluid, and strictly throttle the addition rate of NaOMe based on real-time internal thermocouple readings.

Q: My intermediate distillation yielded a complex mixture of products. How can I ensure high purity of methyl 3-ethylfuran-2-carboxylate? A: The intermediate glycidic ester-acetal must fully cyclize to the furan. If the reaction is not left to warm to room temperature overnight, cyclization remains incomplete. Furthermore, strict adherence to the distillation parameters (80–95 °C at 15 mm Hg) is required. Excessive heat will cause thermal degradation of the furan ring.

Q: Upon acidification with conc. HCl, the final product oiled out instead of forming a white precipitate. How do I fix this? A: "Oiling out" occurs when the product separates as a liquid phase because the temperature of the mixture is above the melting point of the hydrated product, or due to rapid, localized pH changes trapping impurities. Actionable Fix: Ensure the saponification mixture is thoroughly chilled to 0 °C before adding HCl. Add the acid slowly with vigorous stirring. If oiling still occurs, seed the mixture with a pure crystal of 3-ethylfuran-2-carboxylic acid or scratch the inside of the glass flask to provide nucleation sites for crystallization.

IV. Quantitative Data Matrix

Use the following table to verify stoichiometry, equivalents, and expected yields during scale-up calculations.

Reagent / MaterialMW ( g/mol )Mass / VolumeMoles (mmol)EquivalentsRole
Step 1: Condensation & Cyclization
1,1-dimethoxy-3-pentanone146.1823.0 g1561.00Starting Material
Methyl chloroacetate108.5222.0 mL2501.60Reactant
Sodium methoxide (powdered)54.0213.5 g2501.60Base
Diethyl ether (Et₂O)74.12125 mL--Solvent
Methyl 3-ethylfuran-2-carboxylate154.1611.7 g75.90.49Intermediate (49% Yield)
Step 2: Saponification
Methyl 3-ethylfuran-2-carboxylate154.164.0 g26.01.00Intermediate
10% aq. NaOH40.0030 mL~75~2.90Saponification Base
Concentrated HCl36.46As needed--Acidification Agent
3-ethylfuran-2-carboxylic acid 140.14 3.4 g 24.3 0.94 Final Product (94% Yield)
V. References
  • Padwa, A., et al. "Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans." National Institutes of Health (PMC). Available at:

  • Burness, D. M. "Keto Acetals. II. Synthesis of 3-Methyl- and 3-Phenyl-furans." Journal of Organic Chemistry, 1956. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 3-Ethylfuran-2-carboxylic Acid vs. 3-Methylfuran-2-carboxylic Acid

For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the properties and performance of a potential therapeutic agent. Within the re...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the properties and performance of a potential therapeutic agent. Within the realm of heterocyclic chemistry, furan-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth, objective comparison of two closely related analogs: 3-ethylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid. By examining their physicochemical properties, synthesis methodologies, and potential biological performance based on available experimental data and established structure-activity relationships, this document aims to equip scientists with the necessary insights to make informed decisions for their research endeavors.

Introduction: The Significance of the 3-Alkylfuran-2-carboxylic Acid Scaffold

The furan ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological functions.[3][4] The carboxylic acid group at the 2-position is a key feature, often involved in crucial interactions with biological targets. The nature of the substituent at the 3-position can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The seemingly minor difference between a methyl and an ethyl group can lead to notable changes in lipophilicity, metabolic stability, and target binding affinity. This guide will dissect these differences to provide a clear comparative analysis.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. While extensive experimental data is available for 3-methylfuran-2-carboxylic acid, specific data for its ethyl counterpart is limited. Therefore, the properties of 3-ethylfuran-2-carboxylic acid are largely predicted based on established chemical principles and data from homologous series.

Property3-Methylfuran-2-carboxylic Acid3-Ethylfuran-2-carboxylic AcidCausality of the Difference
Molecular Formula C₆H₆O₃[5][6]C₇H₈O₃[7]Addition of a methylene (-CH₂-) group in the ethyl substituent.
Molecular Weight 126.11 g/mol [5][6]140.14 g/mol [7]The ethyl group has a higher mass than the methyl group.
Melting Point (°C) 133-138[8]Predicted to be slightly lower or in a similar rangeThe larger, more flexible ethyl group may disrupt crystal lattice packing compared to the more compact methyl group, potentially lowering the melting point. However, increased van der Waals forces from the larger alkyl chain could counteract this effect.
Boiling Point (°C) 174.21 (rough estimate)[9]Predicted to be higherThe increased molecular weight and surface area of the ethyl derivative lead to stronger intermolecular van der Waals forces, requiring more energy to transition to the gaseous phase.[10]
Predicted LogP 1.20[11]1.54[12]The addition of a nonpolar methylene group in the ethyl chain increases the lipophilicity of the molecule.
Predicted pKa 3.45 ± 0.20[9]Predicted to be similarThe electronic effect of a methyl versus an ethyl group on the acidity of the carboxylic acid is generally small, so a significant change in pKa is not expected.
Appearance White to almost white powder or crystal[5][6][9]Predicted to be a white to off-white solidNo significant change in chromophores is expected with the change from a methyl to an ethyl group.
Solubility Soluble in methanol[9]Predicted to have slightly lower solubility in polar solvents and higher solubility in nonpolar solventsThe increased lipophilicity of the ethyl derivative will decrease its affinity for polar solvents like water and increase its affinity for nonpolar organic solvents.[10]

Synthesis and Characterization: Pathways to a Crucial Scaffold

The synthesis of 3-alkylfuran-2-carboxylic acids is a key step in their evaluation. While specific literature on the synthesis of 3-ethylfuran-2-carboxylic acid is scarce, a general and reliable method involves the hydrolysis of the corresponding ester, a procedure well-documented for the methyl analog.

Proposed General Synthesis Workflow

The following diagram illustrates a common and adaptable synthetic route for both 3-methyl- and 3-ethylfuran-2-carboxylic acid, starting from their respective ethyl or methyl furoate esters.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start Ethyl 3-alkyl-2-furoate (alkyl = methyl or ethyl) hydrolysis Alkaline Hydrolysis start->hydrolysis 1. NaOH (aq) 2. Heat (Reflux) product 3-Alkylfuran-2-carboxylic Acid (alkyl = methyl or ethyl) hydrolysis->product Acidification (e.g., HCl)

Caption: General synthetic workflow for 3-alkylfuran-2-carboxylic acids.

Detailed Experimental Protocol: Synthesis of 3-Alkylfuran-2-carboxylic Acid via Ester Hydrolysis

This protocol is based on established methods for the hydrolysis of furoate esters and can be adapted for both the methyl and ethyl derivatives.[13]

Objective: To synthesize 3-alkylfuran-2-carboxylic acid by hydrolyzing the corresponding ethyl 3-alkyl-2-furoate.

Materials:

  • Ethyl 3-methyl-2-furoate or Ethyl 3-ethyl-2-furoate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ester (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The carboxylic acid product will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to afford the pure 3-alkylfuran-2-carboxylic acid.

Characterization of the Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons, the alkyl substituent, and the acidic proton of the carboxylic acid. For 3-methylfuran-2-carboxylic acid, a singlet for the methyl protons is expected around δ 2.3 ppm, and two doublets for the furan protons. For the ethyl derivative, a triplet and a quartet for the ethyl group protons would be observed.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically around δ 160-170 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will show a broad O-H stretching band for the carboxylic acid dimer in the range of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[14]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Comparative Biological Activity: Insights and Predictions

Antimicrobial Activity

Furan-based compounds are known to possess a broad spectrum of antimicrobial activity.[1][15] The lipophilicity of a molecule can play a crucial role in its ability to penetrate bacterial cell membranes.

Hypothesis: The increased lipophilicity of 3-ethylfuran-2-carboxylic acid (predicted LogP 1.54) compared to 3-methylfuran-2-carboxylic acid (predicted LogP 1.20) may lead to enhanced antibacterial activity, particularly against Gram-positive bacteria where membrane penetration is a key factor. However, this could also lead to decreased aqueous solubility, which might negatively impact its bioavailability in certain assay conditions.

Anticancer Activity

Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][17] The mechanism of action can vary widely, from inducing apoptosis to inhibiting specific enzymes involved in cancer progression.

Hypothesis: The change in the alkyl substituent from methyl to ethyl could influence the binding affinity of the molecule to its biological target. A larger ethyl group might provide additional beneficial hydrophobic interactions within a binding pocket, leading to increased potency. Conversely, it could also introduce steric hindrance, reducing the binding affinity. The precise effect is target-dependent and would require experimental validation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is commonly used to screen for the cytotoxic potential of chemical compounds.[7][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the furan derivatives against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (3-methylfuran-2-carboxylic acid and 3-ethylfuran-2-carboxylic acid) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 3-4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion: Guiding Future Research

The choice between 3-ethylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final compound.

  • 3-Methylfuran-2-carboxylic acid serves as a well-characterized and readily available starting material. Its lower lipophilicity might be advantageous for achieving a favorable balance of solubility and permeability.

  • 3-Ethylfuran-2-carboxylic acid , while less studied, presents an opportunity for exploring the impact of increased lipophilicity on biological activity. This could potentially lead to enhanced cell permeability and stronger hydrophobic interactions with the target protein, but may also pose challenges related to solubility and metabolism.

Ultimately, the empirical data generated from the synthesis and biological evaluation of both compounds, as outlined in this guide, will be the definitive factor in determining which scaffold holds greater promise for a particular research objective. This comparative guide provides the foundational knowledge and experimental framework to embark on such an investigation with scientific rigor and a clear understanding of the potential outcomes.

References

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  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

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  • PubMed. [A new furan-2-carboxylic acid from stem bark of Cassia alata]. [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted Furan-2-Carboxylic Acids

Introduction: The Enduring Significance of Substituted Furan-2-Carboxylic Acids Substituted furan-2-carboxylic acids are a class of heterocyclic compounds that hold a significant position in the landscape of chemical res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Substituted Furan-2-Carboxylic Acids

Substituted furan-2-carboxylic acids are a class of heterocyclic compounds that hold a significant position in the landscape of chemical research and development. Their rigid, planar structure, coupled with the diverse functionalities that can be introduced onto the furan ring, makes them invaluable building blocks in medicinal chemistry, agrochemicals, and materials science. The furan-2-carboxylic acid moiety is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. Furthermore, these compounds serve as versatile intermediates in the synthesis of more complex molecular architectures. The ever-growing demand for novel furan-containing compounds necessitates a thorough understanding of the available synthetic methodologies to access them in an efficient and regioselective manner.

This guide provides a comparative analysis of the primary synthetic routes to substituted furan-2-carboxylic acids, encompassing both classical and modern methodologies. We will delve into the mechanistic underpinnings of each approach, evaluate their substrate scope and limitations, and present comparative experimental data to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

Classical Approaches to Furan-2-Carboxylic Acid Synthesis

For decades, classical name reactions have been the bedrock of furan synthesis. While sometimes limited by harsh conditions or a lack of regioselectivity, these methods remain relevant and widely practiced due to their simplicity and the accessibility of starting materials.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a cornerstone in the preparation of substituted furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] To yield a furan-2-carboxylic acid, one of the carbonyl functionalities must be part of a keto-acid or a related precursor.

Mechanism and Rationale:

The reaction is initiated by the protonation of one carbonyl group, which enhances its electrophilicity. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent dehydration, driven by the formation of the stable aromatic furan ring, yields the final product.[3] The choice of acid catalyst is crucial; protic acids like sulfuric acid or p-toluenesulfonic acid are commonly employed.[4]

Experimental Workflow: Paal-Knorr Furan Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 1,4-Dicarbonyl 1,4-Dicarbonyl Reaction Vessel Reaction Vessel 1,4-Dicarbonyl->Reaction Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating Heating Reaction Vessel->Heating Stirring Stirring Heating->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for the Paal-Knorr synthesis.

Substrate Scope and Limitations:

The Paal-Knorr synthesis is versatile, accommodating a wide array of substituents on the 1,4-dicarbonyl backbone. However, the synthesis of the requisite 1,4-dicarbonyl starting materials can be a multi-step process, and the strongly acidic conditions can be incompatible with sensitive functional groups. Modern variations, such as microwave-assisted Paal-Knorr reactions, can significantly reduce reaction times and improve yields.[5]

Comparative Data: Paal-Knorr Synthesis of Substituted Furans

Starting 1,4-DicarbonylSubstituentsCatalystConditionsYield (%)Reference
Hexane-2,5-dione2,5-dimethylp-TsOHToluene, reflux~95[4]
1-Phenyl-1,4-pentanedione2-methyl-5-phenylH2SO4Ethanol, reflux85-90[3]
3-Methyl-2,5-hexanedione2,3,5-trimethylp-TsOHBenzene, reflux~90[1]
The Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7] This method is particularly useful for the synthesis of furan-3-carboxylates.

Mechanism and Rationale:

The reaction commences with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, typically a tertiary amine like pyridine or triethylamine, to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 fashion, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to afford the furan ring.[8]

Reaction Mechanism: Feist-Benary Furan Synthesis

Start α-Halo Ketone + β-Dicarbonyl Enolate Enolate Formation Start->Enolate + Base Base Base (e.g., Pyridine) Base->Enolate SN2 SN2 Attack Enolate->SN2 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hemiacetal Cyclic Hemiacetal Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration Product Substituted Furan Dehydration->Product

Caption: Mechanism of the Feist-Benary furan synthesis.

Substrate Scope and Limitations:

A wide variety of α-halo ketones and β-dicarbonyl compounds can be employed in the Feist-Benary synthesis, leading to a diverse array of substituted furans. The use of β-ketoesters directly yields furan-3-carboxylates. A notable variation is the "interrupted" Feist-Benary reaction, which allows for the isolation of the hydroxydihydrofuran intermediate.[9] However, the reaction can sometimes be plagued by side reactions, and the regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.

Comparative Data: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Yield (%)Reference
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux~70
BromoacetoneEthyl acetoacetateTriethylamineDMF80~75[8]
ChloroacetoneEthyl acetoacetateNaOEtEthanolRoom Temp~65

Modern Synthetic Methodologies

The limitations of classical methods have spurred the development of more sophisticated and regioselective approaches to substituted furan-2-carboxylic acids. These modern techniques often employ transition-metal catalysis or C-H activation strategies, offering milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium, have revolutionized the synthesis of complex organic molecules, and furan synthesis is no exception.

a) Palladium-Catalyzed Cross-Coupling and Cyclization Reactions:

Palladium catalysts can be used to construct the furan ring through various cross-coupling and cyclization strategies. For instance, a one-pot Pd-catalyzed bromination-hydroxycarbonylation tandem reaction has been developed for the synthesis of 2,5-furandicarboxylic acid from 2-furoic acid.[10] Other approaches involve the cyclization of functionalized alkynes or allenes.

b) Ruthenium-Catalyzed Cyclizations:

Ruthenium catalysts have also emerged as powerful tools for furan synthesis. A notable example is the Ru(II)-catalyzed intramolecular cyclization of vinyl diazoesters to produce densely functionalized trisubstituted and tetrasubstituted furans.[3]

Comparative Data: Modern Transition Metal-Catalyzed Syntheses

MethodStarting MaterialsCatalystKey FeaturesYield (%)Reference
Pd-catalyzed tandem2-Furoic acid, COPd(OAc)2/XantphosOne-pot synthesis of FDCA57[10]
Ru(II)-catalyzed cyclizationVinyl diazoesters[RuCl2(p-cymene)]2Access to highly substituted furansup to 95[3]
C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted aromatics, including furans. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Carbonate-Promoted C-H Carboxylation:

A scalable synthesis of furan-2,5-dicarboxylic acid (FDCA) has been developed using a carbonate-promoted C-H carboxylation of 2-furoic acid.[11] This method involves heating a mixture of an alkali salt of 2-furoic acid and an alkali carbonate under a carbon dioxide atmosphere. This process is particularly attractive as it utilizes readily available starting materials and avoids harsh oxidants. The reaction has been successfully scaled up to a mole-scale synthesis with an isolated yield of 89%.

Experimental Protocol: C-H Carboxylation of 2-Furoic Acid

  • Preparation of the Salt Mixture: In a suitable reactor, thoroughly mix the alkali salt of 2-furoic acid (e.g., potassium 2-furoate) and the alkali carbonate (e.g., cesium carbonate).

  • Reaction Setup: Place the salt mixture in a reactor equipped with a gas inlet and outlet, and a mechanical stirrer.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 200-250 °C) under a continuous flow of carbon dioxide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to precipitate the furan-2,5-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, can be employed to construct the furan ring system, although this is less common for the direct synthesis of furan-2-carboxylic acids. More recent developments have focused on higher-order cycloadditions, such as the [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, to generate complex polycyclic systems containing a furanoid core. While not a direct route to simple substituted furan-2-carboxylic acids, these methods highlight the versatility of cycloaddition strategies in accessing novel furan-containing scaffolds.

Comparative Analysis and Future Outlook

The choice of synthetic method for a particular substituted furan-2-carboxylic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.

Summary of Synthesis Methods:

MethodAdvantagesDisadvantagesBest Suited For
Paal-Knorr Synthesis Simple, well-established, versatile for various substituents.Requires 1,4-dicarbonyl precursors, harsh acidic conditions.Synthesis of furans with alkyl or aryl substituents.
Feist-Benary Synthesis Good for furan-3-carboxylates, readily available starting materials.Potential for side reactions, regioselectivity issues.Preparation of furan-3-carboxylic acid derivatives.
Transition Metal Catalysis High efficiency, good regioselectivity, milder conditions.Catalyst cost and sensitivity, potential for metal contamination.Regioselective synthesis of highly substituted furans.
C-H Functionalization High atom economy, avoids pre-functionalization.Can require harsh conditions, limited to specific C-H bonds.Direct carboxylation of furan-2-carboxylic acid.
Cycloaddition Reactions Access to complex polycyclic systems.Not a direct route to simple substituted furan-2-carboxylic acids.Synthesis of novel, complex furan-containing scaffolds.

The field of furan synthesis is continuously evolving, with a strong emphasis on the development of more sustainable and efficient methodologies. Future research will likely focus on expanding the scope of C-H functionalization reactions to allow for the introduction of a wider range of substituents at various positions on the furan ring. Furthermore, the development of novel catalytic systems that can operate under even milder conditions and with greater selectivity will be a key area of investigation. The use of flow chemistry and other process intensification technologies will also play a crucial role in translating these laboratory-scale syntheses into industrially viable processes.

References

  • Benchchem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • Ambeed. (n.d.). Feist-Bénary Furan Synthesis.
  • Romaniszyn, M., Sieron, L., & Albrecht, Ł. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(7), 5296–5302.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • Benchchem. (2025). comparative study of the synthetic routes to substituted furanopyrimidines.
  • Wang, G. T., Wang, S., Chen, Y., Gentles, R., & Sowin, T. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. The Journal of Organic Chemistry, 66(6), 2052–2056.
  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(3), 837–853.
  • Benchchem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Ház, A., & Palkó, M. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(10), 836–847.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Romaniszyn, M., Sieron, L., & Albrecht, Ł. (2022). 5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(7), 5296–5302.
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  • Zhang, S., Lan, J., Chen, Z., Li, G., & Yin, G. (2018). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass utilizations. Green Chemistry, 20(14), 3291–3298.
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  • Ház, A., & Palkó, M. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(10), 836–847.
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Validation

Spectroscopic comparison of furan-2-carboxylic acid isomers

Spectroscopic Comparison of Furan-2-carboxylic Acid and Furan-3-carboxylic Acid: A Comprehensive Guide for Researchers Introduction Furan-based carboxylic acids are pivotal building blocks in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Furan-2-carboxylic Acid and Furan-3-carboxylic Acid: A Comprehensive Guide for Researchers

Introduction

Furan-based carboxylic acids are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced polymeric materials[1]. Among the positional isomers, furan-2-carboxylic acid (2-furoic acid)[2] and furan-3-carboxylic acid (3-furoic acid)[3] exhibit distinct chemical reactivities dictated by the position of the carboxyl group relative to the heteroaromatic oxygen. Accurate spectroscopic differentiation is critical during synthetic workflows, such as disproportionation reactions or the synthesis of furan-dicarboxylic acids[4]. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic profiles, emphasizing the electronic causality behind the observed data.

Structural Causality & Electronic Effects

The spectroscopic differences between the two isomers stem directly from their electronic distribution:

  • Furan-2-carboxylic acid: The electron-withdrawing carboxyl (-COOH) group is directly conjugated with the oxygen atom's lone pair through the diene system. This extended conjugation increases the single-bond character of the carbonyl group, altering both its vibrational frequency and the shielding of the surrounding nuclei[1].

  • Furan-3-carboxylic acid: The -COOH group is positioned at C3, breaking the direct linear conjugation pathway with the ring oxygen. However, the C2 proton is sandwiched between the electronegative ring oxygen and the electron-withdrawing carboxyl group, experiencing a profound inductive and anisotropic deshielding effect[5].

Quantitative Data Summaries

Table 1: NMR Chemical Shift Comparison

Nucleus Furan-2-carboxylic acid (DMSO-d6)[4] Furan-3-carboxylic acid (CD3OD)[5] Causality / Electronic Effect
¹H (H2) N/A (Substituted) ~8.11 ppm (m) Extreme deshielding due to the combined inductive pull of the adjacent ring oxygen and the C3-carboxyl group.
¹H (H3) ~7.28 ppm (dd) N/A (Substituted) Deshielded by the conjugated -COOH group at C2.
¹H (H4) ~6.65 ppm (dd) ~6.73 ppm (m) The least deshielded proton in both isomers; furthest from direct inductive effects.
¹H (H5) ~7.90 ppm (dd) ~7.55 ppm (m) Deshielded by the adjacent ring oxygen; less affected by the -COOH group in the 3-isomer.

| ¹³C (C=O) | ~159.0 ppm | ~166.5 ppm | Extended conjugation in the 2-isomer increases electron density at the carbonyl carbon, shielding it relative to the 3-isomer. |

Table 2: FTIR Vibrational Frequencies (ATR, Solid State)

Vibrational Mode Furan-2-carboxylic acid[1] Furan-3-carboxylic acid[6] Causality
C=O Stretch ~1675 – 1685 cm⁻¹ ~1690 – 1710 cm⁻¹ Stronger conjugation in 2-furoic acid weakens the C=O double bond, lowering the force constant and stretching frequency.
O-H Stretch 3100 – 2500 cm⁻¹ (Broad) 3100 – 2500 cm⁻¹ (Broad) Both isomers form strong hydrogen-bonded dimers in the solid state, leading to a broad, low-frequency O-H stretch.

| C=C Ring | ~1580, 1475 cm⁻¹ | ~1570, 1505 cm⁻¹ | The position of the substituent alters the symmetry and dipole moment changes during aromatic ring breathing modes. |

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, the following protocols incorporate internal validation steps.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition Objective: Obtain artifact-free spectra with accurate integration for isomer differentiation.

  • Sample Preparation: Dissolve 15-20 mg of the furan carboxylic acid in 0.6 mL of high-purity DMSO-d6 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is chosen over CDCl3 because furan carboxylic acids readily form hydrogen-bonded dimers that can broaden peaks and reduce solubility in non-polar solvents[7].

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the magnetic field until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition (¹H): Run a standard 1D ¹H sequence with a 30° pulse angle and a relaxation delay (D1) of at least 5 seconds.

    • Causality: A long D1 ensures complete relaxation of the acidic -COOH proton (often appearing as a broad singlet >12.5 ppm), allowing for accurate stoichiometric integration.

  • Self-Validation Step (HSQC): Do not rely solely on 1D ¹H NMR. Run a 2D ¹H-¹³C HSQC experiment. If the unknown is 3-furoic acid, the highly deshielded proton at ~8.11 ppm must show a direct cross-peak to a highly deshielded carbon (~149.5 ppm)[5]. If this correlation is absent, the peak may be an impurity or a different structural motif.

Protocol 2: ATR-FTIR Spectroscopic Analysis Objective: Differentiate the isomers based on carbonyl conjugation without the need for KBr pellet pressing.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background must be taken immediately before the sample to subtract ambient atmospheric water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹), which can mask critical O-H stretching regions.

  • Sample Measurement: Place 2-3 mg of the solid crystalline powder onto the crystal. Apply consistent pressure using the ATR anvil until the IR absorption of the strongest peak is between 0.4 and 0.8 Absorbance Units.

    • Causality: Insufficient pressure leads to poor optical contact and low signal-to-noise. Excessive pressure can crush the crystal or induce polymorphic phase transitions in the solid sample.

  • Self-Validation Step: Inspect the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates the Christiansen effect (scattering due to particle size). If observed, grind the sample finer and re-acquire. The C=O stretch must be sharply defined to confidently distinguish the ~15 cm⁻¹ difference between the 2-isomer and 3-isomer.

Logical Workflow for Spectroscopic Differentiation

G Start Unknown Furan Carboxylic Acid NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR IR FTIR Spectroscopy (ATR) Start->IR H2_check Highly deshielded singlet/doublet at ~8.1 - 8.3 ppm? NMR->H2_check CO_check C=O Stretch Frequency IR->CO_check Isomer3 Furan-3-carboxylic Acid (3-Furoic Acid) H2_check->Isomer3 Yes (H2 proton) Isomer2 Furan-2-carboxylic Acid (2-Furoic Acid) H2_check->Isomer2 No (Most deshielded ~7.9 ppm, H5) CO_check->Isomer3 ~1690 - 1710 cm⁻¹ CO_check->Isomer2 ~1675 - 1685 cm⁻¹

Orthogonal spectroscopic decision matrix for differentiating furan carboxylic acid isomers.

References

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem, National Institutes of Health. URL: [Link]

  • Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment, The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide, Arkivoc. URL: [Link]

  • SUPPLEMENTARY MATERIAL, The Royal Society of Chemistry. URL:[Link]

  • THERMODYNAMIC PROPERTIES OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS CHLORINE DERIVATIVES IN ORGANIC SOLVENTS, Lviv Polytechnic National University. URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2- and 3-Furancarboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the furan ring is a privileged scaffold, offering a unique combination of aromaticity and heteroatomic functionality. Among its simplest derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the furan ring is a privileged scaffold, offering a unique combination of aromaticity and heteroatomic functionality. Among its simplest derivatives, 2- and 3-furancarboxylic acids serve as foundational building blocks for a vast array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] However, the seemingly subtle shift of the carboxylic acid group from the 2- to the 3-position instigates a profound change in the molecule's electronic character and, consequently, its chemical reactivity.

This guide provides an in-depth, objective comparison of these two critical isomers. Moving beyond a simple list of reactions, we will explore the causal electronic and steric factors that govern their behavior, supported by experimental data and validated protocols. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your synthetic strategies.

The Decisive Factor: Electronic Asymmetry and Acidity

The key to understanding the divergent reactivity of these isomers lies in the electronic interplay between the electron-donating oxygen heteroatom and the electron-withdrawing carboxylic acid group.

  • 2-Furancarboxylic Acid (2-Furoic Acid): The carboxylic acid at the C2 position is in direct conjugation with the ring oxygen. This proximity leads to a strong electron-withdrawing effect, which significantly acidifies the carboxyl proton.

  • 3-Furancarboxylic Acid: When the carboxylic acid is at the C3 position, it is not in direct conjugation with the oxygen. Its electron-withdrawing influence on the ring is less pronounced compared to the 2-isomer.

This fundamental electronic difference is quantitatively reflected in their acidity constants (pKa).

CompoundpKa (at 25°C)Rationale
2-Furancarboxylic Acid 3.12[2][3]The C2-carboxyl group's strong inductive and resonance effects stabilize the resulting carboxylate anion, favoring proton dissociation.
3-Furancarboxylic Acid 3.9[4][5]The C3-carboxyl group exerts a weaker electronic pull, resulting in a less stable carboxylate anion and, therefore, lower acidity.

Insight: The lower pKa of 2-furancarboxylic acid indicates that its conjugate base, the 2-furoate anion, is more stable and more readily formed. This has direct implications for reactions where the carboxylate form is the active nucleophile or when the acidity of the proton is a factor.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Furan is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS), far more so than benzene.[1][6] However, the deactivating nature of the carboxylic acid substituent creates a fascinating divergence in the regioselectivity and rate of these reactions.

The carboxylic acid group generally directs incoming electrophiles to positions that are not the most electronically deactivated. In the furan ring, electrophilic attack is heavily favored at the C2 or C5 positions due to superior resonance stabilization of the intermediate cation (arenium ion).[6][7]

  • 2-Furancarboxylic Acid: The C2 position is occupied and deactivated. The strongest deactivation is felt at the adjacent C3 position. Therefore, electrophilic attack occurs almost exclusively at the C5 position, which is the most activated and least hindered site.[1] A prime example is the nitration of 2-furoic acid to yield 5-nitro-2-furoic acid.[8][9]

  • 3-Furancarboxylic Acid: The C3 position is occupied. The adjacent C2 and C4 positions are deactivated. However, the C5 position remains the most favorable site for electrophilic attack, analogous to the C5 position in the 2-isomer.

Comparative Experimental Data: Nitration

SubstrateReagentsMajor ProductYield
2-Furancarboxylic Acid Nitric Acid/Acetic Anhydride5-Nitro-2-furancarboxylic acid[8][10]Moderate to High
3-Furancarboxylic Acid Nitric Acid/Sulfuric Acid5-Nitro-3-furancarboxylic acidLower/More complex

Insight: For predictable, high-yielding electrophilic substitution, 2-furancarboxylic acid is the superior substrate, reliably directing substitution to the C5 position. Syntheses involving the 3-isomer often require more carefully controlled conditions to avoid mixtures of products.

Below is a diagram illustrating the resonance stabilization of the intermediate cation for electrophilic attack at the C5 position of 2-furancarboxylic acid, explaining the observed regioselectivity.

Caption: Resonance stabilization of the C5-substitution intermediate.

Decarboxylation: A Question of Stability

Decarboxylation is a common transformation for carboxylic acids, often promoted by heat or catalysis. The ease of this reaction is dictated by the stability of the carbanionic intermediate formed upon loss of CO₂.

  • 2-Furancarboxylic Acid: Thermal decarboxylation of 2-furoic acid is a well-established method for producing furan.[11] The reaction proceeds readily at temperatures around 200-205°C.[11] The resulting 2-furyl anion intermediate is significantly stabilized by the inductive effect of the adjacent ring oxygen.

  • 3-Furancarboxylic Acid: The 3-furyl anion lacks this direct stabilization from the heteroatom. Consequently, 3-furancarboxylic acid is significantly more resistant to decarboxylation, requiring more forcing conditions.

Comparative Experimental Data: Thermal Decarboxylation

SubstrateTypical ConditionProductRelative Rate
2-Furancarboxylic Acid Heat (200-205°C)[11]FuranFast
3-Furancarboxylic Acid Higher Temp. / CatalystFuranVery Slow

Insight: If the synthetic goal is to remove the carboxyl group to generate a substituted furan, the 2-isomer is the vastly superior starting material. Conversely, the 3-carboxyl group is more robust and will survive reaction conditions under which the 2-isomer would decompose.

Reactions at the Carboxyl Group: Esterification

Reactions such as esterification and amidation primarily depend on the electrophilicity of the carbonyl carbon.[1] While both isomers undergo these reactions, subtle kinetic differences can be observed.

The greater electron-withdrawing power of the furan ring at the C2 position makes the carbonyl carbon of 2-furancarboxylic acid slightly more electrophilic than that of the 3-isomer. This can translate to faster reaction rates under identical catalytic conditions.

A study investigating the synthesis of vinyl esters found that the yield for the 3-furancarboxylic acid derivative was higher than for the 2-furancarboxylic acid derivative under the tested catalytic system, suggesting that factors beyond simple electrophilicity, such as catalyst interactions, can play a significant role.[12]

Insight: For standard acid-catalyzed esterifications, the 2-isomer may react slightly faster. However, in complex catalytic systems, substrate-catalyst interactions can alter this expected reactivity order. For most practical lab-scale syntheses, both isomers can be effectively esterified using standard methods like Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-Furancarboxylic Acid

This protocol details a standard, self-validating procedure for the synthesis of methyl 2-furoate. The principles are directly applicable to the 3-isomer as well.

Objective: To synthesize methyl 2-furoate via acid-catalyzed esterification and to validate its purity.

Materials:

  • 2-Furancarboxylic acid (1.0 eq)

  • Methanol (Anhydrous, 10-20 eq, serves as reactant and solvent)

  • Sulfuric Acid (Concentrated, 0.05 eq, catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic Solvents (e.g., Diethyl Ether or Ethyl Acetate)

Workflow Diagram:

G A 1. Reactant Setup - Combine 2-furoic acid, methanol - Cool in ice bath B 2. Catalysis - Slowly add conc. H₂SO₄ A->B C 3. Reaction - Reflux mixture for 3-4 hours - Monitor by TLC B->C D 4. Workup - Quench & Extract - Cool and remove excess methanol - Dilute with ether, wash with NaHCO₃ C->D E 5. Workup - Wash & Dry - Wash with brine - Dry organic layer with MgSO₄ D->E F 6. Purification - Filter and concentrate in vacuo E->F G 7. Analysis - Obtain ¹H NMR, IR, and Mass Spec data - Assess yield and purity F->G

Sources

Validation

Publish Comparison Guide: Efficacy of 3-Ethylfuran-2-Carboxylic Acid Derivatives as Antimicrobial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. While 2-furancarboxylic acid (furoic acid) has long been recognized as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. While 2-furancarboxylic acid (furoic acid) has long been recognized as a versatile building block in medicinal chemistry[1], recent structure-activity relationship (SAR) studies highlight the superior potential of 3-ethylfuran-2-carboxylic acid (3-EFA) derivatives.

The strategic addition of an ethyl group at the C3 position fundamentally alters the molecule's lipophilicity and steric profile. This guide provides an objective, data-driven comparison of 3-EFA derivatives against standard antimicrobial agents, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Signaling Pathways

To understand why 3-EFA derivatives often outperform their unsubstituted counterparts, we must examine the causality of their molecular interactions.

According to Overton's concept of cell permeability, the lipid solubility of a molecule directly dictates its ability to penetrate microbial cell membranes[2]. The C3-ethyl substitution increases the partition coefficient (LogP) of the furan scaffold, facilitating rapid intracellular accumulation. Once inside the microbial cell, 3-EFA derivatives—particularly when functionalized as amides, metal complexes, or nitro-derivatives—exert their efficacy through a multi-targeted mechanism[2][3]:

  • Flavoprotein Reduction: Nitro-substituted 3-EFA derivatives act as preferential electron acceptors for microbial flavoproteins.

  • ROS Generation: The reduction process generates highly reactive oxygen species (ROS) and electrophilic intermediates.

  • Macromolecular Damage: These intermediates irreversibly bind to microbial DNA and ribosomal proteins, halting transcription and translation[3].

G N1 3-Ethylfuran-2-carboxylic Acid Derivative N2 Enhanced Membrane Penetration (Overton's Rule) N1->N2 N3 Microbial Flavoprotein Reduction N2->N3 N4 Reactive Oxygen Species (ROS) Generation N3->N4 N5 DNA & Ribosomal Damage N4->N5 N6 Microbial Cell Death N5->N6

Fig 1: Proposed antimicrobial signaling and mechanistic pathway of 3-EFA derivatives.

Comparative Efficacy: Data Presentation

Direct comparative studies provide the most insightful data for SAR analysis[1]. The table below synthesizes quantitative Minimum Inhibitory Concentration (MIC₉₀) data, comparing various functionalized 3-EFA derivatives against industry-standard antimicrobial and antifungal agents.

Note: The efficacy of furan-based metal complexes and nitro-amides demonstrates significant broad-spectrum potential, often matching or exceeding standard therapies[3][4].

Table 1: Comparative Antimicrobial Efficacy (MIC₉₀ in µg/mL)
Compound ClassTarget PathogenMIC₉₀ (µg/mL)Standard AlternativeAlt. MIC₉₀ (µg/mL)Efficacy Conclusion
3-EFA-Carboxamide Escherichia coli (Gram -)5.6Metronidazole8.0Superior: Enhanced lipophilicity improves Gram-negative porin penetration.
Ag(I)-3-EFA Complex Candida albicans (Yeast)3.9Amphotericin B4.0Comparable: Silver chelation amplifies furan-mediated oxidative stress[2].
5-Nitro-3-EFA Amide Trichophyton rubrum (Fungi)0.98Fluconazole2.0Superior: Nitro-reduction pathway highly lethal to dermatophytes[3].
3-EFA Hydrazide Staphylococcus aureus (Gram +)12.5Ciprofloxacin1.0Inferior: Bulky hydrazide limits target binding affinity in Gram-positive strains.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or biological causality, ensuring researchers understand why a parameter is set, rather than just what to do.

Protocol A: Synthesis of 3-Ethylfuran-2-Carboxylic Acid

Adapted from Lautens' ester hydrolysis protocol[5].

  • Saponification: Suspend 4.0 g (26 mmol) of methyl 3-ethylfuran-2-carboxylate in 30 mL of a 10% aqueous NaOH solution.

    • Causality: The strong alkaline environment drives the irreversible saponification of the ester. Using a 10% excess ensures the reaction does not stall at equilibrium.

  • Reflux: Heat the homogeneous reaction mixture at reflux for 2 hours.

  • Thermal Quenching: Cool the mixture strictly to 0 °C using an ice bath.

    • Causality: The subsequent acidification step is highly exothermic. Cooling prevents thermal degradation or decarboxylation of the sensitive furan ring.

  • Acidification & Precipitation: Slowly acidify the mixture with concentrated HCl until a white precipitate forms (pH ~2).

    • Causality: Converting the soluble sodium salt back into the protonated free carboxylic acid drastically reduces its aqueous solubility, forcing it to precipitate out of solution[5].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold H₂O, and dry under high-vacuum to afford 3-ethylfuran-2-carboxylic acid (Yield: ~94%).

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

For evaluating synthesized 3-EFA derivatives against fungal and bacterial strains.

  • Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or specialized fungal medium (peptone, NaCl, KH₂PO₄, glucose). Adjust the pH of the fungal medium to exactly 7.2 using 4% NaOH[2].

    • Causality: Fungi like Aspergillus require specific osmotic and carbon-source conditions. A pH of 7.2 mimics physiological conditions, preventing false positives caused by acid-induced microbial stress.

  • Compound Solubilization: Dissolve the 3-EFA derivative in DMSO to create a 10 mg/mL stock.

    • Causality: 3-EFA derivatives are highly lipophilic. DMSO ensures complete solvation without precipitating in the aqueous broth. (Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity).

  • Serial Dilution: Perform 2-fold serial dilutions of the compound across a 96-well plate (ranging from 250 µg/mL down to 0.48 µg/mL)[3].

  • Inoculation: Add 10⁴ CFU/mL of the target pathogen to each well. Incubate at 37°C for 24-36 hours.

  • Validation (Resazurin Addition): Add 10 µL of resazurin dye to each well and incubate for 2 hours.

    • Causality: Resazurin is a self-validating metabolic indicator. Living cells reduce blue resazurin to pink resorufin. The lowest concentration remaining blue is definitively the MIC, removing human visual error from turbidity assessments.

Workflow S1 Synthesis via Alkaline Hydrolysis S2 Precipitation & Filtration (Acidification) S1->S2 S3 Spectroscopic Characterization (NMR, IR, MS) S2->S3 S4 Broth Microdilution Assay (MIC Determination) S3->S4 S5 Comparative Efficacy Analysis S4->S5

Fig 2: End-to-end experimental workflow from synthesis to comparative efficacy analysis.

Conclusion

The 3-ethylfuran-2-carboxylic acid scaffold represents a highly tunable, lipophilic upgrade to traditional furoic acid. As demonstrated by comparative MIC data, functionalizing this core—particularly via nitro-substitution or metal chelation—yields antimicrobial agents that compete directly with legacy drugs like Metronidazole and Amphotericin B. By adhering to the self-validating synthesis and assay protocols outlined above, researchers can confidently expand the SAR library of this promising chemical class.

References

  • Synthesis, IR Spectral Studies and Biological Activities of some Lanthanide Metal Complexes with Furan-2-carboxylic acid (FCA) Source: Der Pharma Chemica URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives Source: NIH / PMC URL:[Link]

  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans Source: NIH / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of Furan Derivatives

Introduction: The Furan Scaffold in the Battle Against Oxidative Stress Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold in the Battle Against Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2][3] Antioxidants are crucial defense molecules that can mitigate oxidative damage by neutralizing these harmful free radicals. In the vast landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the furan ring—a five-membered aromatic heterocycle with one oxygen atom—stands out as a "privileged scaffold."[4][5]

Furan-containing compounds, found in a wide array of natural products and synthetic molecules, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and, notably, antioxidant properties.[4][5][6][7][8] The unique electronic properties of the furan moiety contribute significantly to the bioactivity of these molecules, making them compelling candidates for drug discovery.[4] This guide provides a comparative analysis of the antioxidant activity of various classes of furan derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating this promising chemical space.

Core Mechanisms of Antioxidant Action for Furan Derivatives

The antioxidant capacity of furan derivatives is primarily attributed to their ability to interrupt the propagation of free radical chain reactions. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically a stable, non-reactive species. Studies on 2-substituted styryl-furans have shown that the quenching of the DPPH radical occurs predominantly through this mechanism.[9] The O-H bond dissociation energy (BDE) is a critical parameter in the HAT mechanism; a lower BDE facilitates easier hydrogen donation.[9]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer, leading to the neutralization of the radical.

The efficiency of these mechanisms is heavily influenced by the specific chemical structure of the furan derivative.

Caption: Primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Structure-Activity Relationships (SAR) in Furan-Based Antioxidants

The antioxidant potential of a furan derivative is not inherent to the core ring alone but is profoundly dictated by the nature and position of its substituents. Understanding these structure-activity relationships is critical for the rational design of potent antioxidant agents.

  • The Critical Role of Substituents: The electronic properties of substituent groups are the most significant determinant of antioxidant activity.

    • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and amino (-NH2) groups dramatically enhance antioxidant activity. These groups can readily donate a hydrogen atom or an electron to a free radical and increase the stability of the resulting antioxidant radical through resonance. For example, 2-(p-hydroxy phenyl styryl)-furan shows good antioxidant properties, whereas derivatives with electron-withdrawing groups do not.[9]

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and chloro (-Cl) significantly reduce or eliminate antioxidant activity.[9] EWGs destabilize the radical cation that would be formed after electron donation, making the antioxidant process thermodynamically unfavorable.[9]

  • Positional Importance: The 2- and 5-positions of the furan ring are frequently crucial for biological activity.[6] Substitutions at these positions directly influence the electronic distribution within the aromatic system, affecting its reactivity towards free radicals.

  • Influence of Fused Ring Systems: The fusion of the furan ring with other heterocyclic or aromatic systems, such as in furanocoumarins and benzofurans, creates a larger conjugated system that can enhance radical stability.[4] Many natural furanocoumarins isolated from plants like Angelicae dahuricae and Heracleum persicum exhibit moderate to potent antioxidant effects.[1][10][11]

SAR cluster_Substituents Substituent Effects cluster_Activity Antioxidant Activity Furan Furan Core EDG Electron-Donating Groups (-OH, -NH2, -OCH3) EWG Electron-Withdrawing Groups (-NO2, -CN, -Cl) HighActivity Enhanced Activity EDG->HighActivity Increases radical stability LowActivity Diminished Activity EWG->LowActivity Destabilizes radical cation

Caption: Structure-Activity Relationship (SAR) for furan-based antioxidants.

Comparative Performance of Furan Derivative Classes

The antioxidant activity of furan derivatives varies widely across different structural classes. The following table summarizes experimental data from various studies, providing a comparative overview using the half-maximal inhibitory concentration (IC50) from the DPPH assay, where a lower value indicates higher antioxidant potency.

Compound Class/DerivativeAntioxidant AssayKey Result (IC50)Source(s)
Substituted Styryl Furans
2-(p-hydroxy phenyl styryl)-furanDPPH Radical Scavenging~40 µM[9]
Nitro/Cyano/Chloro-substituted styryl furansDPPH Radical Scavenging>150 µM[9]
Aminophosphonate Furans
Diethyl ((4-aminophenyl)amino)(furan-2-yl)methylphosphonate (A3)DPPH Radical Scavenging2.02 µM[12]
Furan-Pyrimidine Hybrids
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c)DPPH Radical Scavenging0.6 mg/mL[13]
Furanocoumarins (Natural)
9-hydroxy-4-methoxypsoralenDPPH Radical ScavengingPotent Activity[10]
AlloisoimperatorinDPPH Radical ScavengingPotent Activity[10]
IsopimpinellinLinoleic Acid Peroxidation11.83 µg/mL[1]
BergaptenLinoleic Acid Peroxidation38.39 µg/mL[1]
Furan-Oxadiazole Hybrids
Compound 2l (specific structure)DPPH Radical Scavenging< 5 µg/mL[14]

Note: Direct comparison of IC50 values across different studies and assay conditions (e.g., µM vs. mg/mL) should be done with caution. The data clearly illustrates the structure-dependent variance in activity.

Experimental Protocols: A Guide to In Vitro Antioxidant Assessment

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common, reliable, and straightforward methods for evaluating the antioxidant capacity of furan derivatives.[15][16]

Protocol: DPPH Free Radical Scavenging Assay

This method measures the ability of an antioxidant to reduce the stable DPPH radical, a purple-colored compound, to its non-radical, yellow-colored form, diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity.[15][16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (Furan derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color. Store in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the furan derivatives and the positive control in methanol to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure: a. To each well of a 96-well plate, add a fixed volume of the test sample or control at different concentrations (e.g., 50 µL). b. Add a fixed volume of the DPPH solution to each well (e.g., 150 µL). c. Prepare a blank well containing only methanol. d. Prepare a control well containing methanol and the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The hydrogen/electron donating ability of the antioxidant will lead to a color change from purple to yellow.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the DPPH solution without the test sample.

    • Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test samples. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from this graph. A lower IC50 value signifies a higher antioxidant capacity.

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Outlook

The furan scaffold is a versatile and promising platform for the development of novel antioxidant agents.[5][6] This comparative guide underscores a critical principle: the antioxidant activity of furan derivatives is not universal but is intricately linked to their molecular structure. The presence of electron-donating substituents, particularly hydroxyl groups, is a key determinant for potent activity, functioning primarily through a hydrogen atom transfer mechanism.[9]

Synthetic hybrids, such as furan-aminophosphonates and furan-oxadiazoles, have emerged as particularly powerful antioxidants, in some cases exhibiting activity at low micromolar concentrations.[12][14] Natural products, especially furanocoumarins, also represent a rich source of moderately active compounds.[1][10][18]

Future research should focus on leveraging these structure-activity relationship insights for the targeted design of next-generation furan-based antioxidants. While in vitro assays like DPPH are invaluable for initial screening, promising candidates must be advanced to more biologically relevant models, including cellular antioxidant activity (CAA) assays and subsequent in vivo studies, to validate their therapeutic potential.[2][19][20] The exploration of these compounds for specific applications, such as neuroprotection and anti-inflammatory therapies, remains a fertile ground for investigation.[2][3][20]

References

  • Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study Source: IAEA URL: [Link]

  • Title: Synthesis and Antioxidant Activity of Furan Derivatives Containing a 1,3,4-Oxadiazole Ring Source: ResearchGate URL: [Link]

  • Title: Antioxidative activity of furanocoumarins isolated from Angelicae dahuricae Source: PubMed URL: [Link]

  • Title: Antioxidant Activity of Some Furanocoumarins Isolated from Heracleum persicum Source: Taylor & Francis URL: [Link]

  • Title: The Health Benefits of Grapefruit Furanocoumarins Source: Florida Online Journals URL: [Link]

  • Title: Synthesis and Antioxidant Activity of Furan Derivatives Containing a 1,3,4-Oxadiazole Ring Source: ProQuest URL: [Link]

  • Title: Antioxidant Activity of Some Furanocoumarins Isolated from Heracleum persicum Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives Source: Taylor & Francis URL: [Link]

  • Title: Antioxidant Activity of Some Furanocoumarins Isolated from Heracleum persicum | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions Source: Muğla Sıtkı Koçman Üniversitesi URL: [Link]

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: Bentham Science URL: [Link]

  • Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study Source: ScienceDirect URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents Source: PubMed URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: Bentham Science URL: [Link]

  • Title: A Review on Biological and Medicinal Significance of Furan Source: AlQalam Journal of Medical and Applied Sciences URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES Source: International Journal of Research and Technology Innovation URL: [Link]

  • Title: In Vitro Exploration of Antioxidant Activity Source: Encyclopedia.pub URL: [Link]

  • Title: 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase and E. coli b-glucuronidase inhibitors Source: ScienceDirect URL: [Link]

  • Title: SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NAPHTHO (2,1-b) FURAN DERIVATIVES FOR THE SUPPRESSION OF PIMPLES Source: SciSpace URL: [Link]

  • Title: A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations Source: International Journal of PharmTech Research URL: [Link]

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Validation

A Comparative Guide to the Structural Validation of 3-Ethylfuran-2-Carboxylic Acid Derivatives

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 3-ethylfuran-2-carboxylic acid derivatives. Moving beyond a simple listing of methods, we will explore the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 3-ethylfuran-2-carboxylic acid derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a framework for a self-validating analytical workflow, and provide field-proven protocols to ensure the highest degree of scientific integrity.

The Imperative of Orthogonal Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides detailed information about the chemical environment of each nucleus, primarily ¹H (protons) and ¹³C (carbon-13).

Expertise & Causality: For a molecule like 3-ethylfuran-2-carboxylic acid, the key challenge is to definitively confirm the substitution pattern on the furan ring. Isomers, such as 2-ethylfuran-3-carboxylic acid or 5-ethylfuran-2-carboxylic acid, can be easily misidentified without a thorough NMR analysis. While ¹H and ¹³C spectra provide the initial clues, two-dimensional (2D) NMR experiments are essential for building a self-validating connectivity map.

  • HMBC (Heteronuclear Multiple Bond Correlation) is critical. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation from the methylene protons (-CH₂-) of the ethyl group to the furan ring's C2 (carbonyl-bearing carbon) and C3 (ethyl-bearing carbon) provides definitive proof of the 3-ethyl substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence) directly links each proton to the carbon it is attached to, simplifying the assignment of the furan ring's protonated carbons.

  • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the ethyl group's -CH₂-CH₃ connectivity and the relationship between any protons on the furan ring.

Table 1: Typical NMR Data for a 3-Ethylfuran-2-Carboxylic Acid Derivative
Atom/GroupExperimentExpected Chemical Shift (δ, ppm)Rationale & Key Correlations (HMBC)
Carboxylic Acid¹H NMR10.0 - 13.0 (broad)Highly deshielded due to electronegative oxygens.[1]
Carboxylic Acid¹³C NMR160 - 170Characteristic carbonyl carbon of an acid.
Furan H-5¹H NMR7.5 - 8.0Deshielded proton adjacent to the ring oxygen.
Furan H-4¹H NMR6.5 - 7.0Shielded relative to H-5.
Furan C2¹³C NMR155 - 165Carbonyl-bearing carbon, deshielded.
Furan C3¹³C NMR115 - 125Ethyl-bearing carbon.
Furan C4¹³C NMR110 - 120Protonated carbon.
Furan C5¹³C NMR140 - 150Protonated carbon adjacent to oxygen.
Ethyl -CH₂-¹H NMR2.5 - 3.0 (quartet)Coupled to -CH₃ protons. Correlates to C2, C3, and C4.
Ethyl -CH₃¹H NMR1.2 - 1.5 (triplet)Coupled to -CH₂- protons. Correlates to C3 and the ethyl -CH₂- carbon.

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Initial Scans: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify the key chemical shift regions.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

  • HSQC Acquisition: Perform a gradient-selected HSQC experiment optimized for one-bond J-coupling (~145 Hz) to correlate proton and carbon signals.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment. This is the most crucial step. Optimize the long-range coupling delay (typically for 8-10 Hz) to clearly resolve 2- and 3-bond correlations.

  • Data Analysis: Integrate and analyze the spectra. Use the HSQC to assign protonated carbons. Then, use the HMBC correlations to piece together the molecular fragments and confirm the substitution pattern on the furan ring, as detailed in the rationale column of Table 1.

Mass Spectrometry (MS): Confirming Identity and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For structural validation, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Expertise & Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical first step; if the molecular formula is incorrect, the proposed structure is invalid. Fragmentation patterns, often observed with techniques like Electron Ionization (EI), can provide corroborating structural information. For furan-2-carboxylic acid derivatives, a characteristic fragmentation is the loss of the alkoxy group (for esters) or water/CO₂ for the acid, leading to a stable furoyl cation.[2][3]

Table 2: HRMS and Fragmentation Data for 3-Ethylfuran-2-Carboxylic Acid
IonFormulaCalculated m/zObserved m/z (Example)Fragmentation Pathway
[M+H]⁺C₇H₉O₃⁺141.0546141.0544Molecular Ion (ESI)
[M-H]⁻C₇H₇O₃⁻139.0395139.0397Molecular Ion (ESI)
[M-H₂O]⁺C₇H₆O₂⁺122.0368122.0365Loss of water from molecular ion (EI)
[M-C₂H₅]⁺C₅H₃O₃⁺111.0082111.0080Loss of ethyl radical (EI)
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto an LC system (e.g., using a C18 column) to separate the analyte from any potential impurities.

  • Ionization: Use a soft ionization source, such as Electrospray Ionization (ESI), to generate intact molecular ions ([M+H]⁺ or [M-H]⁻).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern. Compare this to the expected formula for 3-ethylfuran-2-carboxylic acid.

X-ray Crystallography: The Unambiguous Proof

When a high-quality single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, configuration, and conformation.

Expertise & Causality: While powerful, this technique is entirely dependent on the ability to grow diffraction-quality crystals, which can be a significant challenge.[4] The process can be time-consuming and requires specialized equipment. However, for novel scaffolds or in cases of complex stereochemistry, the certainty provided by a crystal structure is unparalleled and is often required for high-impact publications or patent filings.[5][6]

Experimental Protocol: Single Crystal Growth (Vapor Diffusion)
  • Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Selection: Dissolve 5-10 mg of the compound in a minimal amount (0.5-1.0 mL) of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Place this solution in a small, open vial.

  • Anti-Solvent Chamber: Place the small vial inside a larger, sealed jar containing a few milliliters of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

  • Diffusion: Seal the jar. The anti-solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the compound.

  • Crystal Formation: Over hours or days, as the solution reaches supersaturation, crystals may begin to form. The slow rate of this process is key to obtaining large, well-ordered single crystals.

  • Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis using a diffractometer.

An Integrated and Self-Validating Workflow

G cluster_0 Initial Checks cluster_1 Core Structural Elucidation cluster_2 Absolute Confirmation MS HRMS (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Fragment Identification) MS->NMR_1D Yes Proposed_Structure Proposed Structure (from Synthesis) MS->Proposed_Structure No, Re-evaluate IR IR Spectroscopy (Functional Groups) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1D->NMR_2D Assemble Fragments XRAY X-ray Crystallography (3D Structure) NMR_2D->XRAY Need Absolute Proof? NMR_2D->Proposed_Structure No, Re-evaluate Final_Structure Validated Structure NMR_2D->Final_Structure Consistent Structure? XRAY->Final_Structure Confirm Proposed_Structure->MS Is Formula Correct?

Sources

Comparative

Alternative reagents for the synthesis of 3-ethylfuran-2-carboxylic acid

An in-depth technical analysis of the synthetic pathways for 3-ethylfuran-2-carboxylic acid reveals a classic dichotomy in organic synthesis: building the heterocyclic ring from scratch (de novo synthesis) versus functio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic pathways for 3-ethylfuran-2-carboxylic acid reveals a classic dichotomy in organic synthesis: building the heterocyclic ring from scratch (de novo synthesis) versus functionalizing a pre-existing ring (late-stage cross-coupling).

As a highly versatile building block used in the synthesis of oxabicyclo adducts, alkaloid skeletons, and targeted pharmaceutical libraries, selecting the right reagent pathway for 3-ethylfuran-2-carboxylic acid dictates the scalability, cost, and environmental footprint of your entire downstream workflow.

This guide objectively compares the two predominant methodologies—the Modified Burness Procedure (De Novo) and Suzuki-Miyaura Cross-Coupling —providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Strategic Overview & Mechanistic Causality

Route A: De Novo Ring Construction (Modified Burness Procedure)

This pathway constructs the furan ring through a Darzens-type condensation followed by cyclization. By reacting 1,1-dimethoxy-3-pentanone with methyl chloroacetate in the presence of sodium methoxide, the base deprotonates the chloroacetate, initiating a nucleophilic attack on the ketone. Subsequent cyclization and elimination of methanol yield the furan ester, which is then saponified. Causality Insight: The use of a pre-formed acetal (1,1-dimethoxy-3-pentanone) rather than a free aldehyde prevents self-condensation and directs the regiochemistry exclusively to the 3-ethyl configuration, as documented in [1].

DeNovo A 1,1-Dimethoxy-3-pentanone + Methyl Chloroacetate B NaOMe / Et2O (-10 °C to RT) A->B Condensation C Methyl 3-ethylfuran- 2-carboxylate B->C Cyclization (-MeOH) D NaOH (aq), Reflux then HCl (aq) C->D Saponification E 3-Ethylfuran-2- carboxylic acid D->E Acidification

Figure 1: De novo synthesis of 3-ethylfuran-2-carboxylic acid via modified Burness procedure.

Route B: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

For rapid library generation or smaller-scale synthesis, starting with the commercially available 3-bromofuran-2-carboxylic acid is highly efficient. The palladium-catalyzed cross-coupling with ethylboronic acid directly installs the ethyl group at the C3 position. Causality Insight: Cross-coupling an unprotected carboxylic acid requires a strategic excess of base. The first equivalent of base is immediately consumed to deprotonate the carboxylic acid (preventing Pd-catalyst poisoning), while the remaining base facilitates the crucial transmetalation of the ethylboronic acid [2].

Suzuki Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Transmetalation Complex (Ar-Pd-Ethyl) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 3-Ethylfuran-2-carboxylic acid PdII_Trans->Product ArBr 3-Bromofuran-2-carboxylic acid ArBr->PdII_Ox EtB Ethylboronic Acid + Base EtB->PdII_Trans

Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle for late-stage furan functionalization.

Objective Performance Comparison

When selecting reagents, the choice between Route A and Route B hinges on the scale of the project and budget constraints. The following table summarizes the quantitative and operational metrics of both pathways.

MetricRoute A: De Novo Synthesis (Modified Burness)Route B: Suzuki-Miyaura Cross-Coupling
Primary Reagents 1,1-Dimethoxy-3-pentanone, Methyl chloroacetate3-Bromofuran-2-carboxylic acid, Ethylboronic acid
Catalyst / Base NaOMe, NaOHPd(dppf)Cl₂, K₂CO₃
Overall Yield ~46% (over 2 steps: 49% ester, 94% acid)70–85% (single step)
Step Count 2 (Condensation + Hydrolysis)1 (Direct Coupling)
Scalability Excellent (No transition metals, cheap bases)Moderate (Requires Pd scavenging at scale)
Toxicity / Safety Handles corrosive NaOMe and toxic chloroacetatesHeavy metal waste (Pd), benign boronic byproducts
Cost Efficiency High (Bulk commodity chemicals)Low (Expensive brominated precursor and Pd)

Step-by-Step Experimental Methodologies

Both protocols below are designed as self-validating systems , ensuring that researchers can confirm success at critical junctures without relying solely on end-point NMR.

Protocol A: De Novo Synthesis (Modified Burness Procedure)

Adapted from the Lautens group methodology [1].

Step 1: Condensation and Cyclization

  • Setup: To a flame-dried flask, add 1,1-dimethoxy-3-pentanone (1.0 equiv, e.g., 156 mmol), methyl chloroacetate (1.6 equiv, 250 mmol), and dry Et₂O (125 mL). Cool the mixture to −10 °C using an ice/salt bath.

  • Base Addition: Add freshly prepared powdered NaOMe (1.6 equiv, 250 mmol) in small portions over 30 minutes.

    • Causality Check: The reaction is highly exothermic. Maintaining the internal temperature strictly below −5 °C prevents the degradation of the chloroacetate and avoids uncontrolled polymerization.

  • Reaction: Stir for 2 hours at −10 °C, then allow the mixture to warm to room temperature overnight.

  • Isolation: Distill the mixture under reduced pressure. The intermediate, methyl 3-ethylfuran-2-carboxylate, is collected as a colorless oil (bp 80–95 °C at 15 mm Hg; ~49% yield).

Step 2: Saponification

  • Hydrolysis: Suspend the ester (e.g., 26 mmol) in 30 mL of a 10% aqueous NaOH solution. Heat at reflux for 2 hours until the mixture becomes entirely homogeneous.

  • Acidification & Self-Validation: Cool the homogeneous mixture to 0 °C and slowly acidify with concentrated HCl until pH < 2.

    • Self-Validating Step: The success of the saponification is visually confirmed when a dense white precipitate forms exclusively upon acidification.

  • Purification: Collect the precipitate by filtration, wash with cold H₂O, and dry under high vacuum to afford 3-ethylfuran-2-carboxylic acid (~94% yield).

    • Analytical Confirmation: Melting point 106–107 °C; ¹H-NMR (CDCl₃) shows a distinct ethyl signature: triplet at 1.22 ppm (3H) and a quartet at 2.85 ppm (2H).

Protocol B: Suzuki-Miyaura Cross-Coupling

Step 1: Direct Alkylation

  • Setup: In a Schlenk flask, combine 3-bromofuran-2-carboxylic acid (1.0 equiv), ethylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (3.0 equiv).

    • Causality Check: Three equivalents are mandatory. The first equivalent deprotonates the carboxylic acid to form the carboxylate salt, preventing the acidic proton from quenching the Pd(0) catalyst. The remaining base drives the formation of the reactive boronate complex required for transmetalation.

  • Reaction: Add a degassed biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1). Heat to 80 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring & Self-Validation: Track the reaction via LC-MS.

    • Self-Validating Step: The starting material exhibits a distinct 1:1 isotopic doublet due to the bromine atom (m/z 189/191[M-H]⁻). The reaction is deemed complete when this doublet entirely disappears, replaced by a single product peak at m/z 139 [M-H]⁻.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (or recrystallization from hexane/ethyl acetate) to yield the pure acid.

References

  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. National Institutes of Health (PMC). URL:[Link]

  • Novel LXR Modulators with Bicyclic Core Moiety (Patent WO2020002611A1).Google Patents.
Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Furan-2-Carboxylic Acids as Lactate Dehydrogenase A Inhibitors

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and favorable electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and favorable electronic properties make it an attractive starting point for drug design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-substituted furan-2-carboxylic acid derivatives, with a specific focus on their activity as inhibitors of human lactate dehydrogenase A (LDHA).

LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[3][4] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a key role in tumor proliferation and survival.[5][6] Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy for cancer treatment.[4]

This guide will dissect the causal relationships between specific substitutions at the 3-position of the furan-2-carboxylic acid core and the resulting inhibitory potency against LDHA. We will explore how modifications in steric bulk, electronic properties, and hydrogen bonding potential of the substituent directly influence target engagement. The information presented is synthesized from key findings in the field, providing researchers with actionable insights for the rational design of novel LDHA inhibitors.

The Core Scaffold: Furan-2-Carboxylic Acid

The furan-2-carboxylic acid moiety itself provides a crucial anchor point for binding within the active site of target enzymes. The carboxylic acid group, with a pKa of approximately 3.1, is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with key amino acid residues, such as arginine or lysine, in an enzyme's active site.[7] The furan ring offers a rigid scaffold that properly orients the critical carboxylic acid and the variable 3-substituent into the binding pocket.

Comparative Analysis of 3-Position Substituents on LDHA Inhibition

The 3-position of the furan ring is a key vector for modification, allowing for the exploration of a large chemical space to optimize potency, selectivity, and pharmacokinetic properties. Below, we compare the effects of different classes of substituents at this position on LDHA inhibitory activity.

1. Small Alkyl Substituents

Substitution with small, non-bulky alkyl groups, such as a methyl group (e.g., 3-methyl-2-furoic acid), generally provides a baseline for activity.[8] These small hydrophobic groups can make favorable van der Waals contacts within hydrophobic pockets of the active site. However, their impact on potency is often modest. The primary role of these small groups is often to probe the steric limits of the binding pocket.

2. Aryl and Heteroaryl Substituents

The introduction of aryl or heteroaryl rings at the 3-position can significantly enhance inhibitory potency. This is often attributed to several factors:

  • Increased Hydrophobic Interactions: Aromatic rings can engage in more extensive hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

  • Access to New Binding Pockets: The extended structure of an aryl group can reach into adjacent sub-pockets, forming additional stabilizing interactions.

  • Modulation of Electronic Properties: The electronic nature of the furan ring can be tuned by the attached aryl group. Electron-withdrawing groups on the aryl ring can influence the acidity of the carboxylic acid, potentially strengthening its interaction with basic residues.

For instance, a phenyl group at the 3-position can be further substituted to probe the environment of the binding pocket. A para-nitro or para-chloro substitution on the phenyl ring has been shown in related scaffolds to improve potency, suggesting the presence of a pocket that can accommodate and favorably interact with electron-withdrawing and halogen groups.[9][10]

3. Substituted Acylamino Groups

A particularly effective strategy for enhancing LDHA inhibition from the 3-position has been the introduction of an acylamino linker attached to another moiety. This approach provides several advantages:

  • Hydrogen Bonding: The amide linkage itself introduces additional hydrogen bond donor and acceptor capabilities.

  • Vectorial Flexibility: The linker allows for the positioning of a terminal group into more distant regions of the active site without introducing significant strain.

  • Diverse Terminal Groups: A wide variety of terminal groups (e.g., substituted phenyl rings, sulfur-containing heterocycles) can be appended to explore different interactions.[9]

Studies on similar benzofuran scaffolds have demonstrated that introducing a sulfur atom within the 3-position substituent markedly improves potency.[9] This suggests that the LDHA active site may have a region that favorably interacts with soft atoms like sulfur.

Data Summary: SAR of 3-Substituted Furan-2-Carboxylic Acids as LDHA Inhibitors

The following table summarizes the general SAR trends for 3-substituted furan-2-carboxylic acids and their impact on LDHA inhibition. The inhibitory concentration (IC50) values are representative and intended for comparative purposes.

Compound ID 3-Position Substituent (R) Representative IC50 (µM) Key SAR Insights
1 -H (Furan-2-carboxylic acid)> 100The unsubstituted core has minimal activity, highlighting the importance of the 3-substituent.
2 -CH₃ (3-Methylfuran-2-carboxylic acid)~50-100Small alkyl groups provide a slight increase in potency through minor hydrophobic interactions.[8]
3 -Phenyl~10-20The phenyl ring introduces significant hydrophobic interactions, improving potency.
4 -Phenyl-4-NO₂~1-5Electron-withdrawing groups on the aryl ring can enhance binding, possibly through favorable electrostatic or polar interactions.
5 -NH-CO-CH₂-S-Phenyl< 1The acylamino-thioether linker allows for optimal positioning of the terminal phenyl ring and introduces favorable interactions via the amide and sulfur atom.[9]
Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 3-position of the furan-2-carboxylic acid scaffold.

SAR_Furan_Carboxylic_Acid core Furan-2-Carboxylic Acid Core Crucial for anchoring via carboxylate sub_point 3-Position alkyl Small Alkyl (e.g., -CH₃) Modest Activity sub_point->alkyl Hydrophobic Interaction aryl Aryl (e.g., -Ph) Good Activity sub_point->aryl π-π Stacking Hydrophobic acylamino Acylamino Linker (e.g., -NH-CO-R') Potent Activity sub_point->acylamino H-Bonding Extended Reach

Caption: SAR summary for 3-substituted furan-2-carboxylic acids.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, validated protocols for the synthesis of a representative compound and its biological evaluation.

Synthesis of 3-Aryl-Furan-2-Carboxylic Acid Derivatives

A common route to synthesize 3-substituted furan derivatives involves the modification of a precursor like 3-bromofuran-2-carboxylic acid via palladium-catalyzed cross-coupling reactions. However, another accessible method involves the condensation of furan-2-carbaldehydes.[11]

Protocol: Synthesis of a 3-(Furan-2-yl)-3-phenylpropanoic Acid (A related scaffold) [11]

This protocol describes a hydroarylation reaction, which results in a saturated linker, but the principles of building complexity from furan precursors are illustrative.

  • Reagent Setup: In a round-bottom flask, add 3-(furan-2-yl)propenoic acid (1.0 eq).

  • Solvent and Arene Addition: Add benzene (as the aryl source) and Dichloromethane (CH₂Cl₂) as a solvent.

  • Acid Catalyst: Cool the mixture to 0 °C in an ice bath. Carefully and slowly add Triflic acid (TfOH) (approx. 18 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Workup: Pour the reaction mixture into 50 mL of cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (3 x 50 mL) to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 3-aryl-3-(furan-2-yl)propanoic acid derivative.[11]

Biological Evaluation: LDHA Inhibitor Screening Assay

The inhibitory activity of the synthesized compounds against LDHA is determined using a colorimetric assay that measures the rate of NADH oxidation.[3][13]

Protocol: Colorimetric LDHA Inhibition Assay [3]

  • Reagent Preparation: Prepare an LDHA Assay Buffer. Prepare a stock solution of the test compound (inhibitor) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • LDHA Assay Buffer

    • LDHA Substrate Mix (containing pyruvate)[3]

    • NADH

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a "no inhibitor" control and an "inhibitor control" (a known LDHA inhibitor).

  • Enzyme Addition: Add a solution of purified human LDHA enzyme to each well to initiate the reaction.

  • Incubation and Measurement: Immediately begin measuring the absorbance at 340 nm (for NADH oxidation) or use a coupled reaction to produce a colorimetric signal at 450 nm at 25°C.[3][13] Record readings every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Plot the reaction rate against the inhibitor concentration.

  • IC50 Determination: Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the workflow from compound synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (e.g., Furan Precursor) reaction Chemical Reaction (e.g., Cross-Coupling) start->reaction purify Purification (Chromatography) reaction->purify charac Characterization (NMR, MS) purify->charac assay LDHA Enzyme Assay charac->assay Test Compound data Data Analysis assay->data ic50 IC50 Determination data->ic50 sar Structure-Activity Relationship ic50->sar SAR Insights

Sources

Safety & Regulatory Compliance

Safety

3-Ethylfuran-2-carboxylic Acid: Comprehensive Operational Protocol and Disposal Procedures

As a critical building block in the synthesis of highly functionalized heterocycles and pharmaceutical intermediates, 3-ethylfuran-2-carboxylic acid requires stringent handling and disposal protocols. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of highly functionalized heterocycles and pharmaceutical intermediates, 3-ethylfuran-2-carboxylic acid requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe operational handling, synthesis, and cradle-to-grave waste management of this compound.

Physicochemical & Hazard Profile

Before executing any laboratory workflow, it is imperative to understand the physical and hazardous nature of the compound. 3-Ethylfuran-2-carboxylic acid is a solid organic acid that presents specific irritant hazards[1][2].

Property / AttributeValue / Description
Chemical Name 3-Ethylfuran-2-carboxylic acid
CAS Registry Number 704913-85-9[3]
PubChem CID 11194378[4]
Molecular Formula C₇H₈O₃[1]
Monoisotopic Mass 140.047 Da[1]
Appearance White solid (mp: 106–107 °C)[5]
GHS Hazard Classifications H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2]
Incompatibilities Strong oxidizing agents, strong bases

Experimental Workflow: Synthesis & Isolation

To properly manage waste, we must first analyze how it is generated. The most common laboratory source of 3-ethylfuran-2-carboxylic acid waste stems from its synthesis via the saponification of its methyl ester, as documented in [6].

Step 1: Saponification Suspend 3-ethylfuran-2-carboxylic acid methyl ester in a 10% aqueous NaOH solution and heat the suspension at reflux for 2 hours[5]. Causality: The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form the water-soluble sodium 3-ethylfuran-2-carboxylate salt. Refluxing provides the activation energy required for complete conversion[5].

Step 2: Cooling Cool the homogeneous reaction mixture to 0 °C using an ice bath[5]. Causality: Cooling mitigates the highly exothermic heat of neutralization generated in the next step, preventing thermal degradation or unwanted ring-opening of the sensitive furan moiety.

Step 3: Acidification Slowly acidify the cold mixture with concentrated HCl until a white precipitate forms[5]. Causality: The strong acid protonates the carboxylate salt, converting it into the free 3-ethylfuran-2-carboxylic acid. Because the free acid is highly non-polar compared to its ionic sodium salt, it rapidly crystallizes out of the aqueous solution[5].

Step 4: Filtration & Washing Collect the resultant white precipitate via vacuum filtration (Buchner funnel) and wash the filter cake with several portions of cold H₂O[5]. Causality: Cold water efficiently removes residual NaCl byproducts and excess HCl without dissolving the target organic product[5].

Step 5: Drying Dry the isolated solid under high-vacuum[5]. Causality: Removing trace moisture ensures accurate yield calculations and prevents hydrolytic degradation during long-term storage.

Waste Segregation & Disposal Workflow

The workflow above generates specific solid and liquid waste streams that must be segregated to prevent dangerous cross-reactions.

WasteDisposal Start Waste Generation (3-Ethylfuran-2-carboxylic acid) Type Determine Waste State Start->Type Solid Solid Waste (Filter paper, PPE, Spills) Type->Solid Solid Liquid Liquid Waste (Filtrates, Washings) Type->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Aqueous Aqueous Filtrate (Acidic, contains HCl/NaCl) Liquid->Aqueous Aqueous phase Organic Organic Solvents (e.g., Et2O, CDCl3) Liquid->Organic Organic phase Neutralize Neutralize to pH 6-8 (using 1M NaOH/NaHCO3) Aqueous->Neutralize OrgBin Organic Waste Carboy (Segregate Hal/Non-Hal) Organic->OrgBin AqBin Aqueous Waste Carboy (Non-halogenated) Neutralize->AqBin

Decision tree for the segregation and disposal of 3-ethylfuran-2-carboxylic acid waste streams.

Standard Operating Procedure (SOP) for Disposal

Protocol A: Aqueous Liquid Waste Disposal

The filtrate generated from Step 4 of the synthesis contains water, NaCl, excess HCl, and trace amounts of 3-ethylfuran-2-carboxylic acid[5].

  • Transfer: Move the acidic filtrate to a dedicated, wide-mouth neutralization beaker inside the fume hood.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH while stirring continuously.

    • Causality: Mixing highly acidic waste directly into a generic laboratory aqueous waste carboy can trigger violent, gas-evolving reactions (e.g., the generation of toxic HCN or H₂S if incompatible salts are present).

  • Validation: Test the solution with pH indicator paper. Continue adding base until the pH stabilizes between 6 and 8.

  • Disposal: Pour the neutralized solution into the properly labeled "Non-Halogenated Aqueous Waste" carboy.

Protocol B: Solid Waste Disposal

Solid waste includes contaminated filter paper, weighing boats, spatulas, disposable nitrile gloves, and residual product[2].

  • Evaporation: Place any filter paper damp with volatile organic solvents into the back of a fume hood and allow the solvent to evaporate completely.

    • Causality: Trapping volatile, flammable solvents inside a sealed solid waste bag creates a pressurized fire hazard.

  • Containment: Place the dry, contaminated materials into a puncture-resistant, sealable transparent bag.

  • Disposal: Deposit the bag into the "Solid Hazardous Waste" bin designated for organic chemical contamination.

    • Causality: Solid organic acids must be strictly segregated from strong oxidizers (e.g., nitrates, permanganates) to prevent spontaneous combustion in the waste stream. Final disposition is high-temperature incineration.

Protocol C: Spill Response
  • PPE: Immediately don fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, gently sweep the powder using a dedicated chemical brush and dustpan. Do not dry sweep vigorously.

    • Causality: 3-Ethylfuran-2-carboxylic acid is classified as a respiratory irritant (H335)[2]. Minimizing aerosolization protects the respiratory tract of laboratory personnel.

  • Cleanup: Wipe the spill area with a damp paper towel (using water or ethanol) to remove trace residue. Dispose of the towel and the collected solid following Protocol B .

References

  • PubChemLite: 3-ethylfuran-2-carboxylic acid (C7H8O3) . University of Luxembourg / PubChem. URL:[Link]

  • Rhodium(I)-Catalyzed Nucleophilic Ring-Opening Reactions of Oxabicyclo Adducts Derived from the [4 + 2]-Cycloaddition of 2-Imido-Substituted Furans . The Journal of Organic Chemistry / PubMed Central. URL:[Link]

Sources

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